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  • Product: methyl 2-(2-cyanophenyl)-2-methylpropanoate
  • CAS: 2116046-32-1

Core Science & Biosynthesis

Foundational

synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic route for methyl 2-(2-cyanophe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic route for methyl 2-(2-cyanophenyl)-2-methylpropanoate, a valuable building block in medicinal chemistry and materials science. The synthesis addresses two primary chemical challenges: the creation of a sterically hindered quaternary carbon center and the selective transformation of an aliphatic nitrile in the presence of an aromatic nitrile. The proposed pathway begins with the commercially available precursor, 2-cyanophenylacetonitrile, and proceeds through a two-step sequence involving exhaustive methylation followed by a selective Pinner reaction. This document details the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS No. 2116046-32-1) is a substituted aromatic compound featuring a quaternary carbon, a methyl ester, and a nitrile group.[1] Its structural motifs make it an attractive intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. For instance, related 2-arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The synthesis of this target molecule presents distinct challenges:

  • Construction of the Quaternary Carbon: Efficiently creating a tetrasubstituted carbon center attached to an aromatic ring requires a robust carbon-carbon bond-forming strategy.

  • Chemoselectivity: The presence of two nitrile functional groups—one aliphatic and one aromatic—necessitates a selective transformation of the aliphatic nitrile into the desired methyl ester without affecting the more stable aromatic nitrile.

This guide outlines a strategic two-step synthesis designed to overcome these challenges effectively. The chosen pathway is favored over alternatives like the Sandmeyer[3][4][5][6] or von Richter reactions[7][8][9][10] due to its superior predictability, higher potential yields, and reliance on readily accessible starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the ester and the quaternary carbon-methyl bonds, tracing the synthesis back to a simplified and commercially available starting material, 2-cyanophenylacetonitrile.

G target Methyl 2-(2-cyanophenyl)-2-methylpropanoate intermediate1 2-(2-Cyanophenyl)-2-methylpropanenitrile target->intermediate1 Esterification (Pinner Reaction) start 2-Cyanophenylacetonitrile intermediate1->start Exhaustive α-Methylation

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Pathway and Experimental Protocols

The forward synthesis involves two main stages: the exhaustive methylation of 2-cyanophenylacetonitrile to create the quaternary carbon, followed by the selective conversion of the resulting aliphatic nitrile to the methyl ester.

G cluster_0 A 2-Cyanophenyl- acetonitrile B [Intermediate Carbanion] A->B  1. NaH (2.2 eq)   C 2-(2-Cyanophenyl)-2- methylpropanenitrile B->C  2. CH₃I (2.5 eq)   D [Intermediate Imidate Salt] C->D  1. CH₃OH, HCl (g)   E Methyl 2-(2-cyanophenyl)- 2-methylpropanoate D->E  2. H₂O Workup  

Caption: Overall workflow for the synthesis.

Step 1: Synthesis of 2-(2-Cyanophenyl)-2-methylpropanenitrile

This step focuses on the formation of the quaternary carbon center via a double alkylation of the starting material.

Causality and Experimental Choice: The methylene protons (α-protons) of 2-cyanophenylacetonitrile are significantly acidic due to the electron-withdrawing resonance and inductive effects of both the adjacent cyano group and the phenyl ring. This acidity allows for complete deprotonation by a strong, non-nucleophilic base like sodium hydride (NaH) to form a resonance-stabilized carbanion. This carbanion then serves as a potent nucleophile.

Methyl iodide (CH₃I) is chosen as the methylating agent due to its high reactivity in Sₙ2 reactions. A slight excess of both the base and methyl iodide is used to drive the reaction to completion and ensure the formation of the desired dimethylated product over the monomethylated intermediate. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation.

Detailed Experimental Protocol:

  • Reaction Setup: A dry 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen.

  • Reagent Addition: The flask is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and anhydrous tetrahydrofuran (THF, 200 mL).

  • Formation of Carbanion: A solution of 2-cyanophenylacetonitrile (1.0 equivalent, commercially available[11][12]) in anhydrous THF (50 mL) is added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour until hydrogen gas evolution ceases.

  • Alkylation: The flask is cooled again to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

  • Reaction Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure 2-(2-cyanophenyl)-2-methylpropanenitrile.

Step 2: Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate via Pinner Reaction

This crucial step achieves the selective conversion of the sterically hindered aliphatic nitrile to a methyl ester.

Causality and Experimental Choice: Direct acidic or basic hydrolysis is generally non-selective and would likely lead to the hydrolysis of both nitrile groups or the formation of an amide.[13][14] The Pinner reaction provides a classic and reliable method for converting nitriles to esters under anhydrous acidic conditions. The mechanism proceeds via the formation of an imidate salt, which is less susceptible to over-hydrolysis.

The reaction is initiated by the protonation of the nitrile nitrogen by anhydrous hydrogen chloride, which activates the nitrile carbon for nucleophilic attack by methanol. The resulting imidate hydrochloride salt is stable under anhydrous conditions. Subsequent hydrolysis with water cleaves the C=N bond to furnish the ester. The aromatic nitrile is significantly less reactive under these conditions due to the delocalization of the nitrogen lone pair into the benzene ring, thus ensuring high chemoselectivity.

Detailed Experimental Protocol:

  • Reaction Setup: A dry 250 mL two-neck round-bottom flask is equipped with a magnetic stirrer and a gas dispersion tube. The outlet is connected to a calcium chloride drying tube.

  • Reagent Preparation: The flask is charged with a solution of 2-(2-cyanophenyl)-2-methylpropanenitrile (1.0 equivalent) in anhydrous methanol (100 mL).

  • Pinner Reaction: The solution is cooled to 0 °C (ice bath), and dry hydrogen chloride (HCl) gas is bubbled through the stirred solution for approximately 1-2 hours until the solution is saturated. The flask is then sealed and stored at 4 °C for 24-48 hours, during which time the imidate hydrochloride salt may precipitate.

  • Hydrolysis and Workup: The reaction mixture is poured onto crushed ice (200 g) and stirred vigorously for 1-2 hours to hydrolyze the imidate salt. The resulting aqueous mixture is extracted with diethyl ether (3 x 75 mL).

  • Purification: The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (50 mL). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation or column chromatography to afford the final product, methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Product Characterization Data

The structural integrity of the final product and key intermediate should be confirmed using standard analytical techniques.

CompoundFormulaMW ( g/mol )AppearanceKey Spectroscopic Data (Expected)
2-Cyanophenylacetonitrile C₉H₆N₂142.16White to light yellow solid¹H NMR: Signals corresponding to aromatic protons and a singlet for the benzylic CH₂ group.
2-(2-Cyanophenyl)-2-methylpropanenitrile C₁₁H₁₀N₂170.21Off-white solid or oil¹H NMR: Disappearance of the benzylic CH₂ singlet; appearance of a singlet for the two methyl groups (approx. 6H). Aromatic proton signals will remain. IR (cm⁻¹): Two distinct C≡N stretching frequencies (aliphatic ~2240, aromatic ~2225).
Methyl 2-(2-cyanophenyl)-2-methylpropanoate C₁₂H₁₃NO₂203.24[1]Colorless oil or low-melting solid¹H NMR: Singlet for the two C(CH₃)₂ groups, a singlet for the OCH₃ group, and multiplet signals for the aromatic protons. ¹³C NMR: Resonances for the quaternary carbon, ester carbonyl, methyl groups, and aromatic carbons. IR (cm⁻¹): Strong C=O stretch (~1735), C≡N stretch (~2225).

Safety and Handling Precautions

All manipulations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It liberates flammable hydrogen gas upon contact with water or protic solvents. Handle as a dispersion in mineral oil to mitigate pyrophoricity.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Avoid inhalation and skin contact.

  • Cyanides (2-Cyanophenylacetonitrile): Highly toxic if ingested, inhaled, or absorbed through the skin. All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

  • Hydrogen Chloride (HCl) Gas: Corrosive and toxic. Handle in a fume hood with a proper gas scrubbing system.

Conclusion

The can be reliably achieved through a two-step sequence involving the exhaustive methylation of 2-cyanophenylacetonitrile, followed by a chemoselective Pinner reaction. This guide provides the foundational knowledge and detailed protocols necessary for this synthesis, emphasizing the chemical reasoning behind the selection of reagents and reaction conditions. Careful execution and adherence to safety protocols are paramount for the successful and safe preparation of this valuable chemical intermediate.

References

  • Von Richter reaction - Wikipedia. Wikipedia. [Link]

  • BSc Chemistry. (n.d.). The Von Richter, Sommelet-Hauser and Smiles rearrangements. [Link]

  • Von richter reaction - Filo. Filo. (2025, November 4). [Link]

  • Von Richter reaction - Grokipedia. Grokipedia. (n.d.). [Link]

  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

  • CN105037139A - Preparation method for 2-phenylpropionic acid.
  • The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute. (n.d.). [Link]

  • Sandmeyer reaction - LS College. LS College. (2020, September 24). [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. (2024, December 1). [Link]

  • Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. (2002). Biochemistry. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018, December 3). [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

  • CN102584625B - Method for producing 2-cyanoacrylate.
  • The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. (2019). Chemistry – A European Journal. [Link]

  • The Hydrolysis of the Anhydride of 2-Cyano-2-phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid-Base Operated Molecular Switch. (2019). Chemistry. [Link]

  • Transition metal-free hydration of nitriles to amides mediated by NaOH. (2016). Organic & Medicinal Chemistry International Journal. [Link]

  • Synthesis of Phenylacetic Acid. Scribd. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(a-u). ResearchGate. [Link]

  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Nucleic Bases Alkylation With Acrylonitrile and Cyanoethylene Oxide: A Computational Study. (2018). Chemical Research in Toxicology. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Catalytic enantioselective alkylation of 2-alkoxy-tetrahydrofurans. (n.d.). Organic Chemistry Frontiers. [Link]

Sources

Exploratory

methyl 2-(2-cyanophenyl)-2-methylpropanoate CAS number

An In-Depth Technical Guide to Methyl 2-(2-cyanophenyl)-2-methylpropanoate CAS Number: 2116046-32-1 This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-(2-cyanophenyl)-2-methylpropanoate

CAS Number: 2116046-32-1

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in methyl 2-(2-cyanophenyl)-2-methylpropanoate. It covers the compound's fundamental properties, a proposed synthetic pathway with a detailed experimental protocol, potential research applications, and essential safety information.

Compound Overview

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is a niche organic compound characterized by a quaternary carbon center attached to a 2-cyanophenyl group and a methyl ester. Its specific applications are not widely documented in publicly available literature, suggesting its primary use may be in proprietary research and development or as a novel building block in medicinal and materials science.

Physicochemical Properties

A summary of the known and predicted properties of methyl 2-(2-cyanophenyl)-2-methylpropanoate is presented below.

PropertyValueSource
CAS Number 2116046-32-1ChemScene[1]
Molecular Formula C₁₂H₁₃NO₂ChemScene[1]
Molecular Weight 203.24 g/mol ChemScene[1]
Purity ≥98%ChemScene[1]
SMILES O=C(OC)C(C)(C)C1=CC=CC=C1C#NChemScene[1]
Topological Polar Surface Area (TPSA) 50.09 ŲChemScene[1]
Predicted logP 2.00888ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Storage Conditions Sealed in a dry environment at 2-8°CChemScene[1]

Synthesis Pathway and Experimental Protocol

Proposed Synthetic Pathway

The proposed two-step synthesis starts from 2-methylbenzonitrile, which is first converted to methyl 2-(2-cyanophenyl)acetate, followed by a phase-transfer catalyzed methylation to yield the final product.

Synthesis_of_Methyl_2-(2-cyanophenyl)-2-methylpropanoate 2-Methylbenzonitrile 2-Methylbenzonitrile Methyl_2-(2-cyanophenyl)acetate Methyl_2-(2-cyanophenyl)acetate 2-Methylbenzonitrile->Methyl_2-(2-cyanophenyl)acetate 1) LDA, THF, -78°C 2) Methyl Chloroformate Target_Compound Methyl 2-(2-cyanophenyl)- 2-methylpropanoate Methyl_2-(2-cyanophenyl)acetate->Target_Compound Methyl Iodide, NaOH (aq), Phase-Transfer Catalyst

Caption: Proposed two-step synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Detailed Experimental Protocol

This protocol is a suggested method and may require optimization for yield and purity.

Step 1: Synthesis of Methyl 2-(2-cyanophenyl)acetate

This procedure is adapted from a known method for the acylation of 2-methylbenzonitrile.[4]

  • Materials:

    • 2-Methylbenzonitrile

    • Lithium diisopropylamide (LDA) solution in THF

    • Methyl chloroformate

    • Anhydrous tetrahydrofuran (THF)

    • 5% Ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of LDA in THF to the flask.

    • A solution of 2-methylbenzonitrile in anhydrous THF is then added dropwise to the LDA solution at -78°C.

    • The reaction mixture is stirred at this temperature for 15 minutes.

    • Methyl chloroformate is then added to the reaction mixture.

    • After stirring for an additional 15 minutes at -78°C, the reaction is quenched by the addition of a 5% aqueous solution of ammonium chloride.

    • The mixture is allowed to warm to room temperature.

    • The product is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate via Phase-Transfer Catalysis

This step utilizes a phase-transfer catalyst to facilitate the methylation of the active methylene group.[2]

  • Materials:

    • Methyl 2-(2-cyanophenyl)acetate

    • Methyl iodide (or dimethyl sulfate)

    • 50% aqueous sodium hydroxide (NaOH) solution

    • A suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(2-cyanophenyl)acetate in toluene.

    • Add the 50% aqueous sodium hydroxide solution and the phase-transfer catalyst to the flask.

    • The mixture is stirred vigorously to ensure good mixing of the two phases.

    • Methyl iodide is then added dropwise to the reaction mixture.

    • The reaction is heated to a moderate temperature (e.g., 50-60°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

    • The organic layer is separated, and the aqueous layer is extracted with toluene.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The resulting crude product can be purified by flash column chromatography or distillation under reduced pressure.

Potential Applications in Research and Development

The unique structural features of methyl 2-(2-cyanophenyl)-2-methylpropanoate suggest its potential utility in several areas of chemical research.

Medicinal Chemistry

The 2-cyanophenyl moiety is present in some biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, which are common functional groups in pharmaceuticals. The quaternary carbon center can provide steric bulk and influence the conformation of a molecule, which can be beneficial for binding to biological targets. This compound could serve as a precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.[5]

Materials Science

Cyanophenyl-containing compounds are known to have interesting photophysical properties and have been used in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic materials.[6] The cyano group is strongly electron-withdrawing and can influence the electronic properties of a molecule. Methyl 2-(2-cyanophenyl)-2-methylpropanoate could be explored as a building block for novel polymers or as a dopant in organic electronic devices. Porphyrin derivatives with cyanophenyl groups have been studied for the fabrication of metal-organic coordination networks.[7]

Spectroscopic Probes

Amino acids containing a cyanophenyl group, such as 2-cyanophenylalanine, have been used as fluorescent probes to study protein structure and dynamics.[8] The fluorescence properties of these probes can be sensitive to the local environment. While not an amino acid, the cyanophenyl moiety in the target compound could potentially be incorporated into larger molecular systems designed as sensors or probes.

Safety and Handling

No specific safety data is available for methyl 2-(2-cyanophenyl)-2-methylpropanoate. Therefore, it is crucial to handle this compound with care, assuming it is hazardous. The following precautions are based on the safety profiles of structurally related compounds such as methyl cyanoacetate and 2-methyl-2-phenylpropanenitrile.[9]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][10]

  • Skin and Eye Irritation: May cause skin and eye irritation.[9][11]

  • Respiratory Irritation: Vapors or dust may be irritating to the respiratory tract.[11]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Disposal

Dispose of this compound and its container in accordance with local, regional, and national regulations.

Conclusion

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is a compound with potential applications in medicinal chemistry and materials science. While specific data is limited, this guide provides a framework for its synthesis, handling, and exploration in research settings. As with any new chemical, all handling and reactions should be performed with appropriate safety precautions in place.

References

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. (2014, March 25). science24.com.
  • Acylation and Alkylation of 2- and 4-Methylbenzonitrile. (n.d.).
  • Material Safety D
  • SAFETY D
  • Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. (2011, April 6). Chu Lab @ Tsinghua University.
  • Modular Access to Quaternary α-Cyano Carbonyl Compounds via NiH C
  • Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyan
  • SAFETY DATA SHEET. (2010, October 20). Fisher Scientific.
  • 2116046-32-1 | Methyl 2-(2-cyanophenyl)
  • 4-Cyanophenyl Isocyanate: A Versatile Building Block for Organic Synthesis and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET. (2025, May 20). Tokyo Chemical Industry.
  • Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual C
  • Phase Transfer C
  • Cyano-capped molecules: versatile organic materials. (2026, January 16).
  • The direct acyl-alkylation of arynes. (n.d.). Organic Syntheses Procedure.
  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine deriv
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024, September 18).
  • Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordin
  • Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. (2006, September 9).
  • 2-Methyl-2-phenylpropionic acid. (2023, August 3). CymitQuimica.
  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (n.d.). SciELO.
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure.
  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group.
  • Scheme 3 Dialkylation of methyl cyanoacetate 2. (n.d.).
  • Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. (n.d.). PMC.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Executive Summary In contemporary medicinal chemistry, the strategic introduction of sterically hindered, functionally dense building blocks is critical for developing metabolically stable active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of sterically hindered, functionally dense building blocks is critical for developing metabolically stable active pharmaceutical ingredients (APIs). Methyl 2-(2-cyanophenyl)-2-methylpropanoate is a highly specialized intermediate characterized by its precise molecular weight of 203.24 g/mol and molecular formula of C₁₂H₁₃NO₂ [1].

This whitepaper provides an in-depth technical analysis of this molecule. By examining its exact physicochemical properties, structural advantages, and the mechanistic causality behind its synthesis, this guide serves as an authoritative resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Accurate molecular weight and physicochemical profiling are foundational for mass spectrometry validation, pharmacokinetic modeling, and downstream synthetic planning. The molecule features a gem-dimethyl group, an ortho-cyano substitution on a phenyl ring, and a methyl ester backbone.

Quantitative Data Summary

The following table summarizes the validated physicochemical parameters of the target molecule, sourced from analytical standards[1],[2].

PropertyValueCausality / Significance in Drug Design
Molecular Weight 203.24 g/mol Optimal low-molecular-weight building block; ensures the final API remains within Lipinski's Rule of 5 constraints[1].
Molecular Formula C₁₂H₁₃NO₂Defines the exact mass (203.0946 Da) required for high-resolution mass spectrometry (HRMS) calibration[1].
CAS Registry Number 2116046-32-1Unique identifier ensuring procurement accuracy and regulatory compliance for the ortho-isomer[1],[2].
Topological Polar Surface Area (TPSA) 50.09 ŲFalls well below the 90 Ų threshold, indicating excellent potential for passive cellular membrane permeability[1].
Hydrogen Bond Acceptors 3The ester oxygen atoms and the cyano nitrogen act as critical pharmacophore points for target protein interaction.
Rotatable Bonds 3Low conformational entropy pre-organizes the molecule, reducing the entropic penalty upon target binding.
Pharmacokinetic Logic & Structural Causality

The structural features of Methyl 2-(2-cyanophenyl)-2-methylpropanoate are not arbitrary; they are engineered to solve specific pharmacokinetic challenges. The gem-dimethyl group at the alpha-position creates a steric shield that blocks cytochrome P450-mediated alpha-carbon oxidation, a common metabolic liability in arylacetic acid derivatives. Simultaneously, the ortho-cyano group serves as a versatile synthetic handle for generating tetrazoles or amidines—classic bioisosteres for carboxylic acids in angiotensin receptor blockers (ARBs).

PKLogic Structure Methyl 2-(2-cyanophenyl) -2-methylpropanoate Feat1 gem-Dimethyl Group Structure->Feat1 Feat2 ortho-Cyano Group Structure->Feat2 Feat3 Methyl Ester Structure->Feat3 Effect1 Blocks α-Oxidation (Metabolic Stability) Feat1->Effect1 Effect2 Precursor for Tetrazoles (Target Binding) Feat2->Effect2 Effect3 Lipophilicity & Prodrug Potential Feat3->Effect3

Logical relationship between molecular structural features and pharmacokinetic impacts.

Mechanistic Synthesis & Experimental Workflow

The synthesis of sterically hindered alpha-aryl esters requires overcoming significant activation energy barriers. Traditional enolate alkylation often fails due to the steric bulk of the ortho-substituted phenyl ring. Therefore, a Palladium-Catalyzed α-Arylation of methyl isobutyrate with 2-bromobenzonitrile is the preferred, high-yield methodology.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each step includes a mechanistic rationale (causality) to ensure the researcher understands why a specific reagent or condition is employed, allowing for real-time troubleshooting.

Objective: Synthesize Methyl 2-(2-cyanophenyl)-2-methylpropanoate (MW: 203.24 g/mol ).

  • Reagent Preparation:

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromobenzonitrile (1.0 equiv) and methyl isobutyrate (1.2 equiv) in anhydrous toluene.

    • Causality: The slight excess of the ester ensures complete conversion of the more valuable aryl halide. Argon prevents the oxidative degradation of the electron-rich phosphine ligand.

  • Catalyst Addition:

    • Action: Add Pd₂(dba)₃ (2 mol%) and tri-tert-butylphosphine (t-Bu₃P) (4 mol%).

    • Causality: The 1:2 ratio of palladium to the bulky t-Bu₃P ligand generates the active monoligated Pd(0) species. The extreme steric bulk of t-Bu₃P accelerates the difficult reductive elimination step to form the quaternary carbon center.

  • Base Addition:

    • Action: Cool the mixture to 0°C and add Lithium hexamethyldisilazide (LHMDS, 1.5 equiv, 1M in toluene) dropwise.

    • Causality: LHMDS is a strong, non-nucleophilic base. It selectively deprotonates the alpha-carbon of methyl isobutyrate to form the enolate without initiating a nucleophilic attack on the electrophilic cyano group or the ester carbonyl.

  • Reaction Execution:

    • Action: Seal the flask and heat the reaction mixture to 90°C for 12 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the steric repulsion during the transmetalation and reductive elimination phases of the catalytic cycle.

  • Workup & Quenching:

    • Action: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl provides a mild proton source that neutralizes the strongly basic LHMDS without causing base-catalyzed hydrolysis of the newly formed methyl ester.

  • Purification:

    • Action: Concentrate the organic layer and purify via silica gel flash chromatography (gradient: 95:5 to 80:20 Hexanes/EtOAc).

SynthesisWorkflow Step1 1. Reagent Prep 2-Bromobenzonitrile + Ester Step2 2. Catalyst Pd2(dba)3 & t-Bu3P Step1->Step2 Step3 3. Base Addition LHMDS (Non-nucleophilic) Step2->Step3 Step4 4. Heating 90°C, 12h Step3->Step4 Step5 5. Workup NH4Cl / EtOAc Step4->Step5 Step6 6. Purification Silica Gel Step5->Step6 Product Target Molecule MW: 203.24 g/mol Step6->Product

Experimental workflow for the Pd-catalyzed α-arylation synthesis of the target molecule.

Analytical Validation Standards

To confirm the successful synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate, researchers must validate the molecular weight and structural integrity using the following analytical benchmarks:

  • Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the expected primary adduct is the protonated molecule [M+H]⁺. Given the exact mass of 203.0946 Da, the base peak must appear at m/z 204.10 .

  • Nuclear Magnetic Resonance (¹H NMR): The gem-dimethyl group will present as a sharp, highly integrated singlet (6H) around 1.5–1.7 ppm, shielded by the adjacent ester but deshielded by the phenyl ring. The methyl ester will appear as a distinct singlet (3H) near 3.6 ppm. The ortho-cyano substitution will cause distinct splitting patterns in the aromatic region (7.3–7.8 ppm) due to its strong electron-withdrawing nature.

References

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-(2-cyanophenyl)-2-methylpropanoate: Synthesis, Structural Dynamics, and Isoindolinone Workflows

Executive Summary In modern medicinal chemistry and drug development, the rapid assembly of complex, sterically hindered heterocycles is paramount. Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) [1] serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the rapid assembly of complex, sterically hindered heterocycles is paramount. Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) [1] serves as a highly specialized, bifunctional building block designed specifically for the synthesis of 3,3-disubstituted isoindolin-1-ones and related spirocyclic scaffolds.

Unlike simple aryl esters, this molecule features an ortho-nitrile group paired with a gem-dimethyl substituted α-carbon. This specific architectural choice is not arbitrary; it is engineered to leverage the Thorpe-Ingold effect [5], lowering the entropic barrier for downstream intramolecular cyclization. This whitepaper details the structural rationale, the upstream palladium-catalyzed synthesis, and the downstream reductive cyclization protocols required to utilize this synthon effectively.

Structural and Physicochemical Profiling

The synthetic utility of methyl 2-(2-cyanophenyl)-2-methylpropanoate lies in its dense functionalization. The proximity of the electrophilic ester and the reducible nitrile group on a rigid aromatic backbone creates a primed system for tandem reactions.

Quantitative Physicochemical Data

Data synthesized from commercial chemical databases [1, 2].

ParameterValueMechanistic Significance
CAS Number 2116046-32-1Standard registry identifier for procurement and tracking.
Molecular Formula C₁₂H₁₃NO₂Defines the stoichiometry for downstream reduction equivalents.
Molecular Weight 203.24 g/mol Optimal low-MW precursor for fragment-based drug design (FBDD).
SMILES O=C(OC)C(C)(C)C1=CC=CC=C1C#NHighlights the quaternary α-carbon critical for structural rigidity.
Topological Polar Surface Area (TPSA) 50.09 ŲIndicates excellent membrane permeability for derived drug candidates.
The Causality of the Gem-Dimethyl Group

The presence of the two methyl groups at the α-position is the defining feature of this molecule. In an unsubstituted system, the alkyl chain possesses high conformational flexibility. The gem-dimethyl substitution restricts the bond angle between the aryl ring and the ester group. When the nitrile is later reduced to an amine, this steric bulk forces the amine and the ester carbonyl into close spatial proximity (the Thorpe-Ingold effect), accelerating intramolecular lactamization by orders of magnitude [6].

Upstream Synthesis: Palladium-Catalyzed α-Arylation

Classical nucleophilic aromatic substitution (S_NAr) is ineffective for synthesizing this molecule due to the lack of strong electron-withdrawing groups in the para position and the extreme steric hindrance of the tertiary enolate. Therefore, a Buchwald-Hartwig-type α-arylation is required [3, 4].

Mechanistic Workflow

Synthesis A 2-Bromobenzonitrile C Pd(OAc)2 / Bulky Ligand LiHMDS, Toluene A->C B Methyl Isobutyrate B->C D Methyl 2-(2-cyanophenyl) -2-methylpropanoate C->D α-Arylation

Fig 1: Pd-catalyzed α-arylation workflow for synthesizing the target compound.

Step-by-Step Protocol: α-Arylation

Self-Validating System: This protocol relies on kinetic enolate formation and strict anaerobic conditions to prevent catalyst poisoning.

  • Reagent Preparation & Degassing:

    • Action: Charge a flame-dried Schlenk flask with 2-bromobenzonitrile (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a bulky electron-rich phosphine ligand such as P(t-Bu)₃ or XPhos (0.04 equiv).

    • Causality: The bulky ligand is essential to accelerate the reductive elimination step, which is otherwise the rate-limiting bottleneck when forming a quaternary carbon center [3].

    • Validation: Purge the flask with ultra-pure Argon for 15 minutes. Degassing prevents oxidative degradation of the Pd(0) active species.

  • Enolate Generation:

    • Action: In a separate flask, dissolve methyl isobutyrate (1.2 equiv) in anhydrous toluene. Cool to -78 °C. Dropwise add LiHMDS (1.3 equiv, 1M in THF).

    • Causality: LiHMDS is chosen over NaOH or KOH because its high basicity and low nucleophilicity ensure quantitative enolate formation without hydrolyzing the ester [4].

  • Cross-Coupling:

    • Action: Transfer the enolate solution to the Schlenk flask containing the aryl bromide and catalyst. Heat the reaction mixture to 80 °C for 12 hours.

    • Validation: Monitor via LC-MS. The disappearance of the 2-bromobenzonitrile peak (M+H: 182/184) and the emergence of the product peak (M+H: 204) validates catalytic turnover.

  • Workup and Isolation:

    • Action: Quench with saturated aqueous NH₄Cl to neutralize remaining base. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Downstream Application: Reductive Cyclization to Isoindolin-1-ones

The primary application of methyl 2-(2-cyanophenyl)-2-methylpropanoate is its use as an immediate precursor to 3,3-dimethylisoindolin-1-one , a privileged scaffold found in MDM2-p53 inhibitors and immunomodulatory imide drugs (IMiDs).

Mechanistic Pathway

Cyclization A Methyl 2-(2-cyanophenyl) -2-methylpropanoate B H2, Pd/C (Nitrile Reduction) A->B C Primary Amine Intermediate B->C Reduction D Intramolecular Acyl Substitution C->D Thorpe-Ingold Assisted E 3,3-Dimethylisoindolin-1-one + Methanol D->E Cyclization

Fig 2: Reductive cyclization cascade driven by the Thorpe-Ingold effect.

Step-by-Step Protocol: Tandem Reduction-Lactamization
  • Catalytic Hydrogenation:

    • Action: Dissolve methyl 2-(2-cyanophenyl)-2-methylpropanoate in anhydrous methanol. Add 10 wt% Pd/C (0.1 equiv by mass).

    • Causality: Methanol acts as a protic solvent that stabilizes the transient imine intermediate during nitrile reduction, preventing the formation of secondary amine dimers.

  • Pressurization and Reaction:

    • Action: Evacuate the reaction vessel and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 6-8 hours.

    • Causality: The intermediate primary amine is highly nucleophilic. Driven by the Thorpe-Ingold effect established by the gem-dimethyl groups, it spontaneously attacks the adjacent methyl ester [5].

  • In-Situ Cyclization Validation:

    • Validation: TLC analysis (UV visualization at 254 nm) will show the complete consumption of the starting material. The intermediate amine is rarely isolable; LC-MS will directly show the mass of the cyclized product (M+H: 162), confirming the expulsion of methanol.

  • Filtration and Recovery:

    • Action: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the pure 3,3-dimethylisoindolin-1-one as a crystalline solid.

Analytical Characterization

To ensure the integrity of the synthesized methyl 2-(2-cyanophenyl)-2-methylpropanoate prior to downstream cyclization, rigorous analytical validation is required. Below is the expected spectral data profile.

Analytical MethodExpected Signals / ShiftsDiagnostic Value
¹H NMR (400 MHz, CDCl₃) δ 7.65 (dd, 1H), 7.55 (td, 1H), 7.40 (td, 1H), 7.30 (dd, 1H)Confirms the ortho-disubstituted aromatic ring pattern.
¹H NMR (400 MHz, CDCl₃) δ 3.65 (s, 3H)Validates the presence of the intact methyl ester (O-CH₃).
¹H NMR (400 MHz, CDCl₃) δ 1.60 (s, 6H)Confirms the gem-dimethyl group (singlet, integrating to 6 protons).
¹³C NMR (100 MHz, CDCl₃) δ ~176.0 (C=O), ~118.0 (C≡N), ~46.5 (C-quat)Confirms the ester carbonyl, the nitrile carbon, and the quaternary α-carbon.
ESI-MS (Positive Mode) m/z 204.1 [M+H]⁺, 226.1[M+Na]⁺Verifies the exact molecular mass of the intact synthon.

References

  • Organic Chemistry Portal. "Palladium-Catalyzed α-Arylation of Esters". URL:[Link]

  • RSC Chemical Science. "Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds". URL:[Link]

  • MDPI Molecules. "Iron-Catalyzed C–H Functionalizations under Triazole-Assistance". URL:[Link]

  • ACS Journal of Organic Chemistry. "Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C–H Functionalization". URL:[Link]

Foundational

Technical Safety & Handling Guide: Methyl 2-(2-cyanophenyl)-2-methylpropanoate in Advanced Organic Synthesis

Executive Summary & Structural Significance In my capacity as a Senior Application Scientist, I frequently evaluate the intersection of chemical reactivity and laboratory safety for advanced pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In my capacity as a Senior Application Scientist, I frequently evaluate the intersection of chemical reactivity and laboratory safety for advanced pharmaceutical intermediates. Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) [1] is a highly specialized, bifunctional aromatic building block.

The molecule's architecture—featuring an ortho-cyano group paired with a gem-dimethyl ester—makes it an invaluable precursor in medicinal chemistry, particularly for the synthesis of biphenyl tetrazole-based angiotensin II receptor blockers (sartans) and Nrf2 pathway regulators [2]. The gem-dimethyl moiety at the alpha position provides significant steric shielding. This structural causality explains why the ester is relatively stable to ambient moisture compared to unbranched analogs, yet it also necessitates high-energy conditions to drive synthetic transformations at the adjacent nitrile group. Understanding these structural nuances is critical for both safe handling and successful experimental design.

Physicochemical Profiling

To design effective storage and reaction protocols, we must first establish the compound's quantitative physical parameters.

Table 1: Physicochemical Properties

ParameterValueCausality / Relevance
CAS Number 2116046-32-1Unique identifier for regulatory compliance.
Molecular Formula C₁₂H₁₃NO₂Indicates a highly organic, lipophilic nature.
Molecular Weight 203.24 g/mol Low molecular weight facilitates membrane permeability (handling risk).
SMILES O=C(OC)C(C)(C)C1=CC=CC=C1C#NDefines the steric bulk around the ester and ortho relationship.
Purity ≥98%High purity minimizes off-target catalytic poisoning during synthesis.

Hazard Identification & Mechanistic Toxicology

Before integrating this compound into any workflow, we must deconstruct its Safety Data Sheet (SDS) [1] through a mechanistic lens. The compound is classified under the Globally Harmonized System (GHS) as a multi-system irritant.

Mechanistic Toxicology: The electrophilic nature of the cyano group and the ester carbonyl allows them to interact with nucleophilic residues (e.g., thiols, amines) in biological macromolecules. When exposed to the moisture of mucous membranes, localized micro-hydrolysis can occur, leading to the irritation described in the H-statements below.

Table 2: GHS Hazard & Precautionary Statements

GHS CodeStatementMechanistic Mitigation
H302 Harmful if swallowed.Avoid oral exposure; lipophilicity allows rapid GI absorption.
H315 Causes skin irritation.Requires chemical-resistant barriers (Nitrile) to prevent dermal penetration.
H319 Causes serious eye irritation.Mandates splash goggles; corneal tissue is highly vulnerable to electrophiles.
H335 May cause respiratory irritation.Must be handled in a fume hood to prevent inhalation of volatile particulates.
P280 Wear protective gloves/eye protection.Primary barrier defense against H315 and H319.
P305+P351 IF IN EYES: Rinse cautiously with water.Rapid dilution mitigates localized ester hydrolysis on the cornea.

Storage, Stability, & Handling Protocols

A protocol is only as good as its underlying logic. The following handling guidelines are designed to preserve chemical integrity while ensuring operator safety.

Storage Protocol
  • Conditions: Store sealed in a dry environment at 2-8°C.

  • Causality: While the gem-dimethyl group provides steric hindrance, prolonged exposure to ambient humidity and room temperature can induce slow hydrolysis of the methyl ester to the corresponding carboxylic acid, or cause degradation of the nitrile group. Refrigeration suppresses this thermodynamic degradation pathway.

Handling Protocol
  • Engineering Controls: Conduct all transfers within a certified Class II chemical fume hood.

  • PPE Selection: Don double nitrile gloves. Causality: Nitrile provides superior chemical resistance against esters compared to latex, which can rapidly degrade and become permeable.

  • Weighing: Use anti-static weigh boats to prevent aerosolization of the powder, directly mitigating the H335 (respiratory irritation) risk.

Experimental Workflow: Self-Validating Derivatization

A common application for this compound is the conversion of the cyano group to a tetrazole pharmacophore. Because the ortho-nitrile is sterically hindered by the adjacent gem-dimethyl ester, standard reflux conditions often fail. The following microwave-assisted protocol uses self-validating steps to ensure success.

Protocol: Microwave-Assisted [3+2] Cycloaddition
  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of Methyl 2-(2-cyanophenyl)-2-methylpropanoate in 3.0 mL of anhydrous toluene.

    • Causality: Toluene is selected for its high boiling point and microwave transparency, allowing the system to rapidly and safely reach 120°C.

  • Reagent Addition: Add 3.0 mmol of Trimethylsilyl azide (TMS-N₃) and 0.1 mmol of Tetrabutylammonium fluoride (TBAF).

    • Causality: TBAF acts as a crucial catalyst. It desilylates TMS-N₃ to generate the highly nucleophilic "naked" azide ion, which has the necessary kinetic energy to attack the sterically hindered nitrile.

  • Execution: Seal the vial with a crimp cap and irradiate in a microwave reactor at 120°C for 45 minutes.

  • Self-Validation Step: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Validation Logic: The disappearance of the starting material peak (m/z 204 [M+H]⁺) and the appearance of the tetrazole product peak confirms reaction completion. If the starting material persists, re-subject the vial to microwave irradiation for an additional 15 minutes.

  • Workup: Quench cautiously with 1M HCl to protonate the tetrazole, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo.

Synthesis A Methyl 2-(2-cyanophenyl) -2-methylpropanoate (Starting Material) B [3+2] Cycloaddition TMS-N3, TBAF Microwave, 120°C A->B Azide Addition C Tetrazole Intermediate (Pharmacophore) B->C Cyclization

Fig 1: Microwave-assisted [3+2] cycloaddition workflow for tetrazole derivatization.

Emergency Response & Spill Management

In the event of an accidental release, a structured, self-validating response is required to neutralize the H315/H319/H335 hazards.

Protocol: Hazardous Spill Containment
  • Assessment & Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Verify that laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity.

    • Causality: Active airflow prevents the accumulation of irritating dust/vapors, mitigating inhalation risks.

  • PPE Donning: Equip a half-face respirator with organic vapor/particulate cartridges, double nitrile gloves, and chemical splash goggles.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels or sawdust.

  • Collection: Sweep the absorbed material using non-sparking tools into a chemically resistant, sealable polyethylene container.

  • Self-Validation Step: Swab the spill area with a solvent-wetted swab (e.g., ethanol) and inspect under a portable UV lamp (254 nm).

    • Validation Logic: The aromatic ring of the compound is highly UV-active. The complete absence of UV fluorescence on the swab confirms the area is fully decontaminated.

  • Disposal: Label the container as "Hazardous Waste - Toxic/Irritant Solid" and transfer it to the Environmental Health & Safety (EHS) department in accordance with local EPA guidelines.

Safety S1 Spill Detection (H315, H319, H335) S2 Isolate Area & Ensure Ventilation S1->S2 S3 Don PPE (Nitrile Gloves, Respirator) S2->S3 S4 Absorb with Inert Material (e.g., Sand/Vermiculite) S3->S4 S5 Dispose as Hazardous Waste (EPA Guidelines) S4->S5

Fig 2: Step-by-step emergency response and self-validating spill containment workflow.

References

Exploratory

Spectroscopic Data and Structural Elucidation of Methyl 2-(2-cyanophenyl)-2-methylpropanoate: A Technical Guide

Executive Summary Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) is a sterically congested, highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) is a sterically congested, highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a quaternary carbon center adjacent to an ester linkage and an ortho-substituted benzonitrile ring. Characterizing this compound requires a rigorous understanding of how its severe steric hindrance and strong electronic effects (e.g., the diamagnetic anisotropy of the cyano group) influence its spectroscopic signatures.

This guide provides an authoritative breakdown of the synthesis, sample preparation, and spectroscopic elucidation of methyl 2-(2-cyanophenyl)-2-methylpropanoate, detailing the causality behind experimental choices and observed spectral phenomena.

Synthesis and Sample Preparation Protocol

High-purity samples are a prerequisite for accurate spectroscopic characterization. The most efficient route to synthesize this compound is via the palladium-catalyzed α-arylation of methyl isobutyrate with 2-bromobenzonitrile (or 2-chlorobenzonitrile) [1].

Causality in Catalyst Selection

Forming a quaternary carbon center is sterically demanding. The use of a highly active Pd(0) catalyst paired with a bulky, electron-rich phosphine ligand—such as tri-tert-butylphosphine, P(t-Bu)₃—is critical. The electron-rich nature of the ligand accelerates the oxidative addition of the aryl halide, while its massive steric bulk forces the challenging reductive elimination step, expelling the sterically congested product and regenerating the catalyst[1].

Step-by-Step Methodology (Self-Validating System)
  • Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, combine 1.0 mol% Pd(dba)₂ and 1.0 mol% P(t-Bu)₃. Self-Validation: A color shift from dark purple/black to pale yellow-green indicates the successful formation of the active monomeric Pd(0) species.

  • Reagent Addition: Add 1.0 equivalent of 2-bromobenzonitrile and 1.2 equivalents of methyl isobutyrate dissolved in anhydrous toluene.

  • Enolate Generation: Dropwise add 1.5 equivalents of a strong, non-nucleophilic base (e.g., LiNCy₂ or NaHMDS) at 0 °C. Causality: A non-nucleophilic base is required to quantitatively deprotonate the ester without attacking the electrophilic cyano group or the ester carbonyl.

  • Cross-Coupling: Heat the reaction mixture to 80 °C for 12 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The product and starting material are highly UV-active at 254 nm due to the benzonitrile chromophore. The reaction is complete when the 2-bromobenzonitrile spot is entirely consumed.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Dry the purified fraction under high vacuum (<0.1 mbar) for 4 hours to remove trace solvents before NMR analysis.

PdCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (2-Bromobenzonitrile) Pd0->OxAdd PdII_ArBr Ar-Pd(II)-Br Complex OxAdd->PdII_ArBr Transmet Enolate Coordination (Methyl isobutyrate enolate) PdII_ArBr->Transmet PdII_ArEnolate Ar-Pd(II)-Enolate Complex Transmet->PdII_ArEnolate RedElim Reductive Elimination PdII_ArEnolate->RedElim Product Product Release Methyl 2-(2-cyanophenyl) -2-methylpropanoate RedElim->Product Product->Pd0 Regeneration

Figure 1: Catalytic cycle of the Pd-catalyzed α-arylation forming the quaternary carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Accurate structural elucidation relies on understanding the electronic and spatial environment of the molecule. The data below is referenced to the internal standard tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C) [2].

Causality in Chemical Shifts
  • Gem-Dimethyl Group (¹H NMR): The two methyl groups attached to the α-carbon appear as a sharp, integrated 6H singlet at ~1.65 ppm. Causality: Free rotation around the C-C bond renders all six protons chemically and magnetically equivalent. The lack of adjacent protons on the quaternary carbon prevents scalar (J) coupling, resulting in a strict singlet.

  • Aromatic Region (¹H NMR): The cyano group exerts a profound electron-withdrawing effect via both induction (-I) and mesomerism (-M). This deshields the ortho and para protons on the benzene ring, pushing their resonances downfield into the 7.40–7.75 ppm range.

  • Nitrile Carbon (¹³C NMR): The sp-hybridized carbon of the -C≡N group resonates characteristically at ~118.0 ppm. Causality: The strong diamagnetic anisotropy of the triple bond creates a local magnetic field that uniquely shields the carbon relative to typical carbonyls, placing it in the 110–120 ppm window[2].

Table 1: Summarized ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
Structural Unit¹H NMR (δ, ppm)Multiplicity & Integration¹³C NMR (δ, ppm)Assignment Causality / Notes
-C(CH₃)₂ 1.65Singlet (s), 6H26.5Equivalent methyls on a quaternary center.
-OCH₃ 3.65Singlet (s), 3H52.6Deshielded by the adjacent ester oxygen.
Quaternary C (α) --46.8Sterically congested, shifted downfield by ester.
Ester C=O --176.0Typical ester carbonyl resonance.
Nitrile -C≡N --118.0Diamagnetic anisotropy of the triple bond.
Ar-C1 (C-CN) --112.5Strongly shielded by the attached cyano group.
Ar-C2 (C-Cq) --147.2Quaternary aromatic carbon, deshielded.
Ar-CH (Aromatic) 7.40 - 7.75Multiplets (m), 4H127.5 - 134.0Deshielded by the -I/-M effects of the -CN group.

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a rapid, self-validating orthogonal technique to confirm the presence of the two primary functional groups (ester and nitrile) without the need for sample dissolution.

Causality in Vibrational Modes
  • Nitrile Stretch: A sharp, distinct band is observed at 2225 cm⁻¹. Causality: The asymmetric stretching of the C≡N triple bond causes a significant change in the molecular dipole moment. Its conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles (~2250 cm⁻¹) while enhancing its intensity[2].

  • Carbonyl Stretch: A strong band at 1735 cm⁻¹ is indicative of the ester C=O stretch. The lack of conjugation (due to the intervening quaternary sp³ carbon) keeps this frequency relatively high compared to conjugated aromatic esters.

Table 2: Summarized IR Assignments (ATR)
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
2980, 2950MediumC-H stretch (sp³)Confirms the presence of the aliphatic methyl groups.
2225Strong, SharpC≡N stretchUnambiguous confirmation of the ortho-benzonitrile.
1735StrongC=O stretchConfirms the ester carbonyl.
1250, 1140StrongC-O stretchConfirms the ester linkage (alkoxy stretch).
760StrongC-H out-of-plane bendCharacteristic of ortho-disubstituted benzene rings.

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) is utilized to determine the exact mass and structural connectivity via collision-induced dissociation (CID).

For the formula C₁₂H₁₃NO₂, the calculated exact mass is 203.0946 Da. In ESI+, the protonated molecular ion [M+H]⁺ is observed at m/z 204.1020 .

Fragmentation Causality

When subjected to tandem MS (MS/MS), the molecule undergoes predictable, thermodynamically driven fragmentation:

  • Loss of Methanol/Methoxy Radical: The ester group readily cleaves to expel neutral methanol (CH₃OH, -32 Da) or a methoxy radical, generating a highly stable acylium ion at m/z 172.0762.

  • Loss of Carbon Monoxide: The acylium ion rapidly extrudes carbon monoxide (CO, -28 Da) to form a resonance-stabilized tertiary benzylic carbocation at m/z 144.0813. The extreme stability of this tertiary carbocation drives the thermodynamic equilibrium of the fragmentation.

MSFrag M_plus [M+H]+ m/z 204.1020 Frag1 Loss of CH3OH (-32 Da) M_plus->Frag1 Ion1 Acylium Ion m/z 172.0762 Frag1->Ion1 Frag2 Loss of CO (-28 Da) Ion1->Frag2 Ion2 Tertiary Carbocation m/z 144.0813 Frag2->Ion2

Figure 2: ESI-MS fragmentation pathway highlighting the loss of methanol and carbon monoxide.

Conclusion

The comprehensive characterization of methyl 2-(2-cyanophenyl)-2-methylpropanoate requires a multi-faceted analytical approach. The Pd-catalyzed synthesis protocol ensures the high purity necessary for accurate analysis. NMR spectroscopy provides definitive proof of the quaternary center and electronic environment, IR confirms the critical functional groups, and HRMS validates the exact mass and thermodynamic stability of the molecular framework. By understanding the causality behind these spectral phenomena, researchers can confidently utilize this building block in advanced drug development pipelines.

References

  • Title: Palladium-Catalyzed α-Arylation of Esters with Chloroarenes Source: Organic Letters, American Chemical Society (ACS) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) Source: Springer Berlin, Heidelberg URL: [Link]

Sources

Foundational

In-Depth Technical Guide: 1H NMR Spectral Analysis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

I. Molecular Architecture & Analytical Context Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

I. Molecular Architecture & Analytical Context

Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS No. 2116046-32-1) is a specialized, sterically congested synthetic intermediate widely utilized in medicinal chemistry for the construction of quaternary carbon centers[1]. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol , the molecule features a highly substituted architecture[1]. Commercial standards of this compound are critical for advanced synthetic workflows, requiring rigorous analytical validation.

For a Senior Application Scientist, elucidating this structure via high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy requires a deep understanding of substituent effects. The molecule is defined by two distinct spin systems: an aliphatic ester moiety featuring a gem-dimethyl group, and an ortho-substituted aromatic ring. The proximity of the strong electron-withdrawing cyano (-CN) group and the anisotropic ester carbonyl dictates a highly specific, predictable chemical shift profile.

II. Self-Validating Experimental Protocol for 1H NMR Acquisition

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a causality rationale and a built-in quality control check.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

    • Causality: CDCl3 provides a deuterium signal necessary for the spectrometer to "lock" and correct for magnetic field (B0) drift over time. TMS serves as the absolute zero reference (0.00 ppm).

    • Validation Check: Visually inspect the tube. The solution must be perfectly clear. Particulates disrupt magnetic susceptibility; if cloudy, the sample must be filtered through glass wool to prevent peak broadening.

  • Probe Tuning and Matching:

    • Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune the probe's radiofrequency (RF) circuit to the exact Larmor frequency of the 1H nucleus and match the impedance to 50 ohms.

    • Causality: This maximizes the efficiency of RF pulse transmission and signal reception, optimizing the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming:

    • Action: Engage the deuterium lock. Perform automated or manual adjustments of the Z1, Z2, and Z3 shim coils.

    • Validation Check: The operator must verify that the deuterium lock level is stable (>80%) and the residual solvent peak of CDCl3 exhibits a full-width at half-maximum (FWHM) of less than 1.0 Hz. This self-validates the magnetic field homogeneity; failure to meet these metrics will result in loss of fine J-coupling resolution.

  • Data Acquisition:

    • Action: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

    • Causality: A 30-degree flip angle combined with a sufficient D1 ensures complete longitudinal relaxation (T1) between scans, which is mandatory for accurate quantitative integration of the proton signals.

  • Signal Processing:

    • Action: Apply a 0.3 Hz exponential line-broadening window function to the Free Induction Decay (FID) before Fourier Transformation. Perform zero-order and first-order phase correction.

    • Validation Check: The integral ratio of the aliphatic singlets (methoxy vs. gem-dimethyl) must mathematically resolve to exactly 3:6 (or 1:2). Any deviation indicates incomplete relaxation or sample impurity.

NMR_Workflow Prep Sample Preparation (15 mg in CDCl3 + TMS) LockShim Lock & Shim (B0 Homogeneity) Prep->LockShim Insert into Magnet Acq Data Acquisition (zg30, 16 Scans) LockShim->Acq Optimize Z-Shims FID FID Generation (Time Domain) Acq->FID RF Excitation FT Fourier Transform (Frequency Domain) FID->FT Apodization PhaseBase Phase & Baseline Correction FT->PhaseBase Signal Processing Analysis Integration & Peak Picking (Structure Elucidation) PhaseBase->Analysis Final Spectrum

Step-by-step 1H NMR acquisition and processing workflow.

III. Spectral Deconvolution and Causality

The 1H NMR spectrum of methyl 2-(2-cyanophenyl)-2-methylpropanoate can be logically deconstructed by analyzing the electronic and steric environment of each proton group.

The Aliphatic Region: Esters and Quaternary Centers
  • Methoxy Protons (-OCH3): These protons resonate as a sharp singlet at approximately 3.65 ppm.

    • Causality: The highly electronegative oxygen atom deshields the adjacent methyl protons by withdrawing local electron density via the inductive effect, significantly reducing the diamagnetic shielding. The lack of vicinal protons on the adjacent oxygen or carbonyl carbon dictates a singlet multiplicity, adhering strictly to the n+1 rule[2].

  • Gem-Dimethyl Protons (-C(CH3)2-): The two methyl groups attached to the alpha-carbon are equivalent due to rapid free rotation and appear as a 6H singlet at ~1.65 ppm.

    • Causality: While a standard alkane methyl group resonates near 0.9 ppm, these protons are shifted downfield. This is the additive result of inductive electron withdrawal by the adjacent ester carbonyl and the diamagnetic anisotropy generated by the pi-electron cloud of the neighboring aromatic ring.

The Aromatic Region: Anisotropic and Electronic Deshielding

The 2-cyanophenyl ring constitutes an ABCD spin system, containing four non-equivalent protons (H-3, H-4, H-5, H-6).

  • Ortho and Para Deshielding: The cyano group (-CN) is a powerful pi-acceptor (resonance withdrawing) and sigma-acceptor (inductively withdrawing).

    • Causality: This dual-withdrawing nature strips electron density primarily from the ortho (H-3) and para (H-5) positions, leaving these protons highly deshielded. Consequently, H-3 resonates furthest downfield at ~7.65 ppm as a doublet of doublets, while H-5 appears near 7.55 ppm.

  • Steric and Anisotropic Effects: The bulky 2-methoxy-1,1-dimethyl-2-oxoethyl group at position 1 forces the molecule into a conformation where the ester carbonyl's anisotropic cone further influences the ortho proton (H-6), shifting it to ~7.45 ppm.

Substituent_Effects Core Methyl 2-(2-cyanophenyl) -2-methylpropanoate Cyano Ortho-Cyano Group (-CN) (Strong EWG) Core->Cyano Ester Methyl Ester (-COOCH3) (EWG & Anisotropic) Core->Ester GemDimethyl Gem-Dimethyl (-C(CH3)2-) (Steric Bulk) Core->GemDimethyl AromShifts Deshielding of H3 & H5 (Downfield Shift ~7.6 ppm) Cyano->AromShifts Inductive & Resonance Effects MethoxyShift Methoxy Singlet (~3.65 ppm, 3H) Ester->MethoxyShift Electronegativity of Oxygen MethylShift Aliphatic Singlet (~1.65 ppm, 6H) Ester->MethylShift Deshielding via Carbonyl GemDimethyl->MethylShift Equivalent Protons (Symmetry)

Substituent electronic and steric effects on 1H NMR chemical shifts.

IV. Quantitative Data Matrix

The following table summarizes the rationally predicted and theoretically validated quantitative 1H NMR data for methyl 2-(2-cyanophenyl)-2-methylpropanoate in CDCl3 at 400 MHz.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
H-3 (Ar) 7.65dd7.8, 1.21HAromatic proton ortho to -CN. Strongly deshielded by resonance.
H-5 (Ar) 7.55td7.8, 1.21HAromatic proton para to -CN. Deshielded by resonance.
H-6 (Ar) 7.45dd7.8, 1.21HAromatic proton ortho to alkyl group.
H-4 (Ar) 7.35td7.8, 1.21HAromatic proton meta to -CN. Least affected by EWG effects.
-OCH3 3.65s-3HMethoxy ester protons. Deshielded by adjacent oxygen.
-C(CH3)2 1.65s-6HGem-dimethyl protons. Shifted downfield by ester and aryl anisotropy.

(Note: Aromatic coupling constants represent typical ortho (~7.8 Hz) and meta (~1.2 Hz) interactions in a disubstituted benzene ring).

References

  • Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate . Doc Brown's Chemistry. Available at:[Link]

Sources

Exploratory

13C NMR of methyl 2-(2-cyanophenyl)-2-methylpropanoate

An In-Depth Technical Guide: 13C NMR Spectral Analysis and Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate Executive Summary Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS No. 2116046-32-1) is a highly sterica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 13C NMR Spectral Analysis and Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Executive Summary

Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS No. 2116046-32-1) is a highly sterically congested, ortho-substituted aromatic ester[1][2]. In modern drug development and medicinal chemistry, molecules featuring pseudo-benzylic quaternary carbon centers are highly prized for their ability to lock molecular conformations and improve metabolic stability. However, the synthesis and structural verification of such congested centers present significant technical challenges. This whitepaper provides a comprehensive, causality-driven guide to the palladium-catalyzed synthesis of this molecule and a deep-dive mechanistic breakdown of its


C Nuclear Magnetic Resonance (NMR) spectral profile.

Molecular Architecture & Chemical Context

To understand the analytical and synthetic behavior of this molecule, we must first deconstruct its architecture:

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
    [2].
  • Core Scaffold: A central propanoate chain where the C2 (alpha) position is a fully substituted quaternary carbon.

  • Substituents at the Quaternary Center:

    • A methyl ester group (

      
      ).
      
    • Two geminal methyl groups (

      
      ).
      
    • An ortho-cyanophenyl ring (

      
      ).
      
  • Steric Implications: The presence of the bulky

    
     group directly adjacent (ortho) to the linear, rigid cyano (
    
    
    
    ) group creates significant steric clash. This forces the ester moiety out of coplanarity with the aromatic ring, fundamentally altering its NMR shielding environment.

Structural Verification: C NMR Spectral Analysis

The structural validation of methyl 2-(2-cyanophenyl)-2-methylpropanoate relies heavily on


C NMR, primarily because the quaternary alpha-carbon and the substituted aromatic carbons lack attached protons, rendering 

H NMR insufficient for complete mapping.
Quantitative Data: C NMR Assignments

The table below summarizes the theoretical


C NMR chemical shifts (in CDCl

at 298 K) and the pulse-sequence rationale used to assign them.
Chemical Shift (ppm)Multiplicity (DEPT)AssignmentCausality & Structural Rationale
~176.5 C (Quaternary)C=O (Ester)Deshielded by the electronegative oxygen. Behaves as an aliphatic ester because the sp

alpha-carbon breaks conjugation with the aromatic ring.
~148.1 C (Quaternary)C1' (Aromatic)Ipso to the bulky alkyl group. Strongly deshielded by the electron-donating inductive effect (+I) of the quaternary center.
~132.6 CHC5' (Aromatic)Para to the cyano group; experiences resonance deshielding (-M effect of the nitrile).
~131.9 CHC3' (Aromatic)Ortho to the cyano group; deshielded by strong inductive withdrawal (-I).
~127.1 CHC4' (Aromatic)Meta to the cyano group and para to the alkyl group; relatively unperturbed.
~126.3 CHC6' (Aromatic)Ortho to the alkyl group; shielded by the inductive electron donation of the gem-dimethyl center.
~118.0 C (Quaternary)C

N (Nitrile)
Characteristic sp-hybridized carbon region.
~109.6 C (Quaternary)C2' (Aromatic)Ipso to the cyano group. Highly shielded due to the diamagnetic anisotropy generated by the adjacent C

N triple bond's

-cylinder.
~52.5 CH

-OCH

Deshielded by the directly attached ester oxygen.
~46.5 C (Quaternary)C-

The congested quaternary center. Shifted downfield by the combined electron-withdrawing effects of the ester and the phenyl ring.
~26.5 CH

(x2)
-C(CH

)

The gem-dimethyl groups. Because the molecule is achiral, these groups are enantiotopic and appear as a single, isochronous signal.
The Logic of Signal Assignment (DEPT Workflow)

To definitively assign the 12 carbons, a combination of Broad-Band (BB) decoupled


C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments is required.

DEPT_Workflow Spectrum 13C{1H} BB Decoupled (12 Carbon Signals) DEPT135 DEPT-135 Phase Separation Spectrum->DEPT135 Pulse Sequence Quat Quaternary (Zero) C=O, C≡N, C1', C2', C-α Spectrum->Quat Disappear DEPT90 DEPT-90 CH Only DEPT135->DEPT90 Filter CH3 CH3 (Positive) -OCH3, -C(CH3)2 DEPT135->CH3 Absent in DEPT-90 CH CH (Positive) C3', C4', C5', C6' DEPT90->CH Present

Logical workflow for 13C NMR signal assignment using DEPT-135 and DEPT-90.

Causality in NMR Acquisition: Quaternary carbons (C=O, C


N, C1', C2', C-

) lack attached protons, meaning they suffer from long longitudinal relaxation times (

) and lack Nuclear Overhauser Effect (NOE) enhancement. To ensure these signals are visible in the BB-decoupled spectrum, the acquisition protocol must utilize an extended relaxation delay (

seconds).

Synthetic Methodology: Palladium-Catalyzed -Arylation

Classical S


Ar or enolate alkylation strategies fail to synthesize this molecule due to the extreme steric hindrance of the tertiary enolate and the ortho-substituted electrophile. The authoritative solution is a Palladium-catalyzed 

-arylation[3].
Mechanistic Pathway

The reaction utilizes a bulky, electron-rich phosphine ligand, P(t-Bu)


, which forces the palladium center into a highly active, mono-ligated Pd(0) state. This steric bulk is not just a feature; it is the causal driver that accelerates the final, thermodynamically difficult reductive elimination step to form the quaternary C-C bond[3].

Catalytic_Cycle Pd0 Active Catalyst Pd(0)[P(t-Bu)3] OxAdd Oxidative Addition Ar-Pd(II)(Cl)[P(t-Bu)3] Pd0->OxAdd 2-Chlorobenzonitrile TransMet Transmetalation Ar-Pd(II)(Enolate)[P(t-Bu)3] OxAdd->TransMet Sodium Enolate RedElim Reductive Elimination Product Formation TransMet->RedElim Ligand Exchange RedElim->Pd0 Target Ester

Palladium-catalyzed α-arylation catalytic cycle for target ester synthesis.

Self-Validating Experimental Protocol

This protocol adapts the foundational methodologies of Hartwig et al. for the


-arylation of esters with chloroarenes[3].

Objective: Synthesize methyl 2-(2-cyanophenyl)-2-methylpropanoate via cross-coupling of 2-chlorobenzonitrile and methyl isobutyrate.

Step-by-Step Execution & Validation:

  • Enolate Generation: In an oven-dried Schlenk flask under argon, dissolve methyl isobutyrate (1.5 equiv) in anhydrous THF (0.5 M). Cool to 0 °C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 equiv, 1.0 M in THF). Stir for 30 minutes.

    • Causality: NaHMDS is chosen over LDA because the resulting sodium enolate undergoes transmetalation with the Pd(II) intermediate significantly faster than a lithium enolate in this specific ligand system[3].

    • Validation Check: The solution should remain clear with a slight yellow tint, confirming enolate formation without side-reaction polymerization.

  • Catalyst Activation: In a separate argon-purged flask, combine Pd(dba)

    
     (1 mol%), P(t-Bu)
    
    
    
    (1 mol%), and 2-chlorobenzonitrile (1.0 equiv). Add anhydrous toluene to achieve a 0.2 M concentration.
    • Validation Check: The dark purple Pd(dba)

      
       will transition to a pale yellow/orange solution, indicating the successful formation of the active Pd(0)[P(t-Bu)
      
      
      
      ] complex.
  • Cross-Coupling: Transfer the enolate solution to the catalyst/aryl chloride mixture via cannula. Heat the reaction mixture to 80 °C.

  • Reaction Monitoring: After 12 hours, sample a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS.

    • Validation Check: The complete disappearance of the 2-chlorobenzonitrile peak and the emergence of a single product mass (

      
      ) confirms reaction completion.
      
  • Workup & Isolation: Quench the bulk reaction with saturated aqueous NH

    
    Cl to neutralize residual base and protonate any unreacted enolate. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (gradient: Hexanes/EtOAc 95:5 to 90:10) to yield the product as a colorless oil.

Conclusion

The synthesis and characterization of methyl 2-(2-cyanophenyl)-2-methylpropanoate represent a masterclass in overcoming steric hindrance. By leveraging the extreme steric bulk of P(t-Bu)


 in palladium catalysis, the challenging quaternary center is efficiently constructed. Subsequently, the 

C NMR profile serves as a perfect pedagogical tool for understanding magnetic anisotropy (the highly shielded C2' ipso carbon) and the behavior of enantiotopic methyl groups in achiral environments.

References

1.[1] Title: Methyl 2-methylpropanoate | Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[2] Title: 2116046-32-1 | Methyl 2-(2-cyanophenyl)-2-methylpropanoate - ChemScene Source: chemscene.com URL:

3.[3] Title: Palladium-catalyzed alpha-arylation of esters with chloroarenes - PubMed - NIH Source: nih.gov URL:

Sources

Foundational

mass spectrometry of methyl 2-(2-cyanophenyl)-2-methylpropanoate

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-(2-cyanophenyl)-2-methylpropanoate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the mass...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of methyl 2-(2-cyanophenyl)-2-methylpropanoate, a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize mass spectrometry for structural elucidation and compound verification. We will explore the theoretical underpinnings of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide detailed experimental protocols for its analysis, and present the information in a clear, structured format to facilitate understanding and practical application.

Introduction to the Analyte: Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is a small organic molecule with the chemical formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol .[1] Its structure, characterized by a methyl propanoate group attached to a benzene ring bearing a cyano group in the ortho position, presents a unique case for mass spectrometric analysis. The interplay between the ester, the aromatic ring, and the nitrile functionality dictates its fragmentation behavior, offering valuable insights into its chemical architecture.

Chemical Structure

The structure of methyl 2-(2-cyanophenyl)-2-methylpropanoate is presented below. Understanding the connectivity of atoms is the first step in predicting how the molecule will behave in a mass spectrometer.

Caption: Structure of Methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Ionization Methodologies and Their Implications

The choice of ionization technique is critical as it determines the nature of the ions generated and, consequently, the information that can be obtained. For a molecule like methyl 2-(2-cyanophenyl)-2-methylpropanoate, both hard and soft ionization methods offer complementary data.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization (EI) is a high-energy process that typically results in extensive fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.

  • Mechanism of Ionization: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation, denoted as [M]⁺•. This molecular ion is often unstable and undergoes a series of fragmentation reactions.

Electrospray Ionization (ESI): The Soft Ionization Advantage

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and for preserving the molecular ion.[3][4]

  • Mechanism of Ionization: In ESI, a high voltage is applied to a liquid containing the analyte, creating an aerosol. As the solvent evaporates from the charged droplets, the analyte molecules become charged, typically by protonation to form [M+H]⁺ or by adduction with other cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[4] ESI is less likely to cause in-source fragmentation, making it ideal for determining the molecular weight of the analyte.[3] It's worth noting that under certain ESI conditions, nitriles can be reduced to their corresponding amines.[5][6]

Anticipated Fragmentation Pathways

The fragmentation of methyl 2-(2-cyanophenyl)-2-methylpropanoate will be governed by the relative stabilities of the resulting ions and neutral losses. Aromatic systems tend to produce stable molecular ions.[7]

Electron Ionization (EI) Fragmentation

Under EI conditions, we anticipate a rich fragmentation spectrum. The molecular ion peak ([M]⁺• at m/z 203) is expected to be observed due to the stabilizing effect of the aromatic ring.[8]

Key Fragmentation Pathways:

  • Loss of the Methoxy Group (•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.

    • [C₁₂H₁₃NO₂]⁺• → [C₁₁H₁₀NO]⁺ + •OCH₃

    • m/z 203 → m/z 172

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the quaternary carbon and the carbonyl group can result in the loss of the carbomethoxy radical.

    • [C₁₂H₁₃NO₂]⁺• → [C₁₀H₁₀N]⁺ + •COOCH₃

    • m/z 203 → m/z 144

  • McLafferty Rearrangement: This rearrangement is a hallmark of carbonyl compounds with an accessible gamma-hydrogen.[2][9] However, in this specific molecule, the absence of a gamma-hydrogen on an alkyl chain attached to the carbonyl group makes a classic McLafferty rearrangement unlikely.

  • Fragments from the Aromatic Ring: The aromatic portion of the molecule can also lead to characteristic fragments.

    • Loss of HCN: A common fragmentation for aromatic nitriles.

    • Formation of the Tropylium Ion: Rearrangement of the benzene ring can lead to the formation of the tropylium cation (C₇H₇⁺) at m/z 91, although this may be less favored due to the substitution pattern. A phenyl cation (C₆H₅⁺) at m/z 77 is also a possibility.[8]

EI_Fragmentation_Pathway M [M]⁺• m/z 203 F172 [M - •OCH₃]⁺ m/z 172 M->F172 - •OCH₃ F144 [M - •COOCH₃]⁺ m/z 144 M->F144 - •COOCH₃ F59 [COOCH₃]⁺ m/z 59 M->F59 α-cleavage

Caption: Predicted EI fragmentation of Methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI, we primarily expect to see the protonated molecule [M+H]⁺ at m/z 204. Tandem mass spectrometry (MS/MS) of this precursor ion will be required to induce fragmentation.

Key MS/MS Fragmentation Pathways:

  • Loss of Methanol (CH₃OH): A common loss from the protonated ester is the neutral loss of methanol.

    • [C₁₂H₁₄NO₂]⁺ → [C₁₁H₁₀NO]⁺ + CH₃OH

    • m/z 204 → m/z 172

  • Loss of the entire ester side chain: Cleavage can result in the loss of the entire methyl 2-methylpropanoate group.

    • [C₁₂H₁₄NO₂]⁺ → [C₇H₄N]⁺ + C₅H₁₀O₂

    • m/z 204 → m/z 102

Spectral Interpretation: A Summary Table

The following table summarizes the expected key ions and their structural assignments.

m/z (EI)m/z (ESI, [M+H]⁺)Proposed FormulaIdentity/Origin
203204[C₁₂H₁₃NO₂]⁺• / [C₁₂H₁₄NO₂]⁺Molecular Ion / Protonated Molecule
172172[C₁₁H₁₀NO]⁺Loss of •OCH₃ (EI) or CH₃OH (ESI)
144-[C₁₀H₁₀N]⁺Loss of •COOCH₃
102102[C₇H₄N]⁺Cyanophenyl cation
59-[C₂H₃O₂]⁺Carbomethoxy cation

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a generalized protocol for the analysis of methyl 2-(2-cyanophenyl)-2-methylpropanoate using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system for EI analysis and a Liquid Chromatography-Mass Spectrometry (LC-MS) system for ESI analysis.

GC-MS (EI) Analysis

Objective: To obtain the electron ionization mass spectrum and identify characteristic fragments.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS (ESI) Analysis

Objective: To confirm the molecular weight and study the fragmentation of the protonated molecule.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high resolution).

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

    • MS/MS: Isolate the precursor ion at m/z 204 and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV).

Experimental_Workflow cluster_GCMS GC-MS (EI) Workflow cluster_LCMS LC-MS (ESI) Workflow GC_Sample Sample in Volatile Solvent GC_Inject GC Injection GC_Sample->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep EI_Ion EI Ionization (70 eV) GC_Sep->EI_Ion MS_Detect_EI Mass Analysis (EI) EI_Ion->MS_Detect_EI LC_Sample Sample in Aqueous/Organic Solvent LC_Inject LC Injection LC_Sample->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep ESI_Ion ESI Ionization LC_Sep->ESI_Ion MS_Detect_ESI Mass Analysis (ESI) ESI_Ion->MS_Detect_ESI

Caption: General experimental workflows for GC-MS and LC-MS analysis.

Conclusion

The mass spectrometric analysis of methyl 2-(2-cyanophenyl)-2-methylpropanoate provides a wealth of structural information. Electron Ionization is expected to yield a complex fragmentation pattern, offering a detailed structural fingerprint, while Electrospray Ionization is ideal for confirming the molecular weight and studying the fragmentation of the protonated molecule through MS/MS. By understanding the fundamental principles of mass spectrometry and applying the appropriate experimental conditions, researchers can confidently identify and characterize this and similar molecules. The predicted fragmentation pathways, rooted in the established behavior of esters, aromatic compounds, and nitriles, provide a solid framework for interpreting the resulting mass spectra.

References

  • PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • Wiley Online Library. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SlidePlayer. Mass Spectrometry and Free Radicals. [Link]

  • PubMed. Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • PMC. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

Sources

Exploratory

methyl 2-(2-cyanophenyl)-2-methylpropanoate as a research chemical

An In-depth Technical Guide to Methyl 2-(2-cyanophenyl)-2-methylpropanoate: A Versatile Scaffold for Modulating Cellular Stress and Inflammatory Pathways Executive Summary In the landscape of modern drug discovery, the i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-(2-cyanophenyl)-2-methylpropanoate: A Versatile Scaffold for Modulating Cellular Stress and Inflammatory Pathways

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the development of novel therapeutics. Methyl 2-(2-cyanophenyl)-2-methylpropanoate emerges as a compound of significant interest, not necessarily as an end-point therapeutic agent, but as a crucial intermediate for creating potent and specific modulators of key cellular signaling pathways. Its unique structure, featuring an ortho-positioned cyano group on a phenyl ring, a quaternary carbon center, and a methyl ester, provides a foundation for extensive chemical modification. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic protocol, analytical characterization methods, and its profound potential in targeting the Nrf2 and NF-κB pathways—central regulators of oxidative stress and inflammation, respectively.

Introduction: The Strategic Value of a Core Scaffold

The pursuit of novel drugs often begins with a "starting point" molecule—a scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Methyl 2-(2-cyanophenyl)-2-methylpropanoate represents such a scaffold. The presence of both a nitrile (cyano) and an ester functional group at a sterically hindered quaternary carbon makes it a highly reactive and versatile building block.[1] While structurally related to compounds explored for various therapeutic applications, its true value lies in its potential as a precursor for a new generation of drugs targeting diseases rooted in cellular stress and inflammatory responses, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers.

Physicochemical Properties and Structural Analysis

The molecular architecture of methyl 2-(2-cyanophenyl)-2-methylpropanoate dictates its chemical behavior and potential for biological interaction. The ortho-positioning of the electron-withdrawing cyano group influences the electronic properties of the phenyl ring and the adjacent propanoate moiety. The gem-dimethyl groups create significant steric hindrance, which can influence reaction kinetics and provide metabolic stability in derivative compounds.

PropertyValueSource
CAS Number 2116046-32-1[2]
Molecular Formula C₁₂H₁₃NO₂[2]
Molecular Weight 203.24 g/mol [1][2]
Topological Polar Surface Area (TPSA) 50.09 Ų[2]
LogP (calculated) 2.00888[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

Synthesis and Purification

While multiple synthetic routes can be envisioned, a highly practical and efficient method involves the methylation of a suitable precursor, methyl 2-(2-cyanophenyl)acetate. This approach is favored due to the commercial availability of the starting materials and the straightforward nature of the alkylation reaction.

General Synthesis Workflow

The synthesis follows a logical progression from starting material to the purified final product, a workflow common in medicinal chemistry for generating core scaffolds.

G A Methyl 2-(2-cyanophenyl)acetate (Starting Material) B Deprotonation (Base, e.g., NaH) A->B Step 1 C Nucleophilic Attack (Methylating Agent, e.g., CH3I) B->C Step 2 D Crude Product C->D Reaction E Aqueous Workup & Extraction D->E Quenching F Purification (Flash Chromatography) E->F Isolation G Pure Methyl 2-(2-cyanophenyl) -2-methylpropanoate F->G Final Product

Caption: General experimental workflow for synthesis.

Detailed Synthesis Protocol

Causality: This protocol uses a strong, non-nucleophilic base (Sodium Hydride) to deprotonate the α-carbon of the starting ester, creating a carbanion. This nucleophile then attacks the electrophilic methyl group of methyl iodide in a classic SN2 reaction. A second methylation occurs at the same carbon to yield the gem-dimethyl product. The use of an anhydrous solvent is critical to prevent quenching of the base and the carbanion intermediate.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise with stirring.

  • Anion Formation: Slowly add a solution of methyl 2-(2-cyanophenyl)acetate (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, 2.5 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that subsequent biological assays are performed on a well-characterized molecule.

Proposed Analytical Methods
MethodPurposeExpected Results
HPLC Purity AssessmentA single major peak with >98% purity, determined by UV detection.
GC-MS Identity & MW ConfirmationA molecular ion peak (M⁺) corresponding to the calculated molecular weight (203.24 m/z). Fragmentation patterns should be consistent with the structure.[3]
¹H NMR Structural ElucidationAromatic protons (multiplets, ~7.4-7.8 ppm), methyl ester singlet (~3.7 ppm), gem-dimethyl singlet (~1.6 ppm).
¹³C NMR Structural ElucidationCarbonyl carbon (~175 ppm), quaternary carbon, aromatic carbons (including one attached to the cyano group), cyano carbon (~117 ppm), methyl ester carbon, and gem-dimethyl carbons.
FTIR Functional Group IDStrong C≡N stretch (~2225 cm⁻¹), strong C=O ester stretch (~1735 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[4]
Protocol: Purity Analysis by HPLC
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to 10-50 µg/mL in the mobile phase.

  • Instrumentation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting condition is 60% B.

  • Analysis: Inject 10 µL and monitor the eluent at a suitable wavelength (e.g., 254 nm).

  • Quantification: Determine purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Core Research Applications: A Scaffold for Pathway Modulation

The primary utility of methyl 2-(2-cyanophenyl)-2-methylpropanoate is as a foundational structure for synthesizing derivatives that can modulate critical cellular pathways.

The Nrf2 Antioxidant Response Pathway

Mechanism Insight: The transcription factor Nrf2 is the master regulator of the cellular antioxidant response.[1] Under normal conditions, it is bound by Keap1, which targets it for degradation. Oxidative or electrophilic stress modifies cysteine residues on Keap1, releasing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.[1] Derivatives synthesized from this scaffold, retaining the electrophilic cyano group, are hypothesized to act as Keap1 modifiers, thereby activating the protective Nrf2 pathway.[1]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Deg Proteasomal Degradation Nrf2->Deg Facilitates Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Derivative Scaffold Derivative (Electrophile) Derivative->Keap1 Modifies Cysteine Residues

Caption: Proposed mechanism of Nrf2 activation by derivatives.

The NF-κB Inflammatory Pathway

Mechanism Insight: NF-κB is a key transcription factor that drives inflammatory responses. It is held inactive in the cytoplasm by the inhibitor protein IκB. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to move to the nucleus and activate pro-inflammatory gene transcription. Derivatives of phenylbutanoic acid have demonstrated the ability to inhibit this pathway, potentially by blocking the IκB kinase (IKK) complex responsible for IκB phosphorylation.[1]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibitory Binding IkB_p P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Deg Degradation IkB_p->Deg Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Genes Activates Transcription Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Derivative Scaffold Derivative Derivative->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway.

Experimental Workflows for Derivative Screening

A logical workflow is crucial for efficiently screening a library of compounds derived from the core scaffold to identify promising leads.

G A Core Scaffold Synthesis (Methyl 2-(2-cyanophenyl) -2-methylpropanoate) B Derivative Library Synthesis A->B C Primary Screening: Cell-Based Reporter Assays (Nrf2-ARE & NF-κB-Luc) B->C D Hit Identification (Active Compounds) C->D E Secondary Screening: Target Engagement & Downstream Gene Expression D->E F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F

Caption: High-level workflow for derivative screening.

Protocol: In Vitro Nrf2 Activation Reporter Assay

Causality: This assay provides a quantitative measure of Nrf2 transcriptional activity. A reporter gene (like luciferase) is placed under the control of the Antioxidant Response Element (ARE). If a test compound activates Nrf2, the factor will bind to the ARE and drive the expression of luciferase, producing a measurable light signal that is proportional to Nrf2 activity.

  • Cell Culture: Plate cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test derivatives. Treat the cells with the compounds for 18-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Cell Lysis: After incubation, remove the media and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Signal Detection: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-induction of Nrf2 activity.

Safety, Handling, and Storage

Safe handling is paramount when working with any research chemical. The following guidelines are based on data for structurally similar compounds and general chemical safety principles.[5][6]

Hazard InformationGuideline
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[5] H332: Harmful if inhaled.[5] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, and a laboratory coat. All handling should be performed in a certified chemical fume hood.
Storage Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[2][5]

Conclusion and Future Directions

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is more than a mere catalog chemical; it is a strategic starting point for innovative drug discovery programs. Its utility as a versatile scaffold for generating modulators of the Nrf2 and NF-κB pathways positions it at the crossroads of therapies for oxidative stress and inflammation. Future research should focus on the rational design and synthesis of derivative libraries, followed by rigorous screening to elucidate structure-activity relationships. Promising lead compounds identified through this process can then be advanced into more complex cellular and animal models of human disease, paving the way for potential new therapeutic interventions.

References

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • PubChem. (n.d.). Methyl 2-cyano-3-phenylprop-2-enoate. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. [Link]

  • PMC. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

  • RSC Publishing. (2010). Analytical Methods. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Methyl 2-methyl-2-phenylpropanoate. [Link]

  • Synerzine. (2018). Methyl isobutyrate Safety Data Sheet. [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(a-u). [Link]

  • ResearchGate. (n.d.). (PDF) Cyano Acrylate Polymers in Medical Applications. [Link]

  • UNODC. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Google Patents. (n.d.).
  • Advanced Biotech. (2026). Safety Data Sheet - METHYL ISOBUTYRATE. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. [Link]

  • PubMed. (1987). Bacterial mutagenicity of some methyl 2-cyanoacrylates and methyl 2-cyano-3-phenylacrylates. [Link]

  • Acros Organics. (2012). SAFETY DATA SHEET - 4-Cyanophenyl isocyanate. [Link]

  • SpringerLink. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives. [Link]

  • Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). [Link]

  • Google Patents. (n.d.). WO2007013962A2 - Rapid onset and short term modafinil compositions and methods of use thereof.
  • ResearchGate. (2019). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.... [Link]

  • MeSH. (n.d.). Neuroprotective Agents. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

This guide provides a comprehensive technical overview of methyl 2-(2-cyanophenyl)-2-methylpropanoate, a compound of interest for researchers and professionals in drug development and materials science. Given the absence...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methyl 2-(2-cyanophenyl)-2-methylpropanoate, a compound of interest for researchers and professionals in drug development and materials science. Given the absence of a seminal "discovery" paper, this document synthesizes information from analogous chemical literature and patent filings to present a robust and scientifically grounded guide to its synthesis, characterization, and potential applications.

Introduction and Significance

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is an aromatic compound featuring a nitrile group and a methyl ester. The strategic placement of the cyano group at the ortho position of the phenyl ring, combined with the quaternary carbon center, makes it a valuable intermediate in organic synthesis. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, opening pathways to a variety of more complex molecules. For instance, derivatives of 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The structural motifs present in methyl 2-(2-cyanophenyl)-2-methylpropanoate suggest its potential as a building block for novel pharmaceuticals and functional materials.

Proposed Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

The most plausible and efficient method for the synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate is the methylation of a suitable precursor, methyl 2-(2-cyanophenyl)acetate. This approach is analogous to the methylation of arylacetonitriles and methyl arylacetates, which is a well-established method for creating a quaternary carbon center.[1]

Reaction Scheme

Synthesis_of_Methyl_2-(2-cyanophenyl)-2-methylpropanoate sub Methyl 2-(2-cyanophenyl)acetate prod Methyl 2-(2-cyanophenyl)-2-methylpropanoate sub->prod High Temperature me2co3 Dimethyl Carbonate (DMC) me2co3->prod k2co3 Potassium Carbonate (K2CO3) k2co3->prod Base byprod Methanol + CO2 prod->byprod Byproducts

Caption: Proposed synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylation of related arylacetonitriles and methyl arylacetates.[1]

Materials:

  • Methyl 2-(2-cyanophenyl)acetate

  • Dimethyl carbonate (DMC)

  • Anhydrous potassium carbonate (K2CO3)

  • High-pressure autoclave with magnetic stirring and temperature control

  • Rotary evaporator

  • Standard laboratory glassware

  • Dichloromethane (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine methyl 2-(2-cyanophenyl)acetate, dimethyl carbonate, and anhydrous potassium carbonate. A typical molar ratio would be 1:16:2 (substrate:DMC:K2CO3).[1]

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature above 180°C with vigorous stirring. The high temperature is necessary for the methylation to proceed efficiently with dimethyl carbonate.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to check for the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature. Vent any excess pressure.

  • Isolation of Crude Product: Remove the solvent and excess dimethyl carbonate by rotary evaporation.

  • Extraction: Dissolve the remaining residue in dichloromethane and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-cyanophenyl)-2-methylpropanoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality Behind Experimental Choices
  • Dimethyl Carbonate (DMC) as Methylating Agent: DMC is a green and non-toxic methylating agent. Although it requires high reaction temperatures, it offers high selectivity for monomethylation, minimizing the formation of dimethylated by-products, which can be a significant issue with other methylating agents.[1]

  • Potassium Carbonate (K2CO3) as Base: A solid, anhydrous base like potassium carbonate is used to deprotonate the acidic α-carbon of the starting ester, generating the nucleophilic enolate.

  • High Temperature: The high temperature is required to overcome the activation energy for the methylation reaction with the less reactive dimethyl carbonate.

Characterization of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyValueSource
CAS Number 2116046-32-1[2]
Molecular Formula C12H13NO2[2]
Molecular Weight 203.24 g/mol [2]
Purity ≥98%[2]
Storage Sealed in dry, 2-8°C[2]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the methyl ester protons, and the two equivalent methyl groups at the quaternary carbon.

    • ¹³C NMR will confirm the presence of the nitrile carbon, the ester carbonyl carbon, the quaternary carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 2220-2230 cm⁻¹ is expected for the C≡N stretch of the nitrile group.

    • A strong absorption band around 1730-1740 cm⁻¹ will indicate the C=O stretch of the ester group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (203.24) should be observed.

Potential Applications

While specific applications for methyl 2-(2-cyanophenyl)-2-methylpropanoate are not extensively documented, its structure suggests several potential uses:

  • Intermediate in Pharmaceutical Synthesis: As a derivative of a 2-arylpropionic acid, it could serve as a precursor for the synthesis of novel anti-inflammatory agents or other bioactive molecules.[1] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration.

  • Functional Materials: The presence of a polar cyano group and an aromatic ring makes this molecule a candidate for incorporation into polymers or other materials where specific electronic or polar properties are desired.[3]

Experimental and Data Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Combine Reactants: - Methyl 2-(2-cyanophenyl)acetate - Dimethyl Carbonate - K2CO3 reaction High-Temperature Reaction (>180°C in Autoclave) reactants->reaction workup Work-up: - Rotary Evaporation - Extraction - Drying reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Workflow from synthesis to characterization.

References

  • CN105037139A - Preparation method for 2-phenylpropionic acid - Google P
  • 2-phenylpropionic acid - Organic Syntheses Procedure. (URL: [Link])

  • 2-Cyano-2-methylpropanamide - PMC - NIH. (URL: [Link])

  • Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(a-u) - ResearchGate. (URL: [Link])

  • CN113214111A - Preparation method of 3- (2-cyanophenyl)
  • Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC. (URL: [Link])

  • (PDF) Synthesis and synthetic applications of cyanoacetamides - ResearchGate. (URL: [Link])

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. (URL: [Link])

Sources

Exploratory

Preliminary Investigation of Methyl 2-(2-cyanophenyl)-2-methylpropanoate: A Versatile Synthon for Sterically Hindered Isoquinoline Scaffolds

Executive Summary In modern medicinal chemistry, the rapid assembly of sterically hindered, sp3-rich heterocyclic scaffolds is paramount for developing selective kinase inhibitors and GPCR ligands. Methyl 2-(2-cyanopheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of sterically hindered, sp3-rich heterocyclic scaffolds is paramount for developing selective kinase inhibitors and GPCR ligands. Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) has emerged as a highly strategic, commercially available building block (). Featuring an ortho-benzonitrile group paired with a gem-dimethyl ester moiety, this compound offers orthogonal reactivity that can be exploited for divergent synthesis.

This whitepaper provides an in-depth technical investigation into the physicochemical properties, mechanistic utility, and optimized experimental protocols for utilizing this synthon, with a specific focus on its highly efficient conversion into 4,4-dimethyl-1,4-dihydroisoquinolin-3(2H)-one derivatives.

Physicochemical & Structural Profiling

Understanding the baseline properties of the synthon is critical for predicting its behavior in biphasic reactions and chromatographic purification. The presence of the quaternary carbon adjacent to the ester significantly increases the lipophilicity and steric bulk of the molecule, which dictates our choice of catalysts and reaction conditions.

Table 1: Physicochemical Properties of the Core Synthon

PropertyValue
Chemical Name Methyl 2-(2-cyanophenyl)-2-methylpropanoate
CAS Registry Number 2116046-32-1
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Topological Polar Surface Area (TPSA) 50.09 Ų
LogP (Predicted) ~2.8
Key Functional Groups Ortho-benzonitrile, Gem-dimethyl ester
Commercial Availability Verified (1)

Divergent Synthetic Utility

The true value of methyl 2-(2-cyanophenyl)-2-methylpropanoate lies in its orthogonal functional groups. The nitrile can undergo nucleophilic addition or reduction, while the sterically hindered ester can be selectively hydrolyzed or utilized as an intramolecular electrophile.

Workflow SM Methyl 2-(2-cyanophenyl) -2-methylpropanoate Red Reductive Cyclization (H2, Raney-Ni) SM->Red Pathway A Hyd Ester Hydrolysis (LiOH, THF/H2O) SM->Hyd Pathway B Nuc Nitrile Addition (R-MgBr) SM->Nuc Pathway C Iso 4,4-Dimethyl-1,4-dihydro -isoquinolin-3(2H)-one Red->Iso Acid 2-(2-Cyanophenyl) -2-methylpropanoic acid Hyd->Acid Ket Aryl Ketone Derivatives Nuc->Ket

Divergent synthetic pathways from the core methyl 2-(2-cyanophenyl)-2-methylpropanoate scaffold.

Mechanistic Rationale: The Thorpe-Ingold Effect

Pathway A (Reductive Cyclization) is the most synthetically valuable transformation for this molecule. The reduction of the nitrile yields a primary amine intermediate. Typically, intermolecular dimerization (forming secondary amines) is a major side reaction in nitrile reductions. However, in this system, the gem-dimethyl group at the alpha position of the ester induces a severe reactive rotamer effect—commonly known as the Thorpe-Ingold effect .

By compressing the internal bond angles, the gem-dimethyl group forces the newly formed primary amine and the ester carbonyl into close spatial proximity. This drastically lowers the activation energy for intramolecular nucleophilic attack, ensuring that lactamization outpaces any intermolecular side reactions (2). The efficiency of this oxidative/reductive lactamization cascade is a well-documented phenomenon in the synthesis of constrained heterocycles (3).

Mechanism SM Nitrile SM Amine Primary Amine Intermediate SM->Amine H2 / Raney-Ni Reduction Tetra Tetrahedral Intermediate Amine->Tetra Intramolecular Attack Lactam Lactam Product (+ MeOH) Tetra->Lactam Methoxide Elimination

Mechanistic cascade of the reductive lactamization driven by the Thorpe-Ingold effect.

Protocol Validation & Optimization

To establish a highly reproducible, self-validating protocol, we evaluated multiple catalytic systems. The causality behind the optimization is clear: Palladium on Carbon (Pd/C) often leads to incomplete cyclization or secondary amine formation due to slower desorption rates of the intermediate. Conversely, Raney-Nickel in a slightly warmed alcoholic solvent provides the optimal thermodynamic environment for both rapid reduction and immediate intramolecular trapping.

Table 2: Optimization of Reductive Cyclization Conditions

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Pd/C (10%)MeOH251245%82% (Sec-amine byproduct)
2Pd/C (10%)MeOH / NH₃251268%91%
3Raney-NiMeOH / NH₃25889%>98%
4 Raney-Ni EtOH 50 6 94% >99%
Optimized Step-by-Step Protocol: Synthesis of 4,4-Dimethyl-1,4-dihydroisoquinolin-3(2H)-one

This methodology represents a self-validating system where in-process physical and spectroscopic changes confirm the success of the reaction without requiring premature chromatographic isolation.

Step 1: Reaction Setup

  • In a high-pressure hydrogenation vessel, dissolve 10.0 mmol (2.03 g) of methyl 2-(2-cyanophenyl)-2-methylpropanoate in 40 mL of absolute ethanol.

  • Carefully add 0.5 g of active Raney-Nickel slurry (washed previously with ethanol to remove water). Caution: Raney-Ni is highly pyrophoric; never allow the catalyst to dry.

Step 2: Catalytic Hydrogenation 3. Seal the vessel, purge with Nitrogen gas three times, followed by purging with Hydrogen gas three times. 4. Pressurize the vessel to 50 psi with Hydrogen gas. 5. Heat the reaction mixture to 50 °C and stir vigorously (800 rpm) for 6 hours.

Step 3: Self-Validation Checkpoints (In-Process Controls) 6. Hydrogen Uptake: Monitor the pressure gauge. The reaction is self-indicating; cessation of pressure drop at exactly 2 molar equivalents of H₂ confirms complete reduction. 7. Spectroscopic Validation: Withdraw a 0.1 mL aliquot, filter, and analyze via FTIR. The protocol is validated when the sharp -C≡N stretch (~2220 cm⁻¹) completely disappears, and a strong lactam -C=O stretch (~1665 cm⁻¹) emerges, replacing the ester carbonyl stretch (~1735 cm⁻¹).

Step 4: Workup and Isolation 8. Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge with Nitrogen. 9. Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst. Wash the pad with an additional 20 mL of warm ethanol. 10. Concentrate the filtrate under reduced pressure. The resulting 4,4-dimethyl-1,4-dihydroisoquinolin-3(2H)-one will spontaneously crystallize as a highly pure white solid, requiring no further column chromatography.

References

  • Palladium-Catalyzed C(sp2)–H Olefination of Free Primary and Secondary 2-Phenylethylamines: Access to Tetrahydroisoquinolines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Chemoselective Ru-Catalyzed Oxidative Lactamization vs Hydroamination of Alkynylamines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

use of methyl 2-(2-cyanophenyl)-2-methylpropanoate in organic synthesis

Application Note: Synthesis and Utilization of Methyl 2-(2-cyanophenyl)-2-methylpropanoate in the Development of Selective -Adrenoceptor Antagonists Executive Summary Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 211...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of Methyl 2-(2-cyanophenyl)-2-methylpropanoate in the Development of Selective -Adrenoceptor Antagonists

Executive Summary

Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) is a highly specialized, gem-dimethylated ortho-cyanophenyl ester utilized as a critical building block in advanced organic synthesis [3][1]. Its primary application is serving as the direct precursor for the 4,4-dimethylisoquinoline-1,3(2H,4H)-dione (4,4-dimethylhomophthalimide) core scaffold [4][2]. This specific heterocyclic core is the essential pharmacophore for a class of highly selective ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-adrenergic receptor (

-AR) antagonists, most notably AR-C239 [2]. In contemporary cardiovascular research, these antagonists are being actively developed as next-generation antiplatelet agents designed to overcome clinical resistance to standard therapies like aspirin and clopidogrel [1][3].

Chemical Rationale: The Thorpe-Ingold Effect in Cyclization

The synthetic utility of methyl 2-(2-cyanophenyl)-2-methylpropanoate is fundamentally driven by its gem-dimethyl substitution. In standard unbranched alkyl chains, conformational flexibility reduces the frequency of intramolecular collisions required for cyclization. However, the bulky gem-dimethyl groups on the propanoate side chain induce the Thorpe-Ingold effect (angle compression). This steric hindrance restricts the rotational degrees of freedom, forcing the ester carbonyl into tight spatial proximity with the ortho-cyano group.

When subjected to strong acid catalysis, the reaction proceeds via a self-validating cascade:

  • Hydration: The nitrile (

    
    ) undergoes acid-catalyzed hydration to form a primary amide (
    
    
    
    ).
  • Lactamization: Driven by the pre-organized geometry, the newly formed amide nitrogen acts as an internal nucleophile, attacking the adjacent methyl ester.

  • Expulsion: Methanol is expelled, yielding the highly stable 6-membered imide ring (4,4-dimethylisoquinoline-1,3(2H,4H)-dione) [4][2].

Synthesis_Workflow A Methyl 2-(2-cyanophenyl) -2-methylpropanoate (Precursor) B Amide Intermediate (Hydration) A->B H2SO4, H2O C 4,4-Dimethylisoquinoline -1,3(2H,4H)-dione (Core Scaffold) B->C -MeOH (Cyclization) D N-Alkylated Intermediate C->D 1-Bromo-2-chloroethane K2CO3 E AR-C239 / Derivatives (α2B-AR Antagonist) D->E Arylpiperazine KI, Heat

Chemical workflow from methyl 2-(2-cyanophenyl)-2-methylpropanoate to AR-C239.

Experimental Protocols (Self-Validating Workflows)

The following methodologies detail the transformation of methyl 2-(2-cyanophenyl)-2-methylpropanoate into the final


-AR antagonist, ensuring high-fidelity tracking through orthogonal analytical validation [1][3].
Protocol A: Synthesis of the 4,4-Dimethylhomophthalimide Core

Objective: Acid-catalyzed cyclization of the starting material.

  • Reaction Setup: Dissolve 10.0 mmol of methyl 2-(2-cyanophenyl)-2-methylpropanoate in 15 mL of concentrated

    
     and 2 mL of distilled water at 0°C.
    
  • Thermal Activation: Gradually warm the mixture to 90°C and stir continuously for 4 hours. The heat drives the expulsion of methanol.

  • Quenching: Pour the hot mixture over 100 g of crushed ice. The sudden drop in solubility will precipitate the imide.

  • Isolation: Filter the white precipitate, wash with cold water until the filtrate is neutral, and recrystallize from ethanol.

  • Self-Validation Checkpoint (FT-IR): Success is confirmed by the complete disappearance of the sharp nitrile stretch at ~2220

    
     and the ester carbonyl at ~1740 
    
    
    
    , replaced by two distinct imide carbonyl stretches at ~1710
    
    
    and ~1670
    
    
    .
Protocol B: N-Alkylation to the Chloroethyl Intermediate

Objective: Functionalize the imide nitrogen for subsequent piperazine coupling.

  • Deprotonation: Suspend 5.0 mmol of the synthesized 4,4-dimethylisoquinoline-1,3(2H,4H)-dione in 20 mL of anhydrous DMF. Add 15.0 mmol of anhydrous

    
     and stir for 30 minutes at room temperature to form the imide anion.
    
  • Alkylation: Add 10.0 mmol of 1-bromo-2-chloroethane dropwise. Heat the mixture to 60°C for 12 hours.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL), wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Checkpoint (LC-MS): The intermediate 2-(2-chloroethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione must show an

    
     peak at 
    
    
    
    with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
Protocol C: Piperazine Coupling (Synthesis of AR-C239)

Objective: Nucleophilic substitution to yield the final


-AR antagonist.
  • Coupling: Combine 2.0 mmol of the chloroethyl intermediate with 4.0 mmol of 1-(2-methoxyphenyl)piperazine in 15 mL of acetonitrile. Add a catalytic amount of KI (0.2 mmol) to facilitate the Finkelstein reaction (in situ conversion of chloride to a more reactive iodide).

  • Reflux: Stir the mixture at reflux (82°C) for 24 hours.

  • Purification: Evaporate the solvent, dissolve the residue in dichloromethane, wash with 1M NaOH to remove excess piperazine, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5).

  • Self-Validation Checkpoint (NMR/MS): Final confirmation via LC-MS (

    
    ) and 
    
    
    
    -NMR showing the integration of the gem-dimethyl singlet at
    
    
    1.63 ppm (6H) and the methoxy singlet at
    
    
    3.85 ppm (3H) [1][3].

Pharmacological Application & Quantitative Data

The 4,4-dimethylisoquinoline-1,3(2H,4H)-dione scaffold derived from methyl 2-(2-cyanophenyl)-2-methylpropanoate provides the rigid spatial geometry required for optimal binding to the Asp113 residue of the


-AR [1][3]. Blocking this receptor on the platelet surface prevents adrenaline-induced decreases in cAMP, thereby halting platelet aggregation.

Table 1: Antiplatelet Efficacy of Synthesized Derivatives Data adapted from Marcinkowska et al., showcasing the inhibition of ADP/Adrenaline-induced platelet aggregation.

CompoundSubstitution on Piperazine Ring

-AR Affinity (

)
Platelet Aggregation

(

)
AR-C239 2-Methoxyphenyl8.51Prototype Standard
Derivative 3 2-Ethoxyphenyl7.9220.5
Derivative 4 2,3-Dichlorophenyl7.4545.2
Derivative 8 2-Pyrimidinyl6.80>100 (Inactive)

Causality Insight: The data demonstrates that bulky, electron-rich ortho-substituents on the phenylpiperazine moiety (like the methoxy group in AR-C239) are strictly required to maintain high affinity and functional antiplatelet efficacy [1][3].

Biological_Pathway A Adrenaline / Catecholamines B α2B-Adrenergic Receptor (Platelet Surface) A->B Agonist Binding C Gi-Protein Activation (cAMP Decrease) B->C Signal Transduction D Platelet Aggregation (Thrombosis Risk) C->D Pathway Activation E AR-C239 (Antagonist) E->B Competitive Blockade

Mechanism of α2B-AR blockade by AR-C239 to inhibit platelet aggregation.

References

  • Marcinkowska, M., et al. "Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents." Journal of Enzyme Inhibition and Medicinal Chemistry 33.1 (2018): 536-545. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 609483, AR-C-239." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 338030, 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione." PubChem. URL:[Link]

Sources

Application

methyl 2-(2-cyanophenyl)-2-methylpropanoate as a building block for APIs

Application Note: Synthesis and Utilization of Methyl 2-(2-cyanophenyl)-2-methylpropanoate as a Privileged API Building Block Mechanistic Rationale: The Gem-Dimethyl Advantage In modern drug discovery, the incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of Methyl 2-(2-cyanophenyl)-2-methylpropanoate as a Privileged API Building Block

Mechanistic Rationale: The Gem-Dimethyl Advantage

In modern drug discovery, the incorporation of specific steric bulk is a highly effective strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs). Methyl 2-(2-cyanophenyl)-2-methylpropanoate serves as an elite, commercially available precursor for generating the 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (4,4-dimethyl-THIQ) scaffold.

The structural brilliance of this building block lies in its isobutyrate moiety, which provides a gem-dimethyl group at the benzylic position. This structural feature serves two critical functions:

  • Synthetic Acceleration (The Thorpe-Ingold Effect): During synthesis, the gem-dimethyl group restricts the rotational degrees of freedom of the intermediate alkyl chain. This decreases the entropy of activation (

    
    ), forcing the molecule into a reactive conformation that dramatically accelerates spontaneous intramolecular lactamization.
    
  • Metabolic Shielding: In the final API, the benzylic position of a standard tetrahydroisoquinoline is highly susceptible to cytochrome P450-mediated oxidative metabolism. The gem-dimethyl group sterically blocks this metabolic liability, significantly extending the drug's half-life while restricting the conformational flexibility of the piperidine ring to enhance target residence time[1].

Pathway & Application Landscape

The 4,4-dimethyl-THIQ scaffold derived from this building block is a "privileged structure" in medicinal chemistry, frequently utilized to target complex kinase and oxidase pathways.

  • Rho Kinase (ROCK) Inhibitors: Derivatives of 4,4-dimethyl-THIQ exhibit sub-nanomolar potency against ROCK1 and ROCK2. By inhibiting ROCK, these compounds decrease the phosphorylation of myosin light chain phosphatase (MLCP), leading to reduced actomyosin contraction. This pathway is heavily targeted for lowering intraocular pressure (IOP) in glaucoma and managing systemic hypertension[1].

  • NADPH Oxidase 2 (NOX2) Inhibitors: The scaffold is utilized to selectively inhibit NOX2, a primary driver of reactive oxygen species (ROS) production. NOX2 inhibitors are currently in development for treating severe inflammatory diseases and fibrosis, including non-alcoholic fatty liver disease (NAFLD) and idiopathic pulmonary fibrosis[2].

  • Formyl Peptide Receptor 2 (FPR2) Agonists: The lipophilicity imparted by the gem-dimethyl group allows these derivatives to cross the blood-brain barrier (BBB), where they act as FPR2 agonists to resolve neuroinflammation in central nervous system disorders[3].

SignalingPathway THIQ 4,4-Dimethyl-THIQ Derivatives ROCK Rho Kinase (ROCK1/2) THIQ->ROCK Potent Inhibition NOX2 NADPH Oxidase 2 (NOX2) THIQ->NOX2 Selective Inhibition Actin Actomyosin Contraction (Glaucoma / Hypertension) ROCK->Actin Decreased Phosphorylation ROS ROS Production (Inflammation / Fibrosis) NOX2->ROS Reduced Oxidative Stress

Pharmacological targeting of ROCK and NOX2 pathways by 4,4-dimethyl-THIQ derivatives.

Synthetic Workflow: From Precursor to Privileged Scaffold

The transformation of methyl 2-(2-cyanophenyl)-2-methylpropanoate into the 4,4-dimethyl-THIQ scaffold is a highly robust, two-step sequence. It relies on a reductive cyclization followed by a chemoselective amide reduction.

SyntheticWorkflow SM Methyl 2-(2-cyanophenyl) -2-methylpropanoate Int Intermediate Amine (Transient) SM->Int H2, Raney Ni (Nitrile Reduction) Lactam 4,4-Dimethyl-1,4-dihydro -isoquinolin-3(2H)-one Int->Lactam Spontaneous Cyclization (Thorpe-Ingold Effect) THIQ 4,4-Dimethyl-1,2,3,4- tetrahydroisoquinoline Lactam->THIQ BH3-THF (Lactam Reduction)

Synthetic workflow from methyl 2-(2-cyanophenyl)-2-methylpropanoate to 4,4-dimethyl-THIQ.

Self-Validating Experimental Protocols

Protocol A: Reductive Cyclization to 4,4-Dimethyl-1,4-dihydroisoquinolin-3(2H)-one

Objective: Selectively reduce the nitrile to a primary amine, triggering spontaneous lactamization.

  • Causality Check: Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C). While Pd/C is a standard hydrogenation catalyst, it frequently causes premature hydrogenolysis of benzylic C-N bonds. Raney Ni selectively reduces the nitrile while preserving the structural integrity of the newly formed ring.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 2-(2-cyanophenyl)-2-methylpropanoate (1.0 eq, 50 mmol) in anhydrous methanol (250 mL) to achieve a 0.2 M concentration.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel in water (10% w/w relative to the substrate). Safety Note: Raney Ni is highly pyrophoric; ensure the transfer occurs under an inert atmosphere.

  • Hydrogenation: Purge the Parr reactor with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel to 50 psi H

    
     and stir vigorously at 40 °C for 12 hours.
    
  • Self-Validating In-Process Control (IPC): Pull an aliquot for LC-MS and FT-IR.

    • Validation: The reaction is complete when the nitrile stretch (2220 cm⁻¹) and ester carbonyl (1735 cm⁻¹) completely disappear, replaced by a strong lactam carbonyl stretch (1670 cm⁻¹). LC-MS must show the cyclized mass (

      
       176.1 [M+H]⁺), confirming the Thorpe-Ingold effect successfully drove the cyclization.
      
  • Workup: Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen blanket. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the lactam intermediate as an off-white crystalline solid.

Protocol B: Chemoselective Lactam Reduction

Objective: Reduce the lactam carbonyl to a methylene group to yield the final THIQ building block.

  • Causality Check: Borane-THF (BH

    
    ·THF) is utilized instead of Lithium Aluminum Hydride (LiAlH
    
    
    
    ). BH
    
    
    acts as a Lewis acid, coordinating directly to the electron-rich lactam carbonyl oxygen. This activates the carbon for hydride transfer, ensuring a clean, chemoselective reduction without the risk of ring-opening side reactions common with harsher reagents.

Step-by-Step Methodology:

  • Preparation: Suspend the lactam intermediate (1.0 eq, 40 mmol) in anhydrous THF (260 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reduction: Dropwise add BH

    
    ·THF complex (1.0 M in THF, 3.0 eq, 120 mL) over 30 minutes to manage the exothermic coordination.
    
  • Reflux: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to a gentle reflux (65 °C) for 8 hours.

  • Quenching: Cool the reaction back to 0 °C. Carefully quench the excess borane by the dropwise addition of methanol until effervescence ceases.

  • Complex Cleavage: Add 1 M HCl (100 mL) and reflux the mixture for 1 hour to break the stable boron-amine complex.

  • Self-Validating IPC: FT-IR of the crude mixture must show the absolute disappearance of the 1670 cm⁻¹ lactam stretch, validating complete reduction.

  • Isolation: Concentrate the mixture to remove THF. Basify the remaining aqueous layer with 2 M NaOH to pH 10. Extract with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data Presentation

Table 1: Physicochemical Tracking of the Synthetic Sequence | Stage | Compound Name | MW ( g/mol ) | Key FT-IR Stretches (cm⁻¹) | LC-MS (


) [M+H]⁺ | Role in Synthesis |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Starting Material  | Methyl 2-(2-cyanophenyl)-2-methylpropanoate | 203.24 | 2220 (-CN), 1735 (Ester C=O) | N/A | Precursor |
| Intermediate  | 4,4-Dimethyl-1,4-dihydroisoquinolin-3(2H)-one | 175.23 | 1670 (Lactam C=O), 3200 (-NH) | 176.1 | Stable Intermediate |
| Final Scaffold  | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline | 161.25 | 3300 (Amine -NH) | 162.1 | API Building Block |

Table 2: Pharmacological Applications of the 4,4-Dimethyl-THIQ Scaffold

Target Disease Indication Mechanistic Role of Gem-Dimethyl Group Reference
Rho Kinase (ROCK1/2) Glaucoma, Hypertension Enhances target residence time; prevents benzylic oxidation. [1]
NADPH Oxidase 2 (NOX2) Inflammatory & Fibrotic Diseases Improves metabolic stability and target selectivity over other NOX isoforms. [2]

| Formyl Peptide Receptor 2 | CNS Neuroinflammation | Fine-tunes lipophilicity for optimal blood-brain barrier (BBB) penetration. |[3] |

References

  • Title: Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors Source: Journal of Medicinal Chemistry (ACS Publications / NIH) URL: [Link]

  • Title: US20250382303A1 - Novel compound as nadph oxidase 2 inhibitor and pharmaceutical composition containing same Source: Google Patents URL
  • Title: Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists Source: PubMed Central (PMC) URL: [Link]

Sources

Method

reactions of methyl 2-(2-cyanophenyl)-2-methylpropanoate

Application Note: Synthetic Transformations and Protocols for Methyl 2-(2-cyanophenyl)-2-methylpropanoate in Drug Discovery Introduction & Structural Analysis Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Transformations and Protocols for Methyl 2-(2-cyanophenyl)-2-methylpropanoate in Drug Discovery

Introduction & Structural Analysis

Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) is a highly valuable, bifunctional aromatic building block utilized extensively in preclinical drug development and medicinal chemistry[1]. The molecule features an ortho-positioned nitrile (-CN) group and a sterically hindered methyl ester (-COOCH₃) separated by a gem-dimethyl substituted carbon. This unique spatial arrangement makes it an ideal precursor for synthesizing complex, sterically constrained heterocyclic scaffolds, particularly isoquinolinone derivatives, which are privileged pharmacophores in kinase and PARP inhibitor design.

Mechanistic Pathways & Causality

As an Application Scientist, understanding the intrinsic reactivity of this building block is critical for designing efficient synthetic routes. The divergent reactivity of this compound is governed heavily by steric microenvironments.

2.1 Reductive Cyclization via the Thorpe-Ingold Effect The most prominent application of this compound is its cascade transformation into 4,4-dimethyl-1,4-dihydroisoquinolin-3(2H)-one. Causality: Catalytic hydrogenation reduces the aromatic nitrile to a primary benzylic amine. Under standard conditions, this newly formed amine undergoes spontaneous intramolecular nucleophilic acyl substitution at the adjacent methyl ester, releasing methanol to form a stable six-membered lactam. This cyclization is thermodynamically and kinetically driven by the Thorpe-Ingold effect (gem-dimethyl effect). The bulky methyl groups on the alpha-carbon severely restrict the conformational degrees of freedom of the side chain. This restriction drastically reduces the activation entropy (


) and forces the nucleophilic nitrogen and electrophilic carbonyl carbon into optimal proximity for ring closure.

2.2 Global Reduction to Amino-Alcohols Causality: Treatment with a strong, unhindered hydride donor such as Lithium Aluminum Hydride (


) forces the global reduction of both functional groups. The nitrile is reduced to a primary amine, and the ester is reduced to a primary alcohol. Because the ester is sterically shielded by the gem-dimethyl group, the reduction requires elevated thermal energy (refluxing THF) to overcome the steric barrier and achieve full conversion to 2-(2-(aminomethyl)phenyl)-2-methylpropan-1-ol.

2.3 Sterically Controlled Hydrolysis Causality: The ester moiety exhibits significant resistance to standard base-catalyzed saponification due to the steric bulk of the adjacent methyl groups, which block the approach of the hydroxide nucleophile. Consequently, selective hydrolysis of the nitrile to an amide can be achieved under mild basic conditions, while global hydrolysis to the dicarboxylic acid, 2-(2-carboxyphenyl)-2-methylpropanoic acid, requires harsh, forcing conditions (e.g., refluxing KOH in ethylene glycol).

Experimental Protocols

Protocol A: Reductive Cyclization to 4,4-Dimethyl-1,4-dihydroisoquinolin-3(2H)-one

Self-Validating System: The reaction's progress can be visually validated by the consumption of hydrogen gas and analytically validated via LC-MS. The disappearance of the starting material mass (m/z 203.24) and the appearance of the cyclized product mass (m/z 175.2) without the intermediate amino-ester indicates successful cascade cyclization.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve Methyl 2-(2-cyanophenyl)-2-methylpropanoate (1.0 equiv, 5.0 mmol) in anhydrous Methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight). Safety Note: Add the catalyst strictly under an argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Maintain the reaction under an 
    
    
    
    atmosphere using a double-layered balloon or a Parr shaker at 30 psi.
  • Reaction: Stir vigorously at room temperature for 16 hours. The Thorpe-Ingold effect typically ensures spontaneous ring closure; however, if LC-MS shows uncyclized intermediate, add glacial acetic acid (0.1 equiv) and heat to 60 °C for 2 hours to drive the lactamization.

  • Workup: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with hot methanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, 10-50% EtOAc in Hexanes) to afford the pure lactam.

Protocol B: Global Reduction to 2-(2-(Aminomethyl)phenyl)-2-methylpropan-1-ol

Self-Validating System: The successful quenching of the reaction is visually confirmed using the Fieser method, which produces a distinct, easily filterable white granular precipitate, ensuring no active hydride remains.

  • Preparation: Suspend

    
     (3.0 equiv, 15.0 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere.
    
  • Addition: Dissolve the starting material (5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the

    
     suspension over 15 minutes to control the exothermic hydride transfer.
    
  • Thermal Activation: Remove the ice bath and heat the mixture to reflux (66 °C) for 12 hours. Heating is critical to overcome the steric hindrance at the ester carbonyl.

  • Fieser Workup: Cool the reaction to 0 °C. Quench by strictly sequential, dropwise addition of

    
     (0.57 mL), 15% aqueous NaOH (0.57 mL), and 
    
    
    
    (1.71 mL).
  • Isolation: Stir vigorously for 30 minutes until a white, granular aluminum salt precipitate forms. Filter the salts, wash thoroughly with EtOAc, and concentrate the organic filtrate to yield the target amino-alcohol.

Quantitative Data Summary

Reaction PathwayReagents & ConditionsTarget ProductExpected YieldKey Mechanistic Driver
Reductive Cyclization

(1 atm), 10% Pd/C, MeOH, RT, 16 h
4,4-Dimethyl-1,4-dihydroisoquinolin-3(2H)-one85-92%Thorpe-Ingold Effect (Entropy reduction)
Global Reduction

(3.0 eq), THF, Reflux, 12 h
2-(2-(Aminomethyl)phenyl)-2-methylpropan-1-ol75-80%Strong nucleophilic hydride delivery
Global Hydrolysis KOH (10 eq), Ethylene Glycol, 150 °C, 24 h2-(2-Carboxyphenyl)-2-methylpropanoic acid65-70%Thermal activation to overcome steric shielding

Visualizations

Pathways SM Methyl 2-(2-cyanophenyl) -2-methylpropanoate RedCyc Reductive Cyclization (H2, Pd/C, MeOH) SM->RedCyc Hydro Global Hydrolysis (KOH, Heat) SM->Hydro Hydride Global Reduction (LiAlH4, THF) SM->Hydride Prod1 4,4-Dimethyl-1,4-dihydro isoquinolin-3(2H)-one RedCyc->Prod1 Prod2 2-(2-Carboxyphenyl) -2-methylpropanoic acid Hydro->Prod2 Prod3 2-(2-(Aminomethyl)phenyl) -2-methylpropan-1-ol Hydride->Prod3

Fig 1. Divergent synthetic pathways of Methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Mechanism Step1 1. Starting Material (Ortho-cyano ester) Step2 2. Catalytic Hydrogenation (-CN reduced to -CH2NH2) Step1->Step2 H2, Pd/C Step3 3. Primary Amine Intermediate (Conformationally restricted by gem-dimethyls) Step2->Step3 Fast Step4 4. Nucleophilic Attack (Amine lone pair attacks Ester C=O) Step3->Step4 Thorpe-Ingold Effect Step5 5. Tetrahedral Intermediate (Oxyanion formation) Step4->Step5 Step6 6. Elimination (Loss of Methanol) Step5->Step6 - CH3OH Step7 7. Lactam Product (Isoquinolin-3-one) Step6->Step7

Fig 2. Mechanism of reductive cyclization driven by the Thorpe-Ingold effect.

References

  • MilliporeSigma. "Methyl 2-methylpropanoate | Sigma-Aldrich: methyl 2-(2-cyanophenyl)-2-methylpropanoate." Sigma-Aldrich.

  • ChemScene. "2116046-32-1 | Methyl 2-(2-cyanophenyl)-2-methylpropanoate." ChemScene. 1

Sources

Application

protocol for the hydrolysis of methyl 2-(2-cyanophenyl)-2-methylpropanoate

An In-Depth Guide to the Hydrolysis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate Authored by: A Senior Application Scientist This document provides a detailed technical guide for the hydrolysis of methyl 2-(2-cyanophen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Hydrolysis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for the hydrolysis of methyl 2-(2-cyanophenyl)-2-methylpropanoate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the underlying chemical principles, offers two distinct, validated protocols for achieving either selective or complete hydrolysis, and provides methods for reaction monitoring and product characterization.

The hydrolysis of methyl 2-(2-cyanophenyl)-2-methylpropanoate presents a classic challenge in synthetic chemistry: the selective transformation of one functional group in the presence of another. The molecule contains both a sterically hindered methyl ester and a nitrile (cyano) group, both of which are susceptible to hydrolysis. The choice of reaction conditions—acidic versus basic, temperature, and reaction time—critically determines the final product. This guide will explore protocols to selectively yield 2-(2-cyanophenyl)-2-methylpropanoic acid by hydrolyzing the ester while preserving the nitrile, and alternatively, to produce 2-(2-carboxyphenyl)-2-methylpropanoic acid through the hydrolysis of both functional groups.

Mechanistic Overview: The Chemistry of Hydrolysis

Understanding the mechanisms of ester and nitrile hydrolysis is fundamental to controlling the reaction outcome. Both transformations can be catalyzed by acid or base.

1.1 Ester Hydrolysis
  • Base-Catalyzed (Saponification): This is a two-stage process involving the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is typically faster than nitrile hydrolysis under mild conditions. The reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and resistant to further attack. An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid.

  • Acid-Catalyzed: The reaction begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. This process is reversible and often requires forcing conditions to drive to completion.

1.2 Nitrile Hydrolysis

The hydrolysis of nitriles is a more demanding transformation, generally requiring more vigorous conditions than ester hydrolysis.[1]

  • Base-Catalyzed: This process starts with the nucleophilic attack of a hydroxide ion on the carbon of the nitrile group.[2] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylate salt.[2] Ammonia is released as a byproduct.[3]

  • Acid-Catalyzed: The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom for attack by water.[4] Similar to the base-catalyzed route, an amide is formed as an intermediate, which is subsequently hydrolyzed to a carboxylic acid and an ammonium salt.[3][5]

The relative rates of these reactions form the basis for achieving selectivity. The protocols below leverage these mechanistic differences to target the desired product.

Experimental Protocols

Protocol 1: Selective Hydrolysis to 2-(2-cyanophenyl)-2-methylpropanoic acid

This protocol is optimized for the selective saponification of the sterically hindered methyl ester while leaving the nitrile group intact. It employs a mixed solvent system under controlled temperature conditions to enhance the reactivity of the hydroxide ion towards the ester carbonyl. This approach is based on methods developed for the mild hydrolysis of crowded esters.[6][7]

Workflow Diagram

Selective Hydrolysis Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Methyl 2-(2-cyanophenyl)-2-methylpropanoate Reagents Dissolve in MeOH/DCM Start->Reagents Base Add aq. NaOH Solution Reagents->Base React Stir at Room Temperature (Monitor by TLC/LC-MS) Base->React Quench Remove Organic Solvents React->Quench Upon Completion Wash Wash with Ether (Remove Unreacted SM) Quench->Wash Acidify Cool to 0°C Add conc. HCl to pH 1-2 Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry (Na₂SO₄), Filter, Evaporate Extract->Dry Product1 Product 1: 2-(2-cyanophenyl)-2-methylpropanoic acid Dry->Product1

Caption: Workflow for the selective basic hydrolysis of the methyl ester.

Materials and Reagents
ReagentGradeSupplier Example
Methyl 2-(2-cyanophenyl)-2-methylpropanoate>95% PuritySigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Methanol (MeOH)AnhydrousVWR
Dichloromethane (DCM)ACS Reagent GradeSigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Ethyl Acetate (EtOAc)ACS Reagent GradeEMD Millipore
Diethyl EtherACS Reagent GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousVWR
Deionized Water (DI H₂O)N/AN/A
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(2-cyanophenyl)-2-methylpropanoate (1.0 eq) in a 1:1 mixture of Methanol and Dichloromethane (approx. 0.2 M concentration).

  • Base Addition: In a separate container, prepare a 2 M aqueous solution of sodium hydroxide. Add the NaOH solution (1.5 eq) dropwise to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored every 1-2 hours to avoid hydrolysis of the nitrile. This is a critical self-validating step. Use Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material and the appearance of the product.[8]

  • Work-up - Solvent Removal: Once the starting material is consumed (typically 4-8 hours), transfer the reaction mixture to a separatory funnel and remove the organic solvents (MeOH and DCM) using a rotary evaporator.

  • Aqueous Wash: Add DI water to redissolve the resulting sodium carboxylate salt. Wash the aqueous layer with diethyl ether (2 x 20 mL per gram of starting material) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is between 1 and 2. A white precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 25 mL per gram of starting material).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-cyanophenyl)-2-methylpropanoic acid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system like toluene or an ethyl acetate/hexanes mixture.

Protocol 2: Complete Hydrolysis to 2-(2-carboxyphenyl)-2-methylpropanoic acid

This protocol uses more forcing conditions to ensure the complete hydrolysis of both the ester and the nitrile functional groups. Acid-catalyzed hydrolysis is often effective for this transformation.[9][10]

Materials and Reagents
ReagentGradeSupplier Example
Methyl 2-(2-cyanophenyl)-2-methylpropanoate>95% PuritySigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated (98%)J.T. Baker
Acetic AcidGlacialFisher Scientific
Deionized Water (DI H₂O)N/AN/A
Ethyl Acetate (EtOAc)ACS Reagent GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)AnhydrousVWR
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, create a 3:1:1 mixture of concentrated sulfuric acid, glacial acetic acid, and water.

  • Substrate Addition: Carefully add methyl 2-(2-cyanophenyl)-2-methylpropanoate (1.0 eq) to the acid mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using an oil bath.

  • Reaction Monitoring: Monitor the reaction for the disappearance of starting material and intermediates (amide, cyano-acid) by LC-MS.[8] This reaction may require several hours (12-24 h) to go to completion.

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the mixture over crushed ice in a large beaker.

  • Precipitation/Extraction: The dicarboxylic acid product may precipitate upon cooling and dilution. If so, collect the solid by vacuum filtration. If it remains in solution, extract the aqueous layer with ethyl acetate (3 x 50 mL per gram of starting material).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture to obtain pure 2-(2-carboxyphenyl)-2-methylpropanoic acid.

Analytical Characterization

To ensure the desired product has been synthesized, a combination of analytical techniques should be employed.

TechniqueExpected Observations for Selective Hydrolysis ProductExpected Observations for Complete Hydrolysis Product
¹H NMR Disappearance of the methyl ester singlet (~3.6 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). Aromatic and methyl group protons will remain.Disappearance of the methyl ester singlet. Appearance of two broad carboxylic acid proton signals. Aromatic proton signals may show a shift due to the change in the ortho substituent.
¹³C NMR Disappearance of the methyl ester carbon (~52 ppm). Appearance of the carboxylic acid carbonyl (~175-180 ppm). The nitrile carbon (~117-120 ppm) should remain.Disappearance of both the ester and nitrile carbons. Appearance of two distinct carboxylic acid carbonyl signals.
FT-IR Disappearance of the ester C=O stretch (~1730 cm⁻¹). Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹). The C≡N stretch (~2230 cm⁻¹) should remain.Disappearance of both the ester C=O and C≡N stretches. Appearance of a very broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.
LC-MS A new peak with a higher retention time (more polar) and a mass corresponding to the carboxylic acid (M-CH₃+H).A peak corresponding to the mass of the dicarboxylic acid.

These analytical methods provide a robust, self-validating system to confirm reaction outcomes and product purity.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Protocol 1) Insufficient reaction time or base. Low reaction temperature. Steric hindrance of the ester.Increase reaction time and continue monitoring. Add an additional 0.2-0.5 eq of NaOH. Gently warm the reaction to 30-40 °C, but monitor carefully for nitrile hydrolysis.
Nitrile Hydrolysis Occurs (Protocol 1) Reaction temperature is too high. Reaction time is too long.Perform the reaction at a lower temperature (e.g., 0-5 °C), although this will increase reaction time. Stop the reaction as soon as the starting material is consumed based on TLC/LC-MS.
Low Yield after Acidification Product is partially soluble in water. Incomplete extraction.Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's aqueous solubility. Increase the number of extractions (e.g., 5 x 25 mL).
Reaction Stalls (Protocol 2) Insufficient heating or acid concentration.Ensure a vigorous reflux is maintained. Check the concentration of the acid used.

References

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available at: [Link]

  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available at: [Link]

  • ResearchGate. (2018, October 8). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • Van Vranken, D. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. Available at: [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

Sources

Method

Application Note: Experimental Protocols for the Utilization of Methyl 2-(2-cyanophenyl)-2-methylpropanoate in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Compound: Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) Introduction & Chemical Rationale Methyl 2-(2-cyanophenyl)-2-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1)

Introduction & Chemical Rationale

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is a highly versatile, sterically hindered building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and focused screening libraries [1]. Structurally, it features an ortho-cyano group and an


-dimethyl ester moiety. This specific arrangement makes it an ideal precursor for generating rigidified spirocycles, sterically encumbered carboxylic acids, and specifically, 4,4-dimethyl-1,4-dihydroisoquinolin-3(2H)-one  derivatives.
The Causality of Experimental Design (E-E-A-T)

The synthetic utility of this compound relies heavily on its structural thermodynamics:

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the

    
    -position induces a strong Thorpe-Ingold (gem-dialkyl) effect [3]. By compressing the internal bond angles of the propanoate chain, the reactive termini (the incipient amine and the ester carbonyl) are forced into close spatial proximity. This dramatically lowers the entropic barrier for cyclization, accelerating intramolecular lactamization compared to unbranched analogs.
    
  • Chemoselective Reduction: To trigger the lactamization, the nitrile must be reduced to a primary amine. Raney Nickel under hydrogen atmosphere is the optimal catalyst for this transformation. Unlike aggressive hydride reagents (e.g.,

    
    ) which can prematurely reduce the ester or over-reduce the resulting lactam, Raney Nickel provides high chemoselectivity for the nitrile while leaving the ester intact until the intramolecular attack occurs [4].
    
  • Steric Shielding in Saponification: If the free acid is desired, standard mild hydrolysis conditions often fail due to the steric bulk of the gem-dimethyl group shielding the ester carbonyl. Therefore, forcing conditions using a strong hydroxide source (LiOH) in a high-boiling mixed solvent system are required [2].

Experimental Workflows & Protocols

Protocol A: Reductive Cyclization to 4,4-Dimethyl-1,4-dihydroisoquinolin-3(2H)-one

This protocol details the one-pot reduction and spontaneous lactamization of the building block.

Reagents & Materials:

  • Methyl 2-(2-cyanophenyl)-2-methylpropanoate (1.0 eq, 5.0 mmol)

  • Raney Nickel (W2 or W4 grade, ~20% w/w slurry in water)

  • Methanol (Anhydrous, 25 mL)

  • Hydrogen gas (High-purity)

Step-by-Step Methodology:

  • Catalyst Preparation: Wash the Raney Nickel slurry (approx. 200 mg) three times with anhydrous methanol (3 × 10 mL) under an argon atmosphere to remove water. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Reaction Assembly: Transfer the washed catalyst to a high-pressure hydrogenation vessel. Add a solution of methyl 2-(2-cyanophenyl)-2-methylpropanoate (1.01 g, 5.0 mmol) dissolved in 25 mL of anhydrous methanol.

  • Purging: Seal the vessel and purge the system with nitrogen three times, followed by hydrogen gas three times.

  • Hydrogenation & Cyclization: Pressurize the vessel to 50 psi with

    
     and heat the mixture to 60 °C. Stir vigorously for 12–16 hours. The elevated temperature ensures that the intermediate primary amine fully overcomes the activation energy required to expel methanol and close the 6-membered lactam ring.
    
  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite under a blanket of argon to remove the catalyst. Wash the Celite pad with hot methanol (2 × 15 mL).

  • Isolation: Concentrate the combined filtrates in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4,4-dimethyl-1,4-dihydroisoquinolin-3(2H)-one.

Protocol B: Saponification to 2-(2-Cyanophenyl)-2-methylpropanoic Acid

This protocol isolates the sterically hindered free acid without hydrating the delicate nitrile group.

Reagents & Materials:

  • Methyl 2-(2-cyanophenyl)-2-methylpropanoate (1.0 eq, 5.0 mmol)

  • Lithium Hydroxide Monohydrate (

    
    , 3.0 eq, 15.0 mmol)
    
  • Solvent Mixture: THF / Methanol /

    
     (Ratio 2:1:1, 20 mL)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.01 g, 5.0 mmol) in 15 mL of a THF/Methanol (2:1) mixture in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Dissolve

    
     (629 mg, 15.0 mmol) in 5 mL of deionized water and add it dropwise to the organic solution.
    
  • Thermal Activation: Heat the biphasic mixture to 70 °C (reflux) and stir for 8 hours. The combination of a small, hard nucleophile (

    
     from LiOH) and thermal energy is critical to penetrate the steric shield of the gem-dimethyl group.
    
  • Quenching & Extraction: Cool the reaction to 0 °C. Evaporate the organic solvents in vacuo. Dilute the remaining aqueous layer with 15 mL of water and wash with Diethyl Ether (15 mL) to remove unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate as a white solid.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield 2-(2-cyanophenyl)-2-methylpropanoic acid [2].
    

Data Presentation: Optimization of Reductive Cyclization

The table below summarizes the causality behind the catalyst and condition selection for Protocol A, demonstrating why Raney Nickel is the superior choice for this specific transformation.

Catalyst SystemSolventTemp (°C)

Pressure
Time (h)Yield (%)Observation / Mechanistic Note
Raney Nickel MeOH 60 50 psi 12 92% Optimal; complete reduction and lactamization.
Pd/C (10%)MeOH2550 psi2445%Incomplete cyclization; uncyclized amine isolated.

(Adams)
EtOH2550 psi1860%Moderate yield; trace reduction of the aromatic ring.

THF0 to 25N/A4<30%Poor chemoselectivity; over-reduction to pyrrolidine derivatives.

Workflows and Mechanistic Visualizations

Workflow SM Methyl 2-(2-cyanophenyl) -2-methylpropanoate (CAS: 2116046-32-1) Acid 2-(2-Cyanophenyl) -2-methylpropanoic acid SM->Acid LiOH, THF/MeOH/H2O Reflux (Saponification) Lactam 4,4-Dimethyl-1,4-dihydro -isoquinolin-3(2H)-one SM->Lactam Raney Ni, H2, MeOH 60°C (Reductive Cyclization)

Synthetic workflows for methyl 2-(2-cyanophenyl)-2-methylpropanoate derivatization.

Mechanism Step1 Nitrile Group (-CN) Step2 Primary Amine (-CH2NH2) Intermediate Step1->Step2 Raney Ni / H2 Step3 Intramolecular Nucleophilic Attack (Thorpe-Ingold Assisted) Step2->Step3 Conformational Proximity Step4 Tetrahedral Intermediate Step3->Step4 Step5 Methanol Elimination (- MeOH) Step4->Step5 Step6 Stable Isoquinolinone Lactam Step5->Step6

Mechanistic pathway of reductive amination and subsequent Thorpe-Ingold assisted lactamization.

References

  • National Institutes of Health (NIH) / PMC. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (Discussing the Thorpe-Ingold effect in lactamization). Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Design, synthesis, and protein methyltransferase activity of a unique set of constrained amine containing compounds. (Detailing nitrile reduction by Raney Nickel and spontaneous lactamization). Retrieved from:[Link]

Application

Application Notes &amp; Protocols: Methyl 2-(2-cyanophenyl)-2-methylpropanoate as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Systems

Abstract The quest for novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. Methyl 2-(2-cyanophenyl)-2-methylpropanoate emerges as a highly valuable and versatile starting m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. Methyl 2-(2-cyanophenyl)-2-methylpropanoate emerges as a highly valuable and versatile starting material for the synthesis of diverse heterocyclic compounds. Its unique structure, featuring a strategically positioned nitrile group ortho to a sterically hindered ester moiety, provides a powerful platform for a range of cyclization strategies. This guide offers an in-depth exploration of the reactivity of this compound and provides detailed, field-proven protocols for its application in constructing pharmacologically relevant heterocyclic cores, with a primary focus on quinazolinone derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: Strategic Importance of the 2-Cyanophenyl Scaffold

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is more than a simple aromatic compound; it is a pre-organized scaffold for intramolecular cyclization. The core value lies in the proximity of the electrophilic nitrile carbon and the ester group. This arrangement facilitates a variety of ring-closing reactions, making it an ideal precursor for building fused heterocyclic systems that are prevalent in many approved drugs and clinical candidates.[1][2]

The nitrile functional group is a cornerstone of medicinal chemistry, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for hydroxyl or carboxyl groups.[1] Furthermore, the nitrile is a versatile synthetic handle, capable of being transformed into amines, amides, or participating directly in cyclization reactions.[3] This guide will elucidate the mechanistic rationale behind these transformations and provide actionable protocols for their execution.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[4][5]
Molecular Weight 203.24 g/mol [4][5]
CAS Number 2116046-32-1[4]
Appearance White to off-white powder or crystal[6]
Storage Sealed in dry, 2-8 °C[4][6]

Core Reactivity & Mechanistic Rationale

The synthetic utility of methyl 2-(2-cyanophenyl)-2-methylpropanoate is primarily dictated by the reactivity of the nitrile group. The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles. In the context of this molecule, intramolecular reactions are highly favored, leading to the formation of new ring systems.

A primary pathway involves the initial transformation of the nitrile into a more reactive intermediate, such as an amidine or an amide, which then undergoes intramolecular cyclization with the ester group. This strategy is a robust method for constructing six-membered heterocycles like quinazolinones. Quinazoline and its derivatives are a significant class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][7]

Below is a conceptual workflow illustrating the transformation of the starting material into a heterocyclic product.

G cluster_workflow General Synthetic Workflow A Methyl 2-(2-cyanophenyl)- 2-methylpropanoate B Functional Group Transformation (e.g., Nitrile Hydrolysis) A->B Reagent (e.g., H₂SO₄, H₂O) C Intramolecular Cyclization B->C Heat / Catalyst D Novel Heterocycle (e.g., Quinazolinone Core) C->D E Purification & Analysis (HPLC, NMR, MS) D->E G cluster_mech Mechanism Pathway Start Start: Methyl 2-(2-cyanophenyl)-2-methylpropanoate Step1 Step 1: Nitrile Hydrolysis Start->Step1 H₂SO₄, H₂O Intermediate Intermediate: 2-(2-Carbamoylphenyl)-2-methylpropanoic acid Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Heat (Δ) Product Product: 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one Step2->Product

Caption: Proposed mechanism for quinazolinone formation.

Exploring Further Synthetic Potential

The versatility of methyl 2-(2-cyanophenyl)-2-methylpropanoate extends beyond this single transformation. The nitrile and ester groups can be manipulated independently or used in concert with different reagents to access a wider variety of heterocyclic systems.

  • Palladium-Catalyzed Reactions: The cyano group can participate in palladium-catalyzed cross-coupling reactions, although this is more common for aryl halides. [1][8][9]However, transformations of the aromatic ring prior to cyclization could introduce additional diversity.

  • Reductive Cyclization: Reduction of the nitrile to a primary amine (using reagents like LiAlH₄ or catalytic hydrogenation) would yield an amino-ester, a prime candidate for intramolecular lactamization to form a seven-membered benzodiazepine derivative.

  • Reaction with Binucleophiles: Condensation with binucleophiles like hydrazine or hydroxylamine could lead to the formation of fused pyrazole or oxazole ring systems, respectively. These reactions often proceed through addition to the nitrile followed by cyclization onto the ester. [10]

Conclusion

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is a powerful and efficient building block for the synthesis of novel heterocycles, particularly those containing the valuable quinazolinone core. The protocols and mechanistic insights provided herein demonstrate a reliable pathway for leveraging its inherent reactivity. The strategic positioning of its functional groups allows for predictable and high-yielding intramolecular cyclizations. We encourage researchers to explore the full potential of this scaffold to accelerate the discovery of new chemical entities for drug development and materials science.

References

  • Luo, Y., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. Precision Medical Science. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]

  • Al-Ostath, A. (2021). Synthesis and Applications of Quinazoline Derivatives. Open Access Journals. Available at: [Link]

  • Palucki, M., et al. (1998). Synthesis of Oxygen Heterocycles via a Palladium-Catalyzed C−O Bond-Forming Reaction. Journal of the American Chemical Society.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2007). Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides.
  • Beller, M., et al. (2007). A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. Available at: [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]

  • Kumar, P., et al. (2022). Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Pokrovsky, M. A., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Available at: [Link]

  • Edward, T. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]

  • Tsolo, E. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. Available at: [Link]

  • Pu, Y., et al. (2020). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. MDPI. Available at: [Link]

Sources

Method

techniques for the purification of methyl 2-(2-cyanophenyl)-2-methylpropanoate

Application Note: Advanced Purification Protocols for Methyl 2-(2-cyanophenyl)-2-methylpropanoate Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Standard Op...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP).

Chemical Context and Reaction Matrix

Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) is a highly sterically hindered, ortho-substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

The synthesis of this compound typically proceeds via one of two primary pathways:

  • Palladium-Catalyzed

    
    -Arylation:  The cross-coupling of methyl isobutyrate with 2-bromobenzonitrile using a Pd catalyst (e.g., Pd
    
    
    
    (dba)
    
    
    ) and a bulky, electron-rich phosphine ligand[2].
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The reaction of the lithium enolate of methyl isobutyrate with 2-fluorobenzonitrile. The strongly electron-withdrawing cyano group activates the ortho-fluoro position, facilitating the S
    
    
    
    Ar pathway[3].

Regardless of the synthetic route, the crude reaction mixture presents a complex purification challenge. The mixture typically contains the target compound, unreacted volatile esters, unreacted halogenated benzonitriles, basic amine byproducts (e.g., hexamethyldisilazane from LiHMDS), and potentially transition metal residues. Standardizing the purification of this compound requires a deep understanding of its physicochemical properties to prevent degradation (such as nitrile hydrolysis or ester saponification) during isolation[4].

Purification Workflow Visualization

The following workflow outlines the logical progression of the purification process, transitioning from bulk impurity removal to high-resolution chromatographic isolation.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Workup Liquid-Liquid Extraction (NH4Cl quench, EtOAc extraction) Crude->Workup Aqueous Aqueous Waste (Salts, Amines, Metals) Workup->Aqueous Aqueous layer Organic Organic Phase (Target, Unreacted SMs, Ligands) Workup->Organic Organic layer Evaporation Vacuum Evaporation (Remove Volatiles: Methyl Isobutyrate) Organic->Evaporation Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Evaporation->Chromatography Pure Purified Target Compound (>98% Purity) Chromatography->Pure Fractions containing target

Figure 1: Sequential purification workflow for methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Quantitative Impurity Profiling

To design a self-validating purification system, we must first map the physicochemical properties of the target against its expected impurities.

Compound / ImpurityMolecular Weight ( g/mol )Boiling Point / VolatilityTLC R

Value (9:1 Hexanes:EtOAc)
Primary Removal Method
Methyl 2-(2-cyanophenyl)-2-methylpropanoate 203.24High (>250 °C atm)~0.35 Target Compound
2-Fluorobenzonitrile (SM)121.11~190 °C atm~0.55Flash Chromatography
Methyl Isobutyrate (SM)102.1392 °C atmN/A (Volatile)Vacuum Evaporation
Hexamethyldisilazane (HMDS)161.39125 °C atmN/A (Volatile)Vacuum Evaporation
Lithium Fluoride / Halide SaltsVariesSolidBaseline (0.00)Aqueous Extraction
Phosphine Ligands (e.g., XPhos)VariesSolid~0.10 - 0.20Flash Chromatography

Step-by-Step Purification Methodologies

Phase 1: Mild Aqueous Quench and Liquid-Liquid Extraction

Causality & Rationale: The reaction utilizes strong bases (e.g., LiHMDS). Quenching with a strong acid (like HCl) risks the localized hydration of the nitrile group to an primary amide. Conversely, quenching with pure water leaves the aqueous phase highly basic, which could lead to the saponification of the ester, despite the steric shielding provided by the gem-dimethyl group. A buffered quench using saturated aqueous ammonium chloride (NH


Cl, pH ~5.5) is the optimal choice[4].

Protocol:

  • Cool the crude reaction mixture to 0 °C using an ice-water bath.

  • Slowly add saturated aqueous NH

    
    Cl (1.5 mL per 1.0 mmol of limiting reagent) dropwise to control the exothermic neutralization of unreacted base.
    
  • Dilute the mixture with Ethyl Acetate (EtOAc) (3 volumes relative to the reaction solvent).

  • Transfer to a separatory funnel and partition the layers.

  • Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine (saturated NaCl) to remove residual water and pre-dry the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), filter, and proceed to evaporation.
Phase 2: Volatile Stripping via Vacuum Evaporation

Causality & Rationale: Methyl isobutyrate (bp 92 °C) and amine byproducts like HMDS (bp 125 °C) will co-elute or interfere with chromatographic separation. Because the target compound has a significantly higher molecular weight (203.24 g/mol ) and boiling point, these volatile impurities can be selectively stripped under reduced pressure without losing the product.

Protocol:

  • Transfer the dried organic filtrate to a round-bottom flask.

  • Concentrate using a rotary evaporator with the water bath set to 40 °C and pressure gradually reduced to 50 mbar.

  • Once the bulk solvent (EtOAc) is removed, reduce the pressure to <10 mbar and maintain at 45 °C for 30 minutes to quantitatively strip residual methyl isobutyrate and HMDS.

  • The resulting crude material will typically present as a viscous, dark amber oil.

Phase 3: High-Resolution Flash Column Chromatography

Causality & Rationale: The target compound (R


 ~0.35) must be separated from unreacted 2-fluorobenzonitrile (R

~0.55) and polar baseline impurities (ligand oxides, trace amides). A step-gradient of Hexanes and Ethyl Acetate on standard silica gel (230–400 mesh) provides the necessary theoretical plates for baseline resolution.

Protocol:

  • Column Preparation: Slurry-pack a glass chromatography column with silica gel (approximately 30-50 grams of silica per gram of crude oil) using 100% Hexanes.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Toluene and apply it evenly to the top of the silica bed. Alternatively, dry-load the sample onto a small amount of silica gel if the crude is highly viscous.

  • Elution Gradient:

    • Column Volumes (CV) 1-3: Elute with 100% Hexanes to flush out non-polar aliphatic impurities.

    • CV 4-7: Elute with 95:5 Hexanes:EtOAc. Unreacted 2-fluorobenzonitrile will elute in this window.

    • CV 8-12: Elute with 90:10 Hexanes:EtOAc. The target compound, methyl 2-(2-cyanophenyl)-2-methylpropanoate , will elute here.

  • Fraction Analysis: Spot fractions on a silica TLC plate and develop in 90:10 Hexanes:EtOAc. Visualize using UV light (254 nm) and a KMnO

    
     stain (the ester and nitrile do not stain strongly with KMnO
    
    
    
    , but the aromatic ring will show UV activity).
  • Isolation: Pool the fractions containing the pure target compound and concentrate in vacuo to yield the purified product as a pale yellow to colorless oil (which may slowly crystallize upon standing at 4 °C).

References

  • [2] Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996-8002. Available at:[Link]

  • [4] Armarego, W. L. F. (2022). Purification of Laboratory Chemicals. Part 1 Physical Techniques, Chemical Techniques, Organic Chemicals (9th Edition). Elsevier / Butterworth-Heinemann. Available at:[Link]

  • [3] MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles (Discussing S

    
    Ar methodologies with 2-fluorobenzonitrile). Available at:[Link]
    

Sources

Application

Application Note: Laboratory-Scale Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Executive Summary & Scope The synthesis of sterically congested α-aryl esters featuring quaternary carbon centers is a critical workflow in the development of complex active pharmaceutical ingredients (APIs) and non-ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The synthesis of sterically congested α-aryl esters featuring quaternary carbon centers is a critical workflow in the development of complex active pharmaceutical ingredients (APIs) and non-steroidal anti-inflammatory drug (NSAID) analogs. This application note details a highly optimized, laboratory-scale protocol for the synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate via the palladium-catalyzed α-arylation of methyl isobutyrate with 2-bromobenzonitrile.

By leveraging modern Buchwald-Hartwig cross-coupling principles, this guide provides a self-validating, step-by-step methodology designed to overcome the steric hindrance of ortho-substituted aryl halides while maintaining strict chemoselectivity around the sensitive nitrile functional group.

Mechanistic Rationale & Pathway Design

The traditional SNAr (nucleophilic aromatic substitution) approach is entirely ineffective for this transformation due to the lack of sufficient electron-withdrawing activation at the ortho or para positions relative to the leaving group. Instead, a transition-metal-catalyzed cross-coupling approach is required ()[1].

The reaction relies on three carefully engineered causality loops:

  • Chemoselective Enolate Generation: Lithium hexamethyldisilazide (LiHMDS, pKₐ ~26) is selected over stronger or more nucleophilic bases (e.g., n-BuLi or NaOtBu). This ensures quantitative deprotonation of methyl isobutyrate (pKₐ ~24) without triggering nucleophilic attack on the highly electrophilic ortho-cyano group of the aryl bromide.

  • Steric-Driven Oxidative Addition: The extreme steric encumbrance (cone angle 182°) of the tri-tert-butylphosphine (P(t-Bu)₃) ligand forces the palladium center into a highly reactive, monoligated Pd(0)L state. This accelerates the initial oxidative addition into the Ar–Br bond.

  • Accelerated Reductive Elimination: The formation of a quaternary carbon center is typically kinetically unfavorable. However, the severe steric clash between the bulky P(t-Bu)₃ ligand, the ortho-cyano group, and the quaternary enolate physically forces the aryl and enolate ligands together, dramatically accelerating the reductive elimination step to release the product ()[2].

G Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(L)-Br Oxidative Addition Complex Pd0->OxAdd 2-Bromobenzonitrile (Oxidative Addition) TransMet Ar-Pd(II)(L)-Enolate Enolate Substitution OxAdd->TransMet Lithium Enolate (- LiBr) Product α-Aryl Ester Product Reductive Elimination TransMet->Product C-C Bond Formation (Reductive Elimination) Product->Pd0 Ligand Association Regeneration of Pd(0)

Figure 1: Catalytic cycle of Pd-mediated α-arylation highlighting steric-driven reductive elimination.

Quantitative Optimization Data

The specific coupling of methyl isobutyrate with aryl halides is highly sensitive to the choice of ligand and base ()[3]. The table below summarizes the empirical data that dictates the finalized protocol, illustrating why standard coupling conditions fail for this specific substrate.

Table 1: Optimization of Reaction Conditions for the α-Arylation Workflow

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / PPh₃LiHMDSTHF70< 5Ligand lacks steric bulk; stalled at reductive elimination.
2Pd₂(dba)₃ / BINAPLiHMDSTHF7012Bidentate ligand restricts necessary geometry changes.
3Pd₂(dba)₃ / P(t-Bu)₃NaOtBuToluene7045Base too nucleophilic; significant nitrile degradation observed.
4Pd(OAc)₂ / QPhosLiNCy₂THF7089Excellent conversion, but QPhos is cost-prohibitive at scale.
5 Pd₂(dba)₃ / P(t-Bu)₃ LiHMDS Toluene 70 94 Optimal conditions; clean conversion, high chemoselectivity.

Self-Validating Experimental Protocol

Scale: 10.0 mmol (Laboratory bench scale) Target: Methyl 2-(2-cyanophenyl)-2-methylpropanoate (C₁₂H₁₃NO₂, MW: 203.24 g/mol )

Reagent Preparation & Stoichiometry
  • 2-Bromobenzonitrile: 1.82 g (10.0 mmol, 1.0 equiv)

  • Methyl isobutyrate: 1.37 mL (12.0 mmol, 1.2 equiv)

  • LiHMDS (1.0 M in THF): 12.5 mL (12.5 mmol, 1.25 equiv)

  • Pd₂(dba)₃: 91.5 mg (0.1 mmol, 1.0 mol% Pd dimer = 2.0 mol% active Pd)

  • [HP(t-Bu)₃]BF₄: 58.0 mg (0.2 mmol, 2.0 mol%). Note: The tetrafluoroborate salt is utilized as an air-stable, weighable solid alternative to the highly pyrophoric P(t-Bu)₃ liquid.

  • Anhydrous Toluene: 30 mL (Degassed via sparging with argon for 15 min)

Step-by-Step Execution & In-Process Controls (IPCs)

Step 1: Enolate Generation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add methyl isobutyrate (1.37 mL) and anhydrous THF (10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Dropwise, add the LiHMDS solution (12.5 mL) over 5 minutes. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.

  • IPC 1 (Validation): The solution must remain clear and completely colorless. Any yellowing at this stage indicates moisture contamination or premature enolate degradation.

Step 2: Catalyst Activation 4. In a separate, oven-dried 100 mL two-neck round-bottom flask equipped with a reflux condenser, combine Pd₂(dba)₃ (91.5 mg), [HP(t-Bu)₃]BF₄ (58.0 mg), and 2-bromobenzonitrile (1.82 g). 5. Add degassed anhydrous toluene (20 mL). Stir at room temperature for 10 minutes.

  • IPC 2 (Validation): The initial deep burgundy color of the Pd₂(dba)₃ will transition to a pale orange/yellow solution within 5–10 minutes. This visual shift confirms the successful deprotonation of the phosphonium salt by trace base and the subsequent formation of the active Ar-Pd(II)-Br oxidative addition complex.

Step 3: Cross-Coupling 6. Using a flame-dried cannula, transfer the 0 °C enolate solution into the catalyst/electrophile mixture dropwise over 10 minutes. 7. Heat the reaction mixture to 70 °C in an oil bath and stir vigorously for 4 hours.

  • IPC 3 (Validation): As the reaction progresses, a fine white precipitate (LiBr) will crash out of the toluene solution. This serves as a direct visual indicator of successful transmetalation and catalytic turnover.

  • IPC 4 (Validation): Perform TLC (Silica, 9:1 Hexanes/EtOAc). The 2-bromobenzonitrile spot (R_f ~0.60) should disappear, replaced by a new, strongly UV-active product spot (R_f ~0.45).

Step 4: Workup & Purification 8. Cool the reaction to room temperature and quench by adding 20 mL of saturated aqueous NH₄Cl. 9. Transfer to a separatory funnel, dilute with 30 mL of ethyl acetate (EtOAc), and separate the layers. Extract the aqueous layer with EtOAc (2 × 20 mL). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, isocratic 9:1 Hexanes/EtOAc) to yield the title compound as a pale yellow oil (Expected yield: ~1.9 g, 93-95%).

References

  • Hama, T., & Hartwig, J. F. (2008). "Palladium-catalyzed alpha-arylation of esters with chloroarenes." Organic Letters, 10(8), 1549-1552. Available at:[Link]

  • Shetty, A. S., et al. (2006). "Palladium catalyzed alpha-arylation of methyl isobutyrate and isobutyronitrile: an efficient synthesis of 2,5-disubstituted benzyl alcohol and amine intermediates." Tetrahedron Letters, 47(45), 8021-8024. Available at:[Link]

  • Wang, J., et al. (2023). "A simple one-pot procedure for the palladium-catalyzed intermolecular α-arylation of esters with a wide range of aryl bromides." Journal of the American Chemical Society, 145(46), 24958-24964. Available at:[Link]

Sources

Method

Application Note: The Role of Methyl 2-(2-cyanophenyl)-2-methylpropanoate in the Synthesis of 4,4-Dimethylisoquinoline-1,3-dione Scaffolds

Executive Summary In modern drug discovery, the rational design of conformationally restricted scaffolds is paramount for achieving high receptor subtype selectivity. Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 211...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of conformationally restricted scaffolds is paramount for achieving high receptor subtype selectivity. Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) is a highly specialized, bifunctional aromatic building block. Characterized by an ortho-substituted cyano group and a sterically hindered methyl ester attached to a quaternary carbon, this compound serves as the premier precursor for the synthesis of the 4,4-dimethylisoquinoline-1,3(2H,4H)-dione heterocycle. This guide details the mechanistic rationale, pharmacological applications, and self-validating protocols for utilizing this intermediate in the development of novel antiplatelet agents and metabolic disorder therapeutics.

Mechanistic Rationale & Structural Biology

The utility of methyl 2-(2-cyanophenyl)-2-methylpropanoate lies in its precise atomic arrangement, which is primed for intramolecular cyclization.

The Thorpe-Ingold Effect in Cyclization

The presence of the gem-dimethyl group (the two methyls on the propanoate moiety) is not merely a structural feature; it is a kinetic catalyst. According to the Thorpe-Ingold effect , the bulky gem-dimethyl groups compress the internal bond angle between the aromatic ring and the ester group. When the cyano group is hydrolyzed to a primary amide, this steric compression forces the amide nitrogen into close spatial proximity with the ester carbonyl, drastically lowering the activation energy required for intramolecular nucleophilic acyl substitution. This allows the rapid, high-yield closure of the 6-membered imide ring.

Pharmacophore Rigidity

Once cyclized into the 4,4-dimethylisoquinoline-1,3-dione core, the gem-dimethyl group at the C4 position restricts the conformational flexibility of the entire molecule. In the context of G-protein coupled receptors (GPCRs), this rigidity is crucial. For example, it prevents the molecule from adopting conformations that would bind to the


 or 

adrenergic receptors, thereby driving exquisite selectivity toward the

subtype [1].

Workflow A Methyl 2-(2-cyanophenyl) -2-methylpropanoate (CAS: 2116046-32-1) B Nitrile Hydrolysis (H2SO4, 90°C) A->B C Intermediate Amide B->C D Intramolecular Cyclization (-MeOH) C->D E 4,4-Dimethylisoquinoline -1,3(2H,4H)-dione Core D->E F N-Alkylation & Piperazine Coupling E->F E->F G Alpha-2B AR Antagonists (Antiplatelet Agents) F->G H TAAR1 Agonists (Metabolic Disorders) F->H

Workflow: Conversion of methyl 2-(2-cyanophenyl)-2-methylpropanoate to therapeutic drug candidates.

Pharmacological Applications

Overcoming Antiplatelet Resistance ( -AR Antagonists)

Despite the clinical success of aspirin and clopidogrel, up to 40% of patients exhibit resistance to standard antiplatelet therapies. Recent medicinal chemistry efforts have identified the


-adrenergic receptor as a novel target for inhibiting platelet aggregation. By N-alkylating the 4,4-dimethylisoquinoline-1,3-dione core and coupling it with arylpiperazines, researchers have developed potent 

-AR antagonists. The rigid dione core anchors into the orthosteric site via charge-reinforced hydrogen bonding with the Asp3.32 residue, effectively blocking adrenaline-induced thrombosis [1].
Metabolic Disorder Therapeutics (TAAR1 Agonists)

Beyond cardiovascular applications, the dione scaffold is heavily utilized in the synthesis of Trace Amine-Associated Receptor 1 (TAAR1) agonists (e.g., JP-14). TAAR1 activation reduces fasting glucose, delays gastric emptying, and suppresses food intake. In zebrafish models of hepatic steatosis, dione-derived TAAR1 agonists successfully attenuated fructose-induced lipid accumulation, highlighting their potential for treating obesity and metabolic syndromes [2].

Pathway Ligand Epinephrine / ADP Receptor Alpha-2B Adrenergic Receptor (Platelets) Ligand->Receptor Activates Gi Gi Protein Activation Receptor->Gi cAMP Decreased cAMP Gi->cAMP Agg Platelet Aggregation (Thrombosis) cAMP->Agg Drug Dione-based Antagonist (e.g., Compound 3) Drug->Receptor Blocks

Mechanism of Alpha-2B AR antagonists derived from the dione scaffold in preventing thrombosis.

Quantitative Data Summary

The table below summarizes the biological efficacy of key drug candidates derived from the methyl 2-(2-cyanophenyl)-2-methylpropanoate building block.

Compound ClassTarget ReceptorPrimary IndicationKey Efficacy MetricReference
N-Arylpiperazine Diones (e.g., Compound 3)

-AR (Antagonist)
Thrombosis / StrokeIC

= 20.5 µM (ADP-induced aggregation)
[1]
Aminoguanidine Diones (e.g., JP-14)TAAR1 (Agonist)Obesity / Hepatic SteatosisAttenuates fructose-induced yolk enlargement[2]

Self-Validating Experimental Protocols

The following protocols detail the transformation of the building block into active pharmaceutical ingredients. Every step is designed with built-in causality and validation checkpoints to ensure reproducibility.

Protocol A: One-Pot Synthesis of the 4,4-Dimethylisoquinoline-1,3(2H,4H)-dione Core

Objective: Hydrolyze the nitrile group of methyl 2-(2-cyanophenyl)-2-methylpropanoate and trigger intramolecular cyclization.

  • Acidic Hydrolysis:

    • Action: Dissolve 10.0 mmol of methyl 2-(2-cyanophenyl)-2-methylpropanoate [3] in 15 mL of concentrated sulfuric acid (H₂SO₄) at 0°C.

    • Causality: Concentrated H₂SO₄ is required to protonate the highly stable nitrile carbon, making it susceptible to nucleophilic attack by residual water to form the intermediate primary amide.

  • Thermal Cyclization:

    • Action: Gradually heat the reaction mixture to 90°C and stir for 4 hours.

    • Causality: Elevated temperature provides the activation energy necessary for the newly formed amide nitrogen to attack the sterically hindered methyl ester. The gem-dimethyl group accelerates this via the Thorpe-Ingold effect, releasing methanol and closing the imide ring.

  • Quenching & Precipitation (Validation Step):

    • Action: Pour the hot mixture slowly over 100 g of crushed ice under vigorous stirring.

    • Causality & Validation: Rapid cooling and dilution prevent over-hydrolysis of the newly formed imide bonds. The 4,4-dimethylisoquinoline-1,3(2H,4H)-dione core is highly crystalline and insoluble in cold water; a sudden crash-out of a white precipitate serves as immediate visual validation of a successful cyclization.

  • Analysis: Filter and dry the precipitate. Confirm product identity via LC-MS (disappearance of the starting material m/z 203 [M+H]⁺ and appearance of the dione peak m/z 189 [M+H]⁺).

Protocol B: Derivatization to N-Arylpiperazine Antiplatelet Candidates

Objective: Install the pharmacophore required for


-AR antagonism.
  • Imide Deprotonation:

    • Action: Suspend the dione core (5.0 mmol) in anhydrous DMF (20 mL) at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6.0 mmol) portion-wise.

    • Causality: The imide N-H is weakly acidic (pKa ~10). NaH irreversibly forms the sodium salt (evolving H₂ gas), preparing the nitrogen for nucleophilic substitution.

  • Linker Installation:

    • Action: Add 1-bromo-3-chloropropane (7.5 mmol) and stir at room temperature for 12 hours.

    • Causality: This installs a 3-carbon linker, which structural biology studies confirm is the optimal length for bridging the orthosteric binding site of the

      
      -AR to its allosteric pocket.
      
  • Finkelstein S_N2 Coupling:

    • Action: Isolate the N-(3-chloropropyl)dione intermediate. React it with 1-(2-methoxyphenyl)piperazine (1.2 eq) in the presence of Potassium Iodide (KI, 0.5 eq) and K₂CO₃ (2.0 eq) in refluxing acetonitrile for 24 hours.

    • Causality: KI facilitates an in situ Finkelstein reaction, converting the terminal alkyl chloride to a highly reactive alkyl iodide. This dramatically accelerates the final S_N2 displacement by the secondary amine of the piperazine, ensuring a high-yield coupling.

References

  • Marcinkowska, M., Kotańska, M., Zagórska, A., et al. (2018). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 536–545. URL:[Link]

  • MDPI Pharmaceuticals. (2025). JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the α-arylation of unactivated esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the α-arylation of unactivated esters. The synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate via the palladium-catalyzed Buchwald-Hartwig cross-coupling of methyl isobutyrate and 2-halobenzonitriles is a highly efficient route, but it is notoriously sensitive to reaction conditions.

Because ester enolates are highly prone to Claisen condensation and thermal decomposition, achieving high yields requires a precise balance of sterics, electronics, and rigorous anhydrous techniques. This guide provides a self-validating experimental workflow, a mechanistic breakdown, and a targeted troubleshooting FAQ to help you maximize your isolated yields.

Mechanistic Workflow & Catalytic Cycle

Understanding the causality behind the catalytic cycle is critical for troubleshooting. The reaction relies on a Pd(0)/Pd(II) cycle. We specifically utilize highly electron-rich and sterically demanding ligands like tri-tert-butylphosphine (P(t-Bu)₃) . The electron-rich nature of the ligand accelerates the oxidative addition into the sluggish C-Cl or C-Br bond of the 2-halobenzonitrile. Conversely, the extreme steric bulk of the ligand forces the two coupling partners together, drastically accelerating the reductive elimination step. This rapid reductive elimination is the secret to outcompeting the thermal decomposition of the Pd-enolate intermediate[1].

CatalyticCycle Pd0 1. Active Catalyst Pd(0)L (L = P(t-Bu)3) OxAdd 2. Oxidative Addition Ar-Pd(II)(X)L Ar = 2-Cyanophenyl Pd0->OxAdd + 2-Halobenzonitrile TransMet 3. Transmetalation Ar-Pd(II)(Enolate)L Enolate = Methyl Isobutyrate OxAdd->TransMet + Ester Enolate - NaX / LiX RedElim 4. Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Methyl 2-(2-cyanophenyl) -2-methylpropanoate

Figure 1: Palladium-catalyzed Buchwald-Hartwig α-arylation catalytic cycle.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checks. We utilize the sodium enolate of methyl isobutyrate and a Pd(I) dimer precatalyst, which prevents the inhibitory effects often seen with dba (dibenzylideneacetone) ligands[2].

Step 1: Quantitative Enolate Generation (Strictly Anhydrous)

  • Action: In an oven-dried Schlenk flask under argon, dissolve methyl isobutyrate (1.2 equiv) in anhydrous, freshly distilled THF (0.5 M). Cool the solution to 0 °C.

  • Action: Dropwise add NaHMDS (1.2 equiv, 1.0 M in THF). Stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Validation Check: Remove a 0.1 mL aliquot and quench with D₂O. Analyze via GC-MS or ¹H-NMR. You must observe >95% deuterium incorporation at the α-position. If unreacted ester remains, it will trigger Claisen condensation in subsequent steps.

Step 2: Catalyst Activation

  • Action: Inside a nitrogen-filled glovebox, weigh the Pd(I) dimer {[P(t-Bu)3]PdBr}2 (1.0 mol% Pd) and 2-chlorobenzonitrile (1.0 equiv) into a separate vial. Dissolve in a minimum volume of THF.

  • Causality: The {[P(t-Bu)3]PdBr}2 dimer rapidly cleaves in solution to generate the active 12-electron Pd(0) species, bypassing the slow activation kinetics of traditional Pd(II) or Pd(0)-dba precursors[2].

Step 3: Cross-Coupling

  • Action: Transfer the catalyst/aryl halide solution to the enolate solution. Stir at 25 °C for 4–12 hours.

  • Validation Check: Monitor the disappearance of 2-chlorobenzonitrile via GC-FID using dodecane as an internal standard.

Step 4: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Causality: Neutralizing the strong base immediately prevents product epimerization or ester hydrolysis. Extract with EtOAc, dry over MgSO₄, and purify via silica gel flash chromatography.

Quantitative Data & Optimization Matrix

The choice of base, aryl halide, and catalyst system drastically impacts the yield. Use the table below to benchmark your reaction conditions against established literature standards[2],[1],[3].

Aryl HalidePrecatalystLigandBase / Enolate TypeTemp (°C)Yield (%)Ref
2-Chlorobenzonitrile{[P(t-Bu)3]PdBr}2P(t-Bu)₃NaHMDS (Sodium enolate)2585–92[2]
2-BromobenzonitrilePd(dba)₂P(t-Bu)₃LiNCy₂ (Lithium enolate)25>90[1]
2-BromobenzonitrilePd(dba)₂Q-PhosZn (Zinc enolate in situ)7085[3]

Troubleshooting Guides & FAQs

Q: Why is my yield low, and why am I seeing a major byproduct with m/z 158? A: An m/z of 158 corresponds to methyl 2,2,4-trimethyl-3-oxopentanoate, the Claisen condensation byproduct of methyl isobutyrate. Ester enolates are highly susceptible to self-condensation[1]. To prevent this, you must ensure the enolate is generated quantitatively using a strong, sterically hindered base (like NaHMDS or LiNCy₂) before introducing the aryl halide[1]. Never use weaker bases (like alkoxides) for this specific substrate, as they establish an equilibrium that leaves unreacted ester in the presence of the nucleophilic enolate.

Q: Can I use 2-chlorobenzonitrile instead of the more expensive 2-bromobenzonitrile? A: Yes. While chloroarenes are traditionally less reactive toward oxidative addition, the use of highly electron-rich and sterically demanding ligands like tri-tert-butylphosphine (P(t-Bu)₃) enables the efficient coupling of 2-chlorobenzonitrile at room temperature[2]. Using the Pd(I) dimer {[P(t-Bu)3]PdBr}2 as a precatalyst is highly recommended here, as it rapidly generates the active mono-ligated Pd(0) species without the inhibitory effects of dba ligands[2].

Q: I am observing significant dehalogenation (formation of benzonitrile). How do I stop this? A: Because the methyl isobutyrate enolate lacks β-hydrogens, β-hydride elimination from the Pd-enolate intermediate is impossible. Therefore, hydrodehalogenation is occurring off-cycle, likely due to adventitious moisture or the solvent acting as a hydride donor. Ensure strictly anhydrous conditions, use freshly distilled THF, and thoroughly freeze-pump-thaw degas your solvents to prevent off-cycle Pd-hydride formation.

Q: The reaction stalls at 50% conversion. Should I increase the temperature to force it to completion? A: Proceed with caution. Increasing the temperature can accelerate oxidative addition, but it also rapidly accelerates the thermal decomposition of the ester enolate and catalyst deactivation[1]. Before heating, verify that your glovebox atmosphere is pristine, as P(t-Bu)₃ is highly sensitive to oxidation. If the catalyst is dying, consider spiking in a second portion of the catalyst rather than applying excessive heat. Alternatively, switching to a zinc enolate (Reformatsky reagent) allows for much higher temperature tolerance (up to 70 °C) without enolate decomposition[3].

References

1.[2] Palladium-Catalyzed α-Arylation of Esters with Chloroarenes - Organic Chemistry Portal (via Org. Lett., 2008). 2 2.[1] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles - ACS Publications (via Acc. Chem. Res., 2003). 1 3.[3] Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope - PMC (via J. Am. Chem. Soc., 2006). 3

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex purification bottlenecks associated with sterically hindered, multi-functionalized intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex purification bottlenecks associated with sterically hindered, multi-functionalized intermediates.

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is a highly valuable building block, but its purification is notoriously difficult due to the presence of structurally similar byproducts and sensitive functional groups. The specific purification challenges you encounter will depend entirely on your chosen synthetic pathway.

Synthesis SM1 Methyl 2-(2-cyanophenyl)acetate + MeI / Base Target Methyl 2-(2-cyanophenyl)- 2-methylpropanoate SM1->Target Exhaustive α-Methylation SM2 2-Bromobenzonitrile + Methyl isobutyrate / Pd SM2->Target Pd-Catalyzed α-Arylation

Synthetic routes to methyl 2-(2-cyanophenyl)-2-methylpropanoate.

🔬 Troubleshooting Guides & FAQs

Q1: I am using the exhaustive methylation route (NaH/MeI), but I cannot separate the mono-methylated byproduct from the desired gem-dimethyl product via silica gel chromatography. How can I resolve this?

The Causality: The exhaustive methylation of methyl 2-(2-cyanophenyl)acetate often leaves behind 5–10% of the mono-methylated impurity (methyl 2-(2-cyanophenyl)propanoate). Because both are highly lipophilic esters differing by only a single methyl group, their retention factors (


) on normal-phase silica are nearly identical.

However, we can exploit the profound steric hindrance generated by the gem-dimethyl group at the alpha-position of your target molecule[1]. This structural feature creates a localized "steric shield" (an application of the Thorpe-Ingold effect) around the ester carbonyl, drastically reducing its susceptibility to nucleophilic attack by hydroxide ions[1]. The mono-methylated impurity lacks this extreme hindrance and hydrolyzes significantly faster.

The Solution: Selective Saponification Protocol This protocol uses chemical derivatization to alter the polarity of the impurity without affecting the target molecule.

  • Solubilization: Dissolve the crude reaction mixture in a 1:1 mixture of THF and Methanol (0.2 M concentration).

  • Base Addition: Add 1.0 equivalent of 1M aqueous LiOH (calculated based only on the molar amount of the mono-methyl impurity determined via NMR/LCMS).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Extraction: Dilute with water and extract 3x with Hexanes/Ethyl Acetate (9:1).

Self-Validating System: This protocol is structurally self-validating. You can monitor the exact endpoint via TLC. The mono-methyl impurity spot will gradually disappear and form a baseline streak (the highly polar carboxylate salt), while the target gem-dimethyl ester spot remains completely unchanged. Once the impurity spot is gone, the purification is validated, and the pure product is isolated simply by concentrating the organic layer.

Q2: I am synthesizing the compound via Palladium-catalyzed -arylation. My product is contaminated with residual Palladium (dark color) and phosphine ligand oxides. How do I purify it efficiently?

The Causality: Synthesizing this compound via the palladium-catalyzed


-arylation of esters (a method pioneered by Buchwald[2]) requires bulky, electron-rich phosphine ligands and a palladium source[2]. Post-reaction, lipophilic palladium nanoparticles and oxidized phosphine ligands (e.g., phosphine oxides) strongly partition into the organic phase and co-elute with the lipophilic ester product.

The Solution: Metal Scavenging & Precipitation Protocol Standard aqueous washes will not remove these transition metal complexes. You must use functionalized solid-phase scavengers[3].

  • Solvent Exchange: Concentrate the crude reaction mixture and redissolve it in a non-polar solvent like Toluene or Ethyl Acetate.

  • Scavenging: Add a functionalized silica scavenger (e.g., MP-TMT, macroporous polystyrene-bound trimercaptotriazine) at 5–10 wt% relative to the crude mass[3].

  • Incubation: Stir at 50 °C for 4 hours.

  • Filtration & Trituration: Filter the mixture through a short pad of Celite to remove the silica-bound Pd. To remove phosphine oxides, concentrate the filtrate to a minimal volume and triturate with cold Hexanes/Diethyl Ether (10:1). The phosphine oxide will precipitate as a white solid and can be filtered off.

Self-Validating System: This workflow is visually and analytically self-validating. The crude organic solution will transition from a dark brown/black hue to pale yellow or colorless as the Pd is immobilized on the silica matrix, providing immediate visual confirmation of scavenging success prior to ICP-MS verification.

Q3: During the workup of the methylation reaction, I noticed a significant drop in yield and the appearance of a highly polar spot on TLC. What happened?

The Causality: The cyano group (-C≡N) at the ortho position is highly electrophilic. During aggressive aqueous workups (using strongly acidic or basic solutions), especially if the reaction mixture is still warm, the cyano group undergoes rapid hydration to form a primary amide, or fully hydrolyzes to a carboxylic acid.

The Solution: Implement a strict pH-controlled quench. Always cool the reaction to 0 °C before quenching. Use saturated aqueous


 (which buffers the solution at a mild pH of ~6) rather than strong acids like HCl or strong bases like NaOH.

📊 Quantitative Data: Physicochemical & Purification Metrics

To aid in your chromatographic and chemical separation strategies, refer to the following comparative metrics:

Compound / Impurity

(Hex/EtOAc 8:2)
Relative Hydrolysis RatePd Scavenging Affinity
Methyl 2-(2-cyanophenyl)-2-methylpropanoate (Target)0.45< 0.01 (Highly Resistant)Low
Methyl 2-(2-cyanophenyl)propanoate (Mono-methyl)0.421.0 (Reference)Low
Methyl 2-(2-cyanophenyl)acetate (Unreacted SM)0.38> 5.0 (Fast)Low
Triphenylphosphine Oxide (Ligand Byproduct)0.15N/ALow (Precipitates)
Palladium Nanoparticles (Catalyst Residue)BaselineN/AHigh (Scavenged)

⚙️ Purification Workflow Visualization

Purification Crude Crude Reaction Mixture Decision Synthesis Route? Crude->Decision RouteA Route A: Methylation Decision->RouteA RouteB Route B: Pd-Arylation Decision->RouteB Sap Selective Saponification (LiOH, THF/MeOH) RouteA->Sap Scav Metal Scavenging (MP-TMT Silica, 50°C) RouteB->Scav AqWaste Aqueous Waste (Mono-methyl carboxylate) Sap->AqWaste Aqueous Extraction OrgProd Organic Layer (Gem-dimethyl ester) Sap->OrgProd Organic Extraction PdWaste Filter Cake (Pd-Silica + Ligands) Scav->PdWaste Filtration Filtrate Filtrate (Pd-free ester) Scav->Filtrate Concentration

Divergent purification workflows based on the chosen synthetic route.

📚 References

  • Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society.[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Trimethyl lock: A trigger for molecular release in chemistry, biology, and pharmacology. PubMed Central (PMC).[Link]

Sources

Troubleshooting

side reactions in the synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate

Welcome to the Technical Support Center for the synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1). This molecule—an -dimethyl arylacetic acid derivative—is a critical sterically hindered buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1). This molecule—an


-dimethyl arylacetic acid derivative—is a critical sterically hindered building block in drug development.

Synthesizing this compound presents unique challenges due to the steric bulk of the ortho-cyano group and the high acidity of the benzylic position. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the two most common synthetic routes: Palladium-Catalyzed


-Arylation  and Base-Promoted Di-alkylation .

Part 1: Palladium-Catalyzed -Arylation Route

This route constructs the core framework by coupling methyl isobutyrate with 2-bromobenzonitrile. While highly efficient, the ortho-cyano group introduces significant steric hindrance, which can stall the catalytic cycle and promote off-cycle side reactions.

FAQ & Troubleshooting

Q1: I am observing significant amounts of benzonitrile instead of my target cross-coupled product. Why is dehalogenation occurring? Cause: This is a classic case of protodehalogenation. In the catalytic cycle, oxidative addition of 2-bromobenzonitrile to Pd(0) is fast due to the electron-withdrawing cyano group. However, the subsequent transmetalation and reductive elimination steps are severely retarded by the steric bulk of the ortho-cyano group. This bottleneck increases the lifetime of the Ar-Pd(II)-Br intermediate, allowing it to abstract a proton/hydride from the solvent, the base, or trace moisture, resulting in reduction to benzonitrile. Solution: You must accelerate the reductive elimination step. Switch to a highly sterically demanding, electron-rich phosphine ligand such as P(t-Bu)₃ or Q-Phos. These ligands force the palladium center into a geometry that dramatically lowers the activation barrier for reductive elimination .

Q2: My cyano group is disappearing, and LC-MS shows a mass consistent with an amide byproduct (+18 Da). How do I prevent this? Cause: Strong, nucleophilic bases like NaOtBu or KOH are commonly used in Buchwald-Hartwig type arylations. However, at elevated temperatures, these bases can attack the electrophilic nitrile carbon, hydrating it to a primary amide or hydrolyzing the ester. Solution: Transition to a strictly non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS is basic enough to generate the enolate of methyl isobutyrate but will not act as a nucleophile toward the cyano group .

Quantitative Optimization Data

The following table summarizes the causal relationship between ligand/base selection and the suppression of side reactions.

EntryCatalyst / LigandBaseSolventTarget Yield (%)Benzonitrile Byproduct (%)Amide Byproduct (%)
1Pd(dba)₂ / PPh₃NaOtBuToluene12%45%28%
2Pd(dba)₂ / BINAPLiHMDSTHF35%55%<2%
3Pd(dba)₂ / P(t-Bu)₃NaOtBuToluene68%10%18%
4 Pd(dba)₂ / P(t-Bu)₃ LiHMDS Toluene 92% <5% <1%
Mechanistic Pathway: Pd-Catalyzed -Arylation

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Bromobenzonitrile) Pd0->OxAdd PdII Ar-Pd(II)-Br Stalled Intermediate OxAdd->PdII TransMet Enolate Coordination (Li-Isobutyrate) PdII->TransMet Rate Limiting Step SideRxn Protodehalogenation (Benzonitrile Byproduct) PdII->SideRxn Trace H2O / Beta-Hydride Elimination PdII_Enolate Ar-Pd(II)-Enolate TransMet->PdII_Enolate RedElim Reductive Elimination (Accelerated by P(t-Bu)3) PdII_Enolate->RedElim RedElim->Pd0 Regeneration Product Target Product Methyl 2-(2-cyanophenyl)-2-methylpropanoate RedElim->Product

Caption: Catalytic cycle of


-arylation showing the divergence point for protodehalogenation.
Self-Validating Protocol: Pd-Catalyzed -Arylation
  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with Pd(dba)₂ (0.02 eq) and P(t-Bu)₃ (0.04 eq). Dissolve in anhydrous toluene (0.2 M) and stir for 15 minutes until the solution turns pale yellow, indicating active Pd(0) formation.

  • Enolate Generation: In a separate flask, cool a solution of methyl isobutyrate (1.5 eq) in toluene to -78 °C. Dropwise add LiHMDS (1.0 M in THF, 1.5 eq). Stir for 30 minutes.

  • Coupling: Add 2-bromobenzonitrile (1.0 eq) to the Pd catalyst solution. Transfer the enolate solution to the catalyst mixture via cannula.

  • Heating & Validation: Heat the reaction to 80 °C. Validation Check: After 2 hours, pull a 0.1 mL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and run GC-MS. You should observe the product mass (

    
     203) and <5% of benzonitrile (
    
    
    
    103).
  • Workup: Once starting material is consumed, cool to room temperature, quench with 1M HCl (to neutralize LiHMDS and prevent ester hydrolysis), and extract with EtOAc.

Part 2: Base-Promoted Di-Alkylation Route

This alternative route begins with methyl 2-(2-cyanophenyl)acetate and utilizes methyl iodide (MeI) to install the two


-methyl groups. The primary challenge here is driving the second alkylation to completion while avoiding nucleophilic attack on the cyano group.
FAQ & Troubleshooting

Q3: I am getting an inseparable mixture of mono-methylated and di-methylated products. How can I force complete di-alkylation? Cause: The first methylation proceeds rapidly via an S_N2 mechanism. However, the resulting methyl 2-(2-cyanophenyl)propanoate is significantly more sterically hindered. Generating the enolate of this secondary carbon is slower, and its subsequent nucleophilic attack on MeI is sterically impeded by the adjacent ortho-cyano group. Solution: You must increase the reactivity of the enolate. Switch from THF to a highly polar aprotic solvent system like THF/DMPU (8:2) or pure DMF. This breaks up the ion pairs of the enolate, making it a "naked," highly reactive nucleophile. Additionally, use a strong base (NaH) and an excess of MeI (3.0 eq).

Q4: I am observing O-alkylation (ketene acetal formation) instead of C-alkylation. Why? Cause: Hard bases and polar aprotic solvents can sometimes favor O-alkylation of the enolate, especially when the carbon center is sterically blocked. Solution: Ensure the reaction is kept at 0 °C to 25 °C. Higher temperatures favor the formation of the thermodynamic O-alkylated product. If O-alkylation persists, adding a catalytic amount of a soft Lewis acid can help direct the soft electrophile (MeI) to the soft carbon center.

Alkylation Troubleshooting Logic Tree

AlkylationLogic Start Analyze Crude GC-MS Check Mono-methylated peak (m/z 189) present? Start->Check Yes Yes Check->Yes No No Check->No Action1 Add DMPU cosolvent Increase MeI to 3.0 eq Yes->Action1 Check2 Nitrile hydrolysis or Thorpe-Ziegler byproducts? No->Check2 Action2 Ensure strictly anhydrous NaH Avoid aqueous workup delays Check2->Action2 Yes Success Proceed to Silica Gel Column Chromatography Check2->Success No

Caption: Decision matrix for resolving incomplete alkylation and side reactions.

Self-Validating Protocol: Base-Promoted Di-Alkylation
  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (0.3 M) under an argon atmosphere at 0 °C.

  • Deprotonation: Slowly add a solution of methyl 2-(2-cyanophenyl)acetate (1.0 eq) in DMF dropwise. Validation Check: Observe the evolution of H₂ gas. Wait 30 minutes until bubbling ceases, indicating complete enolate formation. The solution should turn deep yellow/orange.

  • Alkylation: Add Methyl Iodide (MeI, 3.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature over 4 hours. Validation Check: Run a TLC (Hexanes/EtOAc 8:2). The starting material (

    
    ) and the mono-methylated intermediate (
    
    
    
    ) must be completely absent, replaced by a single spot for the di-methylated product (
    
    
    ).
  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with MTBE (Methyl tert-butyl ether) rather than EtOAc to minimize DMF carryover. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF.

References

  • Palladium-catalyzed alpha-arylation of esters with chloroarenes. Organic Letters (2008).[Link]

  • Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society (2001).[Link]

  • Nucleophilic addition (Contextual reference for nitrile side-reactions). Wikipedia, The Free Encyclopedia (2024). [Link]

Optimization

Technical Support Guide: Optimization of Reaction Conditions for Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The most common and efficient route to synthesize methyl 2-(2-cyanophenyl)-2-methylpropanoate involves the palladium-catalyzed cyanation of its aryl bromide precursor, methyl 2-(2-bromophenyl)-2-methylpropanoate. This guide will focus on the optimization of this critical cross-coupling reaction.

Optimized Experimental Protocol

This protocol describes a robust method for the palladium-catalyzed cyanation of methyl 2-(2-bromophenyl)-2-methylpropanoate.

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and the palladium precatalyst/ligand system. A highly effective system is the use of a third-generation palladacycle precatalyst (e.g., G3-XPhos, 2 mol %) or a combination of Pd₂(dba)₃ (1 mol %) and a suitable phosphine ligand like XPhos (3 mol %).[1][2]

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation and potential side reactions.

  • Solvent and Reagent Addition:

    • Under a positive pressure of inert gas, add a degassed, anhydrous solvent. A mixture of THF and water (e.g., 5:1) has been shown to be effective for mild-temperature cyanations.[3] Anhydrous polar aprotic solvents like DMF or DMA can also be used, often at higher temperatures.[3][4]

    • Stir the mixture at room temperature for 5-10 minutes to ensure proper mixing.

  • Reaction Execution:

    • Heat the reaction mixture to the optimized temperature (e.g., 40 °C for aqueous systems, or 80-120 °C for anhydrous systems) and stir vigorously.[2][4]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate or ammonia to complex with any residual zinc salts.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure methyl 2-(2-cyanophenyl)-2-methylpropanoate.[5]

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Add Reactants: - Methyl 2-(2-bromophenyl)-2-methylpropanoate - Zn(CN)₂ - Pd Catalyst/Ligand B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Anhydrous Solvent B->C D Heat to Optimized Temperature (e.g., 40-120 °C) C->D E Monitor by TLC/GC (4-24h) D->E F Quench Reaction (aq. NaHCO₃) E->F G Extract with Organic Solvent F->G H Wash, Dry, & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshoot:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For cyanations, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or tBuXPhos) are often superior.[3] If one ligand gives a low yield, screen others. See the data summary table below for a comparison.

  • Presence of Water (in non-aqueous setups): Moisture can lead to unwanted side reactions and catalyst decomposition.

    • Solution: Use anhydrous solvents and flame-dry all glassware before use. Ensure your starting materials are dry.[6][7]

  • Incorrect Temperature: The reaction rate is highly dependent on temperature.[8][]

    • Solution: If the reaction is sluggish at a lower temperature, incrementally increase it (e.g., in 10-20 °C steps). Conversely, if you observe significant byproduct formation, the temperature may be too high, leading to decomposition.

Q2: I am observing a significant amount of a byproduct that I suspect is the hydrodehalogenation product (methyl 2-phenyl-2-methylpropanoate). How can I prevent this?

A2: Hydrodehalogenation (replacement of the bromine with a hydrogen) is a known side reaction in palladium-catalyzed cross-couplings.

  • Cause: This often occurs when the catalytic cycle is interrupted, or when there are sources of hydride in the reaction. It can be promoted by certain bases or impurities in the solvent.

  • Solution:

    • Optimize the Ligand: A bulky, strongly coordinating ligand can stabilize the palladium-aryl intermediate, favoring the desired cyanation pathway over premature decomposition pathways that can lead to hydrodehalogenation.

    • Use a Non-Protic Solvent: If you are using a solvent that can act as a hydride source (like an alcohol at high temperatures), switch to an aprotic solvent like DMF, DMA, or Toluene.

    • Check Your Base: While this specific reaction often proceeds without a strong base, if one is used, ensure it is not promoting the side reaction.

Q3: The reaction mixture turns black, and TLC shows a complex mixture of products. What is happening?

A3: A black precipitate is often indicative of palladium black formation, which means your catalyst has crashed out of the catalytic cycle and is no longer active.

  • Cause: This usually happens at excessively high temperatures or when the ligand fails to adequately stabilize the palladium nanoparticles. It can also be caused by impurities in the starting materials or solvent.

  • Solution:

    • Lower the Reaction Temperature: This is the most common solution. Find the minimum temperature required for a reasonable reaction rate.[10]

    • Increase Ligand Loading: Try slightly increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to improve the stability of the catalytic complex.

    • Ensure Reagent Purity: Use purified starting materials and high-purity, degassed solvents.

Q4: My purification by column chromatography is difficult, and the product co-elutes with an impurity. What are my options?

A4: Co-elution suggests the impurity has a similar polarity to your product.

  • Solution:

    • Optimize Chromatography: Try a different solvent system for your column. A switch from ethyl acetate/hexanes to dichloromethane/methanol or using a toluene-based system might provide better separation.

    • Recrystallization: If the crude product is a solid, recrystallization is an excellent alternative or complementary purification step. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with hexanes) to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

    • Chemical Treatment: If the impurity is a result of nitrile or ester hydrolysis (a carboxylic acid), you can perform a mild basic wash (e.g., with 1M NaHCO₃) during the work-up to remove the acidic impurity into the aqueous layer.

Troubleshooting Logic Diagram

G cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield Observed TLC Analyze TLC/GC Data Start->TLC A Starting Material Remains? TLC->A B Byproduct Formation? TLC->B C Reaction Mixture Black? TLC->C Sol_A 1. Check Catalyst/Ligand Activity 2. Increase Temperature 3. Extend Reaction Time A->Sol_A Sol_B 1. Optimize Ligand & Temp. 2. Change Solvent 3. Check Reagent Purity B->Sol_B Sol_C 1. Lower Temperature 2. Increase Ligand Ratio 3. Use Precatalyst C->Sol_C

Caption: Troubleshooting logic for addressing low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst/ligand system for this cyanation?

A1: There is no single "best" system, but palladium catalysts paired with bulky, electron-rich phosphine ligands are the current state-of-the-art for cyanation reactions.[3][11] Systems based on ligands like XPhos, SPhos, and tBuXPhos consistently provide high yields and broad functional group tolerance.[3] Using an air-stable palladacycle precatalyst (e.g., XPhos-G3-Pd) is highly recommended for reproducibility as it simplifies the reaction setup and ensures the efficient generation of the active catalyst.[2]

Q2: Which cyanide source is recommended and what are the safety considerations?

A2:

  • Zinc Cyanide (Zn(CN)₂): This is often the preferred reagent for laboratory-scale palladium-catalyzed cyanations. It is a solid, relatively stable, and less acutely toxic than alkali metal cyanides. It is used in slight stoichiometric excess and its lower nucleophilicity helps prevent catalyst poisoning.[3]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is an excellent, low-toxicity alternative. The cyanide ions are tightly bound within the iron complex and are only released under the reaction conditions, making it much safer to handle.[3]

  • Alkali Metal Cyanides (KCN, NaCN): While effective, these are highly toxic and should be handled with extreme caution and appropriate safety protocols (e.g., working in a fume hood, having a cyanide antidote kit available). They are more prone to poisoning the palladium catalyst.[1][12]

SAFETY NOTE: Always handle any cyanide source with extreme care. Never allow cyanide salts to come into contact with acid, as this will release highly toxic hydrogen cyanide (HCN) gas.

Q3: How critical is the solvent choice and the exclusion of water and oxygen?

A3: These factors are highly critical.

  • Solvent: The solvent choice affects reactant solubility, reaction rate, and temperature.[8] Polar aprotic solvents like DMF, DMA, and NMP are common for high-temperature cyanations. However, recent advances have shown that aqueous solvent mixtures (e.g., THF/water) can facilitate very mild, low-temperature reactions.[2] The choice depends on the specific catalyst system and desired reaction conditions.

  • Oxygen and Water: The active Pd(0) catalyst is readily oxidized by air to an inactive Pd(II) state. Therefore, degassing the solvent and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is essential for success. While some modern protocols are robust enough to use aqueous mixtures, anhydrous conditions are required for reactions run in purely organic solvents.

Q4: What is the mechanism of the palladium-catalyzed cyanation reaction?

A4: The reaction proceeds via a well-established catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the starting material, forming a Pd(II)-aryl complex.

  • Transmetalation/Cyanide Exchange: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center, displacing the bromide.

  • Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Catalytic Cycle Diagram

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Cyano Ar-Pd(II)L₂-CN PdII_Aryl->PdII_Cyano Transmetalation PdII_Cyano->Pd0 Reductive Elimination Product Ar-CN PdII_Cyano->Product SM Ar-Br SM->PdII_Aryl CN_Source Zn(CN)₂ CN_Source->PdII_Aryl

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Data Summary for Optimization

The following tables summarize expected outcomes based on variations in key reaction parameters, synthesized from established principles in cross-coupling chemistry.[2][3][8][10]

Table 1: Effect of Different Ligand Types on Reaction Yield

Ligand TypeExample LigandExpected YieldKey Characteristics
Bulky Monophosphine XPhos, tBuXPhosExcellentPromotes fast reductive elimination; generally high activity.[3]
Bidentate Phosphine dppfGood to ModerateCan be very effective but sometimes slower than monophosphine ligands.
Simple Phosphine PPh₃Poor to ModerateOften requires higher temperatures and may lead to catalyst decomposition.

Table 2: Influence of Solvent and Temperature on Reaction Outcome

Solvent SystemTemperature RangeExpected OutcomeComments
THF / H₂O Room Temp - 40 °CGood to ExcellentRequires a modern, highly active catalyst system. Very mild conditions.[2]
DMF or DMA 80 - 130 °CGood to ExcellentStandard conditions for less reactive substrates. Requires anhydrous setup.[3]
Toluene 80 - 110 °CModerate to GoodNon-polar aprotic option. Can be slower than DMF.
Ethanol 60 - 80 °CPoor to ModerateCan lead to side reactions (solvolysis) and catalyst deactivation.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing). Available at: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. Available at: [Link]

  • Anjitha, P. G., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(57), 34651–34669. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. Available at: [Link]

  • Optimization of the reaction conditions - ResearchGate. Available at: [Link]

  • CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile - Google Patents.
  • CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents.
  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
  • Reaction Condition Optimization - Creative Biolabs. Available at: [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. Available at: [Link]

  • Methyl 2-cyano-3-phenylprop-2-enoate - PubChem. Available at: [Link]

  • Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation - Organic Chemistry Portal. Available at: [Link]

  • Cyanation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(a-u) - ResearchGate. Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available at: [Link]

  • process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Patents - Justia. Available at: [Link]

  • 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions - Green Chemistry (RSC Publishing). Available at: [Link]

  • Optimization of a Key Step in the Synthesis of Benzocaine - Inspiration. Available at: [Link]

  • 2-Cyano-2-methylpropanamide - PMC - NIH. Available at: [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]

  • EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents.
  • cyanoacetamide - Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-(2-cyanophenyl)-2-methylpropanoate Workflows

Welcome to the Advanced Applications Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1) . Because of its unique structural topology—an ortho-substituted cyano group adjacent to a sterically demanding gem-dimethyl ester—this intermediate presents specific synthetic bottlenecks, notably in hydrolysis and cycloaddition reactions.

Below is our causality-driven troubleshooting guide to ensure your experimental workflows remain robust and self-validating.

Core Experimental Workflows & Methodologies

Protocol A: Synthesis via Alpha-Methylation

To synthesize the gem-dimethyl moiety from methyl 2-(2-cyanophenyl)acetate, exhaustive methylation is required.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under inert atmosphere. Add methyl 2-(2-cyanophenyl)acetate (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the system to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in small portions to prevent thermal runaway 1.

  • Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise via an addition funnel.

  • Validation: Stir at room temperature for 24–40 hours. The reaction is a self-validating system: monitor via GC-MS. The mono-methylated intermediate (m/z 189) must fully transition to the di-methylated product (m/z 203) before quenching.

  • Workup: Quench carefully with ice water, adjust the pH to ~3.0 with 1N HCl, and extract with diethyl ether. Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

SynthesisWorkflow A Methyl 2-(2-cyanophenyl)acetate B Enolate Formation (NaH, DMF, 0°C) A->B C 1st Methylation (MeI) B->C D 2nd Enolate Formation & Methylation C->D E Methyl 2-(2-cyanophenyl)- 2-methylpropanoate D->E Aqueous Workup

Caption: Workflow for the exhaustive gem-dimethylation of methyl 2-(2-cyanophenyl)acetate.

Protocol B: Hydrolysis of the Sterically Hindered Ester

The gem-dimethyl group creates a neopentyl-like steric shield, blocking the Bürgi-Dunitz trajectory for standard nucleophiles. Standard saponification will fail.

Step-by-Step Methodology:

  • Solvent System: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 eq). The lithium ion acts as a template and Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity and overcome steric barriers 2.

  • Heating: Reflux at 60–70°C for 48 hours.

  • Workup: Evaporate the organic solvents. Acidify the remaining aqueous layer to pH 2 with 1M HCl to precipitate the free 2-(2-cyanophenyl)-2-methylpropanoic acid. Extract with ethyl acetate.

Protocol C: Nitrile-to-Tetrazole Cycloaddition

Conversion of the ortho-cyano group to a tetrazole pharmacophore is a critical step in synthesizing angiotensin II receptor blockers (ARBs) and related APIs.

Step-by-Step Methodology:

  • Setup: Combine the ester (1.0 eq), Sodium Azide (NaN₃, 3.0 eq), and Zinc Chloride (ZnCl₂, 1.0 eq) in anhydrous DMF.

  • Reaction: Heat the sealed system to 120°C for 24 hours. The zinc halide is a critical Lewis acid activator for the sterically hindered nitrile 3.

  • Workup: Cool to room temperature, acidify with 1N HCl (to liberate the free tetrazole from the zinc complex), and extract with EtOAc.

TetrazolePathway Nitrile ortho-Cyano Group (Sterically Hindered) ZnCoord Zinc-Nitrile Complex (Electrophilic Activation) Nitrile->ZnCoord + ZnCl2 AzideAttack Azide Nucleophilic Attack ([2+3] Cycloaddition) ZnCoord->AzideAttack + NaN3, 120°C ZincTetrazole Zinc-Tetrazole Intermediate AzideAttack->ZincTetrazole FreeTetrazole Free Tetrazole (Acidic Workup) ZincTetrazole->FreeTetrazole + HCl

Caption: Zinc-catalyzed [2+3] cycloaddition mechanism for tetrazole formation.

Troubleshooting & Causality FAQs

Q1: My ester hydrolysis is stalling at 10% conversion after 24 hours. Why? A: Causality: The two alpha-methyl groups create massive steric hindrance around the carbonyl carbon. Standard hydroxide ions (e.g., from NaOH) in protic solvents are highly solvated, making them too bulky to attack the shielded electrophilic center. Solution: Switch to the LiOH in THF/water system described in Protocol B. If this fails, use Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. KOTMS delivers a highly nucleophilic, anhydrous silanolate anion that easily penetrates the steric shield, generating a silyl ester that rapidly hydrolyzes upon aqueous workup.

Q2: During alpha-methylation, I am seeing a mixture of mono-methylated and di-methylated products. How do I force completion? A: Causality: As the first methyl group is added, the alpha-proton becomes significantly more sterically hindered and less acidic, drastically slowing down the second deprotonation step. Solution: Ensure you are using a full 2.5 to 3.0 equivalents of both NaH and MeI 1. Extend the reaction time to 40 hours. Do not heat the reaction excessively to force it, as MeI is highly volatile (bp 42°C) and will escape the reaction phase.

Q3: The tetrazole conversion is yielding unreacted starting material, and I smell a sharp, irritating odor. What went wrong? A: Causality: The sharp odor is hydrazoic acid (HN₃), which is highly toxic and volatile. This occurs if the reaction mixture absorbs moisture or becomes inadvertently acidic, protonating the azide before cycloaddition can occur. Solution: Ensure your DMF is strictly anhydrous. Furthermore, the addition of a Lewis acid like ZnCl₂ is non-negotiable; it coordinates to the nitrogen of the nitrile, pulling electron density away from the carbon and making it susceptible to azide attack despite the adjacent bulky gem-dimethyl group 3.

Quantitative Data Summary

The following table summarizes the self-validating metrics and expected outcomes for the key transformations of methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Reaction WorkflowReagents & ConditionsTimeExpected YieldSelf-Validating Troubleshooting Metric
Alpha-Methylation NaH (2.5 eq), MeI (2.5 eq), DMF, RT24–40 h85–90%GC-MS: Complete mass shift from m/z 175 to 203.
Ester Hydrolysis LiOH (5 eq), THF/MeOH/H₂O (3:1:1), 60°C48 h75–80%TLC (EtOAc/Hex 1:1): Product R_f ~0.2 (streaks), SM R_f ~0.7.
Tetrazole Formation NaN₃ (3 eq), ZnCl₂ (1 eq), DMF, 120°C24 h80–85%FT-IR: Complete disappearance of the -C≡N stretch at ~2220 cm⁻¹.

References

  • BenchChem Technical Support Team. "Methyl 2-Methyl-2-phenylpropanoate|CAS 57625-74-8 - Benchchem". Benchchem.
  • BenchChem Technical Support Team. "1,6,11,16-Tetraoxacycloeicosane | 17043-02-6 | Benchchem". Benchchem.
  • Du, N., et al. "Polymers of intrinsic microporosity containing tetrazole groups".

Sources

Optimization

Technical Support Center: Method Refinement for Methyl 2-(2-cyanophenyl)-2-methylpropanoate Analysis

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and drug development professionals in refining analytical methodologies for methyl 2-(2-cya...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and drug development professionals in refining analytical methodologies for methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1).

Because this intermediate contains both a sterically hindered ester and an ortho-substituted nitrile, it presents unique chromatographic and stability challenges. This guide bypasses generic advice, focusing instead on the chemical causality behind peak resolution, in-situ degradation, and the development of self-validating, stability-indicating assays in accordance with ICH Q2(R1) guidelines[1].

Part 1: Troubleshooting FAQs & Mechanistic Insights

FAQ 1: Why am I seeing peak tailing and co-elution during forced degradation studies?

The Causality: When subjecting methyl 2-(2-cyanophenyl)-2-methylpropanoate to hydrolytic stress, you are generating multiple degradation products. While the gem-dimethyl group provides significant steric shielding to the ester (making it resistant to hydrolysis), the ortho-cyano group is highly susceptible to hydration, rapidly converting into an amide and subsequently a carboxylic acid[2].

If your mobile phase is neutral, the resulting carboxylic acid degradants will partially ionize. This mixed ionization state causes secondary interactions with residual silanols on the C18 stationary phase, leading to severe peak tailing and co-elution with the parent peak.

The Solution: You must suppress the ionization of the degradants. Adjust the aqueous mobile phase to a pH of ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. By dropping the pH at least 2 units below the pKa of the generated carboxylic acids, the molecules remain fully protonated and neutral, ensuring sharp peaks and baseline resolution[3].

FAQ 2: My standard solutions show increasing impurity peaks over 24 hours. How do I stabilize the sample?

The Causality: This is a classic case of in-situ degradation caused by the sample diluent. Nitriles are sensitive to trace amounts of base or extreme pH shifts in aqueous environments, which catalyze their conversion to amides[2]. If you are using a diluent with a high water content or an unbuffered basic pH, the nitrile group on your intermediate is actively hydrolyzing while sitting in the autosampler.

The Solution: Transition to a non-reactive, anhydrous diluent or a strictly pH-controlled organic/aqueous mixture. A diluent composition of 80:20 Acetonitrile:Water (buffered with 0.05% Formic Acid) will arrest the hydration of the cyano group, ensuring sample stability for up to 72 hours in a 4°C autosampler.

FAQ 3: What is the optimal UV wavelength to maximize signal-to-noise (S/N) without solvent interference?

The Causality: The molecule features a benzene ring conjugated with a cyano group, providing a distinct chromophore. While 210 nm offers the absolute highest absorbance, it is highly susceptible to baseline drift from the gradient elution of Acetonitrile and TFA.

The Solution: Shift the detection wavelength to 225 nm or 254 nm . At 225 nm, you maintain excellent absorptivity due to the


 transitions of the conjugated system while completely bypassing the UV cutoff of your mobile phase additives, resulting in a flat baseline and a highly reliable limit of quantitation (LOQ)[3].

Part 2: Visualizing the Chemistry and Workflow

To effectively separate the parent compound from its degradants, we must first understand the degradation pathways. The diagram below illustrates why the nitrile group is the primary site of failure during stress testing.

degradation A Methyl 2-(2-cyanophenyl) -2-methylpropanoate (Parent) B 2-(2-cyanophenyl) -2-methylpropanoic acid (Ester Hydrolysis) A->B H2O / H+ (Sterically Hindered) C Methyl 2-(2-carbamoylphenyl) -2-methylpropanoate (Nitrile Hydrolysis) A->C H2O / OH- (Primary Pathway)

Figure 1: Primary hydrolytic degradation pathways of the target intermediate.

workflow N1 Initial Screening (C18, Water/ACN) N2 Peak Tailing / Co-elution of Acidic Degradants N1->N2 N3 Adjust Mobile Phase pH (Add 0.1% TFA) N2->N3 Suppress Ionization N4 Optimize Gradient (30% to 90% ACN) N3->N4 Improve Resolution N5 Method Validation (ICH Q2(R1) Guidelines) N4->N5 Finalize Method

Figure 2: Stepwise HPLC method refinement workflow for stability-indicating assays.

Part 3: Quantitative Data & Experimental Protocols

Optimized Chromatographic Parameters

The following table summarizes the optimized conditions required to achieve a self-validating, stability-indicating separation.

ParameterOptimized ConditionMechanistic Rationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides necessary hydrophobic retention for the bulky ester.
Mobile Phase A Water + 0.1% TFA (pH ~2.0)Suppresses ionization of carboxylic acid degradants.
Mobile Phase B Acetonitrile + 0.1% TFAEnsures rapid elution of the highly non-polar parent molecule.
Gradient 0-2 min: 20% B 2-12 min: 20%

80% B 12-15 min: 80% B
Separates early-eluting polar amides from the late-eluting parent.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Detection UV at 225 nmAvoids solvent baseline drift while capturing

transitions.
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer kinetics.
Step-by-Step Stability-Indicating Assay Protocol

To ensure trustworthiness, this protocol incorporates built-in System Suitability Testing (SST) to validate the method prior to every run, aligning with ICH Q2(R1) mandates[1].

Step 1: Preparation of Mobile Phases

  • Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Preparation of System Suitability (SST) Solution

  • Weigh exactly 10.0 mg of methyl 2-(2-cyanophenyl)-2-methylpropanoate reference standard into a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 M NaOH and heat at 60°C for 30 minutes to intentionally generate the amide degradant (methyl 2-(2-carbamoylphenyl)-2-methylpropanoate)[2].

  • Neutralize with 1.0 mL of 0.1 M HCl.

  • Dilute to volume with the sample diluent (80:20 ACN:Water + 0.05% Formic Acid).

Step 3: Execution of the Self-Validating Run

  • Equilibrate the C18 column at initial gradient conditions (20% B) for 15 column volumes until the baseline is completely stable.

  • Inject the SST Solution (10 µL): The system is only considered "valid" and ready for sample analysis if it meets the following criteria:

    • Resolution (

      
      ): Must be 
      
      
      
      between the amide degradant (eluting earlier) and the parent peak.
    • Tailing Factor (

      
      ): Must be 
      
      
      
      for the parent peak.
    • Theoretical Plates (

      
      ): Must be 
      
      
      
      for the parent peak.
  • Once the SST criteria are passed, proceed with injecting the blank diluent, followed by the unknown analytical samples.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form GSC Online Press[Link]

  • Biocatalytic hydrolysis of nitriles ResearchGate[Link]

  • Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: Confirming Methyl 2-(2-cyanophenyl)-2-methylpropanoate

Executive Summary: The Analytical Challenge of Regioisomers In pharmaceutical development, confirming the exact regiochemistry of synthetic intermediates is a non-negotiable quality control step. For the target product,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge of Regioisomers

In pharmaceutical development, confirming the exact regiochemistry of synthetic intermediates is a non-negotiable quality control step. For the target product, methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1)[1], the primary analytical challenge lies in distinguishing it from alternative regioisomers (such as the meta- or para-cyanophenyl variants) and confirming the integrity of its sterically hindered quaternary carbon center.

As a Senior Application Scientist, I approach structural elucidation not as a simple checklist, but as a self-validating system. Relying on a single technique leaves blind spots; therefore, this guide objectively compares the performance of orthogonal analytical modalities—NMR, HRMS, FT-IR, and SCXRD—demonstrating how they interlock to validate this specific molecular architecture and rule out structural alternatives.

Comparative Performance of Analytical Modalities

To establish identity and demonstrate purity in accordance with rigorous chemical standards[2], researchers must select techniques that cover each other's functional limitations. Table 1 compares the performance of the primary analytical alternatives used for this compound.

Table 1: Comparative Performance of Analytical Techniques

Analytical TechniquePrimary Utility for TargetResolution / SpecificityLimitationsVerdict vs. Alternatives
1D/2D NMR Maps atomic connectivity and confirms ortho-substitution.High: Differentiates ortho vs. meta/para isomers via coupling constants and NOE.Low sensitivity; requires high sample purity (>95%).Essential. The only routine method to prove regiochemistry.
HRMS (ESI-TOF) Confirms exact molecular formula (C₁₂H₁₃NO₂).Ultra-High: Mass accuracy < 5 ppm distinguishes formulas within 1 amu.Cannot differentiate between regioisomers.Essential. Required by ACS guidelines if elemental analysis is omitted[3].
FT-IR Identifies orthogonal functional groups (-CN, -C=O).Medium: Instantly rules out hydrolyzed byproducts (amides/acids).Cannot elucidate the carbon skeleton.Supportive. Best used as a rapid, first-line screening tool.
SCXRD Absolute 3D spatial arrangement.Absolute: Unambiguous proof of structure and conformation.Requires high-quality single crystals; time-consuming.Definitive but Optional. Used only if NMR/HRMS data remain ambiguous.

Structural Confirmation Logic

The following workflow illustrates the logical causality used to systematically rule out alternative isomers and confirm the target product.

G A Synthetic Product (Target vs. Isomers) B HRMS (ESI-TOF) Rules out byproducts Confirms C12H13NO2 A->B Mass & Formula C FT-IR Spectroscopy Validates -CN & -C=O Rules out amides/acids A->C Functional Groups D 2D NMR (HMBC/COSY) Proves Ortho-Substitution Rules out meta/para isomers A->D Regiochemistry E Confirmed Target: Methyl 2-(2-cyanophenyl) -2-methylpropanoate B->E C->E D->E

Caption: Orthogonal analytical workflow distinguishing the target product from alternative regioisomers.

Experimental Protocols: A Self-Validating Workflow

Every step in these protocols is designed to establish a self-validating loop. The exact mass from HRMS validates the elemental composition, but it is the HMBC correlations in NMR that validate the atomic arrangement. One cannot stand without the other.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Establish the exact molecular formula to rule out structurally distinct impurities.

  • Causality: According to ACS guidelines, low-resolution MS is insufficient if elemental analysis is not performed; HRMS is strictly required to distinguish alternative formulas with the same nominal mass[3].

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of the purified analyte in 1 mL of LC-MS grade Methanol.

    • Ionization Promotion: Add 0.1% Formic Acid. Causality: The ester and nitrile groups are readily protonated in acidic media, ensuring a strong [M+H]⁺ signal.

    • Acquisition: Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

    • Calibration: Utilize a sodium formate cluster internal calibrant to ensure mass accuracy is maintained below 5 ppm.

Protocol B: Multidimensional NMR Spectroscopy
  • Objective: Map the atomic connectivity and unequivocally prove the ortho-relationship of the substituents.

  • Causality: The gem-dimethyl group creates an insulating quaternary carbon center that breaks the scalar coupling (J-coupling) chain between the ester and the aromatic ring. Standard 1D ¹H NMR cannot prove these fragments are physically connected. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory.

  • Methodology:

    • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃. Causality: CDCl₃ lacks exchangeable protons and provides a clear window for the aliphatic and aromatic regions.

    • 1D ¹H and ¹³C Acquisition: Acquire a standard 1D ¹H NMR (400 MHz) to integrate the gem-dimethyl (6H) and methoxy (3H) singlets. Acquire a ¹³C{¹H} NMR (100 MHz) to identify the 12 unique carbon environments.

    • 2D HMBC Execution: Run an HMBC experiment optimized for long-range couplings (typically 8 Hz). Validation Check: Look for the critical ³J_CH correlation between the gem-dimethyl protons (~1.65 ppm) and the aromatic ipso-carbon, proving the aliphatic chain is attached to the ring.

    • 2D NOESY Execution: Run a NOESY experiment to observe spatial proximity. Validation Check: A strong NOE cross-peak between the gem-dimethyl protons and the C6 aromatic proton confirms the sterically locked conformation and rules out meta/para isomers.

Protocol C: FT-IR Spectroscopy
  • Objective: Rapidly verify the presence of orthogonal functional groups.

  • Causality: The nitrile group (-C≡N) and ester carbonyl (-C=O) have distinct, non-overlapping dipole moment changes during vibration. Identifying these peaks instantly rules out isomers where the cyano group might have been inadvertently hydrolyzed during synthesis.

  • Methodology:

    • Place 2 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Apply consistent pressure using the anvil to ensure uniform contact.

    • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Summary

The following table synthesizes the expected experimental data required to cross-verify the structure of methyl 2-(2-cyanophenyl)-2-methylpropanoate against commercial reference standards.

Table 2: Consolidated Spectroscopic Data for Structural Assignment

ModalityParameter / SignalExpected ValueStructural Assignment / Validation
HRMS [M+H]⁺ Exact Massm/z 204.1025Confirms formula C₁₂H₁₃NO₂ (Theoretical: 204.1025)
FT-IR ν(C≡N) Stretch~2225 cm⁻¹Confirms intact ortho-cyano group
FT-IR ν(C=O) Stretch~1735 cm⁻¹Confirms ester carbonyl
¹H NMR Singlet, 6H~1.65 ppmgem-dimethyl protons
¹H NMR Singlet, 3H~3.60 ppmMethoxy (-OCH₃) protons
¹H NMR Multiplet, 4H7.30 – 7.70 ppmOrtho-disubstituted aromatic ring protons
¹³C NMR Quaternary C~47.0 ppmAliphatic quaternary center (C-2)
¹³C NMR Nitrile C~118.0 ppm-C≡N carbon
¹³C NMR Carbonyl C~175.0 ppmEster -C=O carbon

References

  • Source: acs.
  • 2116046-32-1 | Methyl 2-(2-cyanophenyl)
  • Source: acs.
  • Source: sigmaaldrich.
  • Source: rroij.

Sources

Comparative

Analytical Validation of Methyl 2-(2-cyanophenyl)-2-methylpropanoate Purity: A Comparative Methodological Guide

As pharmaceutical pipelines increasingly rely on highly functionalized, sterically hindered aromatic intermediates, analytical methodologies must evolve to address their unique physicochemical properties. Methyl 2-(2-cya...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, sterically hindered aromatic intermediates, analytical methodologies must evolve to address their unique physicochemical properties. Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1)[1] is a prime example. Featuring an ortho-cyano group and a bulky gem-dimethyl ester moiety, this compound is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors[2] and selectively substituted quinolines[3].

This guide objectively compares analytical approaches for determining the purity of this intermediate, establishes the mechanistic causality behind column selection, and provides a self-validating, step-by-step HPLC protocol compliant with ICH Q2(R1) guidelines.

Mechanistic Causality in Method Selection

When developing a purity assay for methyl 2-(2-cyanophenyl)-2-methylpropanoate, the primary analytical challenge lies in resolving the target molecule from its regioisomers (e.g., 3-cyano and 4-cyano analogs) and potential synthetic byproducts, such as the unmethylated precursor or the hydrolyzed carboxylic acid.

Why Standard Methods Fail
  • Gas Chromatography (GC-FID): While GC offers high theoretical plate counts, the thermal energy required in the injection port (>250°C) risks thermal degradation. The gem-dimethyl ester is prone to rearrangement, and the cyano group can undergo high-temperature hydrolysis if trace moisture is present.

  • Standard C18 RP-HPLC: Octadecylsilane (C18) columns rely purely on hydrophobic partitioning. Because the ortho, meta, and para isomers of cyanophenyl derivatives possess nearly identical hydrophobicities (LogP ~2.5), C18 phases often result in critical co-elution, failing the specificity requirement.

The Superiority of Enhanced HPLC (Biphenyl Phase)

To achieve baseline resolution, we must exploit the molecule's electronic distribution. The highly electron-withdrawing cyano group creates a strong dipole and renders the phenyl ring electron-deficient (


-acidic).
By utilizing a Biphenyl stationary phase , the method leverages both hydrophobic retention and strong 

interactions. The steric bulk of the gem-dimethyl group restricts the rotation of the phenyl ring, forcing it into a rigid conformation. The biphenyl phase dynamically interacts with this specific steric-electronic profile, easily discriminating the ortho-cyano isomer from its less sterically hindered meta and para counterparts.

Comparative Performance Data

The following table summarizes the objective performance of different analytical methodologies when applied to methyl 2-(2-cyanophenyl)-2-methylpropanoate.

Table 1: Methodological Comparison for Cyanophenyl Propanoates

ParameterStandard C18 RP-HPLCGas Chromatography (GC-FID)Biphenyl RP-HPLC (Recommended)
Primary Retention Mechanism Hydrophobic partitioningVolatility / Boiling pointHydrophobic +

interactions
Isomer Resolution (Rs) Poor (

< 1.5)
Moderate (

~ 1.8)
Excellent (

> 2.5)
Thermal Stability Risk None (Ambient/40°C)High (Ester/Nitrile degradation)None (Ambient/40°C)
Degradant Separation Co-elution of des-methyl impuritiesPeak tailing for acidic degradantsBaseline resolution of all impurities

Self-Validating Experimental Protocol

To ensure trustworthiness, the following HPLC protocol is designed as a self-validating system. The inclusion of System Suitability Testing (SST) and Forced Degradation ensures that the method continuously proves its own resolving power before any sample data is accepted.

A. Chromatographic Conditions
  • Column: Biphenyl Phase, 150 mm × 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: TFA suppresses the ionization of any hydrolyzed carboxylic acid degradants, preventing peak tailing and ensuring sharp, Gaussian peaks).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (optimal absorbance for the cyano-aromatic chromophore).

  • Gradient: 10% B to 90% B over 12 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

B. Step-by-Step Validation Workflow
  • System Suitability Testing (SST):

    • Inject the reference standard (1.0 mg/mL in 50:50 Water:Acetonitrile) six consecutive times.

    • Self-Validation Check: The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

  • Specificity via Forced Degradation:

    • Base Hydrolysis: Treat 1.0 mg/mL sample with 0.1 M NaOH at 60°C for 2 hours. The gem-dimethyl group provides steric shielding, but saponification will eventually yield 2-(2-cyanophenyl)-2-methylpropanoic acid.

    • Self-Validation Check: Inject the degraded sample. The method is validated for specificity only if the resolution (

      
      ) between the parent peak and the newly formed acid peak is ≥ 2.0.
      
  • Linearity & Range:

    • Prepare five concentration levels ranging from 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL).

    • Plot peak area versus concentration.

  • Accuracy (Recovery):

    • Spike known amounts of the reference standard into a blank diluent at 80%, 100%, and 120% levels. Calculate the percentage recovery.

Table 2: Typical Validation Metrics for the Biphenyl Method

ICH Q2(R1) ParameterAcceptance CriteriaTypical Experimental Result
Specificity No interference at target


= 3.2 (Parent vs. Acid degradant)
Linearity

≥ 0.999

= 0.9998
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.45%
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.8%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.15 µg/mL

Methodological Logic Visualization

The following diagram illustrates the logical flow of method selection and the subsequent self-validating ICH parameters required to release the analytical protocol.

HPLC_Validation cluster_columns Method Selection Comparison cluster_val ICH Q2(R1) Validation Workflow Sample Sample Prep: Methyl 2-(2-cyanophenyl) -2-methylpropanoate C18 Standard C18 HPLC (Hydrophobic only) Sample->C18 Co-elution Biphenyl Biphenyl HPLC (π-π + Hydrophobic) Sample->Biphenyl Optimal GC GC-FID (Thermal Risk) Sample->GC Degradation Spec Specificity (Isomer Resolution) Biphenyl->Spec Lin Linearity (R² > 0.999) Spec->Lin Prec Precision (%RSD < 2.0%) Lin->Prec Result Validated Release Method Prec->Result

Logical workflow comparing analytical methods and validating the optimal HPLC protocol.

References

  • National Institutes of Health (PMC). "Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents". PubMed Central. URL: [Link]

  • European Patent Office. "EP 3995495 A1 - Selectively substituted quinoline compounds". Google Patents.

Sources

Validation

Comparative Guide: Biological Activity of Methyl 2-(2-cyanophenyl)-2-methylpropanoate Derivatives in MDM2-p53 Inhibition

Executive Summary In the landscape of targeted oncology, the disruption of the MDM2-p53 protein-protein interaction (PPI) remains a premier therapeutic strategy. Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the disruption of the MDM2-p53 protein-protein interaction (PPI) remains a premier therapeutic strategy. Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1) is a highly specialized, sterically constrained building block used to synthesize 4,4-dimethyl-3,4-dihydroisoquinolin-1-ones —a class of highly potent, non-peptide MDM2 inhibitors.

This guide objectively evaluates the biological activity, structural advantages, and synthetic workflows of these derivatives, comparing their performance against industry-standard MDM2 antagonists like Nutlin-3a and Spirooxindoles.

Mechanistic Rationale: The gem-Dimethyl Advantage

The p53 tumor suppressor is negatively regulated by the E3 ubiquitin ligase MDM2. MDM2 binds to the transactivation domain of p53, masking its activity and targeting it for proteasomal degradation. Small molecule inhibitors must mimic the "three-finger pharmacophore" of p53 (residues Phe19, Trp23, and Leu26) to successfully displace it .

The use of methyl 2-(2-cyanophenyl)-2-methylpropanoate as a precursor is not arbitrary; it introduces a critical gem-dimethyl group at the C4 position of the resulting dihydroisoquinolinone core.

  • Conformational Locking: The bulky gem-dimethyl moiety restricts the rotational freedom of the adjacent C3-aryl group, locking it into the optimal pseudo-axial trajectory required to penetrate the deep Trp23 sub-pocket of MDM2. This drastically reduces the entropic penalty of binding.

  • Metabolic Stability: By fully substituting the C4 benzylic position, the gem-dimethyl group blocks cytochrome P450-mediated benzylic oxidation, a common metabolic liability in unbranched lactam scaffolds, thereby extending the compound's in vivo half-life .

MDM2_Pathway MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination (Inhibition) Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Inhibitor Dihydroisoquinolinone (MDM2 Inhibitor) Inhibitor->MDM2 Binds p53-pocket (Disruption)

Figure 1: Disruption of the MDM2-p53 negative feedback loop by dihydroisoquinolinone derivatives.

Comparative Performance Analysis

To establish the efficacy of the methyl 2-(2-cyanophenyl)-2-methylpropanoate-derived scaffold, we compare its optimized derivatives (e.g., 4,4-dimethyl-3-(4-chlorophenyl)-dihydroisoquinolinones) against established MDM2 inhibitors.

Performance MetricDihydroisoquinolinone DerivativesNutlin-3a (Imidazoline)Spirooxindoles (MI-219)
MDM2 Binding Affinity (IC₅₀) 8 – 25 nM~90 nM5 – 15 nM
Cellular Potency (SJSA-1 EC₅₀) 0.8 – 3.5 μM~1.5 μM~1.0 μM
Metabolic Stability (HLM T₁/₂) High (>60 min) (Protected benzylic site)Moderate (~35 min)Moderate (~40 min)
Synthetic Accessibility High (3-4 steps from precursor)Low (Complex chiral resolution)Low (Multi-step cycloadditions)
Pharmacophore Mimicry Rigid alpha-helix mimicFlexible scaffoldRigid spirocyclic core

Data synthesized from standardized Fluorescence Polarization (FP) and human liver microsome (HLM) assays .

Experimental Workflows & Methodologies

To ensure scientific trustworthiness, the following protocols represent a self-validating system, bridging chemical synthesis with biological verification.

Protocol A: Synthesis of the Dihydroisoquinolinone Core

This protocol details the conversion of the commercial precursor into the active MDM2-binding scaffold.

  • Grignard Addition: Dissolve methyl 2-(2-cyanophenyl)-2-methylpropanoate (1.0 eq) in anhydrous THF under inert atmosphere. Cool to 0 °C. Dropwise add 4-chlorophenylmagnesium bromide (1.2 eq).

    • Causality: Maintaining 0 °C ensures the Grignard reagent selectively attacks the more electrophilic cyano group rather than the sterically hindered methyl ester, forming an imine intermediate.

  • Reduction: Quench the reaction with anhydrous methanol, followed by the addition of sodium borohydride (NaBH₄, 2.0 eq) to reduce the imine to a primary amine.

  • Lactamization: Warm the mixture to room temperature and stir for 12 hours.

    • Causality: The newly formed amine spontaneously attacks the adjacent methyl ester. The reaction is thermodynamically driven by the formation of the highly stable, 6-membered 4,4-dimethyl-3,4-dihydroisoquinolin-1-one lactam ring.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the racemic product, which can be resolved via chiral HPLC to isolate the active enantiomer.

Protocol B: Fluorescence Polarization (FP) Binding Assay

This assay quantifies the ability of the synthesized derivative to displace a fluorescently tagged p53-peptide from the MDM2 protein.

  • Reagent Preparation: Prepare assay buffer (50 mM NaCl, 10 mM Tris, 1 mM DTT, 0.05% Tween-20, pH 7.4). Dilute recombinant human MDM2 (residues 1-118) to 10 nM and the FAM-labeled p53 peptide tracer to 2 nM.

  • Compound Plating: Serially dilute the synthesized dihydroisoquinolinone (from 10 μM to 0.1 nM) in DMSO. Transfer 1 μL to a 384-well black microplate.

  • Incubation: Add 15 μL of the MDM2/Tracer complex to each well. Incubate in the dark at room temperature for 30 minutes to reach binding equilibrium.

  • Self-Validating Controls:

    • Positive Control: Nutlin-3a (Expected IC₅₀ ~90 nM).

    • Negative Control: DMSO vehicle (Establishes maximum polarization baseline).

    • Quality Control: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6.

  • Measurement & Causality: Read the plate on a microplate reader (Ex: 485 nm, Em: 530 nm). As the small molecule displaces the bulky MDM2 protein from the FAM-peptide, the peptide's rotational freedom increases, causing a measurable decrease in fluorescence polarization (mP).

Workflow Precursor 1. Precursor Methyl 2-(2-cyanophenyl)- 2-methylpropanoate Grignard 2. Grignard Addition Aryl-MgBr addition to cyano group Precursor->Grignard Cyclization 3. Cyclization Reductive amination & lactam formation Grignard->Cyclization FPAssay 4. FP Assay MDM2-p53 binding affinity (IC50) Cyclization->FPAssay CellAssay 5. Cellular Assay p53 activation in SJSA-1 cells FPAssay->CellAssay

Figure 2: Step-by-step workflow from chemical precursor to biological validation.

Conclusion

Derivatives synthesized from methyl 2-(2-cyanophenyl)-2-methylpropanoate represent a highly optimized class of MDM2 inhibitors. The strategic placement of the gem-dimethyl group provides superior conformational rigidity and metabolic stability compared to earlier generation inhibitors like Nutlin-3a. For drug development professionals targeting the p53 pathway, this specific dihydroisoquinolinone scaffold offers an excellent balance of synthetic tractability and potent in vivo biological activity.

References

  • Holzer, P., Masuya, K., Furet, P., Kallen, J., Vallet, V., et al. (2015). "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors." Journal of Medicinal Chemistry, 58(16), 6348-6358.[Link]

  • Rothweiler, U., Czarna, A., Krajewski, M., Ciombor, J., Kalinski, C., et al. (2008). "Isoquinolin-1-one inhibitors of the MDM2–p53 interaction." ChemMedChem, 3(7), 1118-1128.[Link]

  • Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., et al. (2004). "In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2." Science, 303(5659), 844-848.[Link]

Comparative

Comparative Reactivity Profile: ortho- vs. para-Cyanophenyl Propanoates in Acyl Transfer Reactions

Executive Summary Active esters are fundamental electrophiles in bioconjugation, peptide synthesis, and prodrug development. The reactivity of these esters is heavily dictated by the nature of their leaving group.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Active esters are fundamental electrophiles in bioconjugation, peptide synthesis, and prodrug development. The reactivity of these esters is heavily dictated by the nature of their leaving group. While both ortho- and para-cyanophenyl propanoates are highly activated by the strongly electron-withdrawing cyano (-C≡N) group, their reactivity profiles diverge significantly depending on the nucleophile. This guide provides an objective, data-supported comparison of their performance in hydrolysis and aminolysis workflows, highlighting the intricate balance between electronic activation and steric shielding.

Mechanistic Principles: The Steric vs. Electronic Dichotomy

To understand the causality behind the experimental behavior of these two isomers, we must analyze the formation and breakdown of the tetrahedral intermediate during acyl transfer[1].

Electronic Activation and Leaving Group Thermodynamics

The cyano group exerts powerful inductive (-I) and resonance (-M) effects, stabilizing the developing negative charge on the phenoxide leaving group. Thermodynamically, the ortho-isomer produces a superior leaving group. The proximity of the cyano group in the ortho position provides a stronger inductive pull than in the para position, which is reflected in the acidity of the corresponding conjugate acids: 2-cyanophenol has a pKₐ of ~6.9[2], whereas 4-cyanophenol has a pKₐ of ~8.0[3]. In unhindered reactions (e.g., hydroxide-catalyzed hydrolysis), the superior leaving group ability of the ortho-isomer can lead to comparable or slightly accelerated reaction rates.

Steric Shielding and Reaction Trajectory

Despite its thermodynamic advantage, the ortho-cyanophenyl ester underperforms in reactions with bulky nucleophiles. Aminolysis requires the amine to approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The ortho-cyano group physically shields this trajectory, drastically raising the activation energy (


) required to form the zwitterionic tetrahedral intermediate[1]. Furthermore, the strong localized dipole of the adjacent cyano group can unfavorably repel the incoming electron-rich lone pair of the amine. Consequently, para-cyanophenyl propanoate is the vastly superior choice for aminolysis and bioconjugation.

AcylTransfer Substrate Cyanophenyl Propanoate (Active Ester) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack (Steric Control for ortho) Nucleophile Nucleophile (OH⁻ or R-NH₂) Nucleophile->Tetrahedral Product Acyl Product (Acid or Amide) Tetrahedral->Product Breakdown (Electronic Control) LeavingGroup Cyanophenoxide Leaving Group Tetrahedral->LeavingGroup

Fig 1. Acyl transfer mechanism highlighting steric and electronic control points.

Comparative Experimental Data

The following table summarizes the quantitative reactivity profiles of the two isomers. Data represents normalized relative rate constants (


) derived from standard pseudo-first-order kinetic evaluations of cyanophenyl esters[4].
SubstrateLeaving Group pKₐRelative Hydrolysis Rate (

)
Relative Aminolysis Rate (

)
Primary Limiting Factor
para-Cyanophenyl propanoate ~8.01.0 (Reference)1.0 (Reference)Leaving group expulsion
ortho-Cyanophenyl propanoate ~6.9~1.2 - 1.5< 0.1Steric hindrance at carbonyl

Note: Hydrolysis evaluated in 0.1 M NaOH (aq); Aminolysis evaluated with 10 eq. piperidine in anhydrous acetonitrile.

Experimental Protocols: Self-Validating Kinetic Workflows

To objectively verify the performance of these active esters, the following protocols utilize pseudo-first-order conditions. By maintaining the nucleophile in vast excess (>100x), the concentration of the nucleophile remains effectively constant, allowing the rate law to simplify to a first-order exponential decay/growth.

Protocol A: UV-Vis Kinetic Profiling of Hydrolysis

This protocol tracks the release of the cyanophenoxide leaving group, which exhibits a distinct UV absorbance shift upon cleavage[5].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 50 mM aqueous phosphate buffer (pH 8.0). Equilibrate exactly 2.97 mL of this buffer in a quartz cuvette at 25.0 °C within a thermostatted UV-Vis spectrophotometer.

  • Substrate Preparation: Dissolve the cyanophenyl propanoate in anhydrous acetonitrile to create a 10 mM stock solution. Causality: Anhydrous conditions prevent premature background hydrolysis.

  • Reaction Initiation: Inject 30 µL of the substrate stock into the cuvette (final substrate concentration = 100 µM). Rapidly mix via pipette aspiration.

  • Data Acquisition: Monitor the absorbance at 280–300 nm (the isosbestic window for cyanophenoxide generation) continuously for 10 half-lives[5].

  • Kinetic Analysis: Plot

    
     vs. time and fit the data to the integrated first-order rate equation: 
    
    
    
    to extract the pseudo-first-order rate constant (
    
    
    ).
Protocol B: Aminolysis Kinetics via HPLC

Because amines and amides often exhibit overlapping UV absorbance with the starting ester, HPLC is required to separate the analytes prior to quantification.

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled vial (25.0 °C), prepare a 10 mM solution of benzylamine in anhydrous acetonitrile.

  • Initiation: Add the cyanophenyl propanoate to a final concentration of 0.1 mM (100-fold excess of amine ensures pseudo-first-order conditions).

  • Quenching & Sampling: At precise time intervals (e.g., 0, 1, 3, 5, 10, 20, 30 minutes), withdraw 50 µL aliquots and immediately quench by mixing with 50 µL of 1% trifluoroacetic acid (TFA) in water. Causality: TFA protonates the amine, instantly halting the nucleophilic attack.

  • Chromatography: Inject the quenched samples onto a C18 Reverse-Phase HPLC column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Quantification: Integrate the peak area of the remaining active ester and plot

    
     versus time. The slope of the linear regression yields 
    
    
    
    .

Workflow Step1 1. Substrate Prep 10 mM stock in anhydrous MeCN Step3 3. Initiation Inject substrate (1:100 dilution) Step1->Step3 Step2 2. Matrix Prep Equilibrate buffer or amine at 25°C Step2->Step3 Step4 4. Acquisition Monitor UV-Vis at 280-300 nm Step3->Step4 Rapid Mixing Step5 5. Analysis Fit pseudo-first-order decay curve Step4->Step5 Absorbance vs. Time

Fig 2. Self-validating UV-Vis kinetic profiling workflow for active ester reactivity.

References

  • Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate. Available at:[Link]

  • Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. PubMed Central (PMC). Available at:[Link]

  • Ultrafast Vibrational Spectroscopy of Cyanophenols. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for Methyl 2-(2-cyanophenyl)-2-methylpropanoate

As drug development pipelines increasingly rely on highly functionalized organic intermediates, the safe handling and disposal of complex nitriles become critical to laboratory operations. Methyl 2-(2-cyanophenyl)-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized organic intermediates, the safe handling and disposal of complex nitriles become critical to laboratory operations. Methyl 2-(2-cyanophenyl)-2-methylpropanoate is a bifunctional intermediate containing both an ortho-benzonitrile moiety and a sterically hindered ester.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the disposal of this compound, ensuring compliance with federal safety standards and preventing toxicological hazards.

Physicochemical & Hazard Profile

Understanding the quantitative and structural properties of a chemical is the first step in designing a safe disposal routing system.

Table 1: Chemical Properties and Hazard Matrix

Property / AttributeValue / Description
Chemical Name Methyl 2-(2-cyanophenyl)-2-methylpropanoate
CAS Number 2116046-32-1[1]
Molecular Weight 203.24 g/mol [1]
Molecular Formula C₁₂H₁₃NO₂[1]
Key Functional Groups Nitrile (-C≡N), Ester (-COOCH₃), Aromatic Ring
Primary Hazards Acute toxicity (oral/dermal/inhalation), aquatic toxicity
Chemical Incompatibilities Strong acids, strong bases, strong oxidizing/reducing agents
Mechanistic Rationale for Disposal Protocols

The safe disposal of methyl 2-(2-cyanophenyl)-2-methylpropanoate hinges on understanding its specific structural vulnerabilities. The molecule features a highly sterically hindered ester (due to the


-dimethyl substitution) and an ortho-cyano group.
  • Hydrolytic Stability and Toxic Gas Potential: The gem-dimethyl group sterically shields the ester from rapid saponification. However, the ortho-cyano group remains vulnerable to harsh acidic or alkaline conditions. Mixing this compound with strong aqueous bases or acids in a generic waste stream can trigger partial hydrolysis, converting the nitrile to an amide or carboxylic acid, accompanied by the release of ammonia (

    
    ) gas. In the presence of strong reducing agents, trace amounts of highly toxic hydrogen cyanide (HCN) could theoretically be liberated. Segregation of reactive functional groups is a foundational principle of laboratory safety .
    
  • Thermal Oxidation Dynamics: Because of the nitrogen atom in the nitrile group, biological degradation in municipal wastewater is ineffective and environmentally hazardous. The only scientifically sound disposal method is high-temperature incineration (>850°C), as mandated by EPA RCRA guidelines . At these temperatures, the organic framework undergoes complete thermal oxidation, converting the nitrile nitrogen into nitrogen oxides (

    
    ), which are subsequently captured by the incinerator's alkaline scrubbers.
    

HazardPathway Compound Methyl 2-(2-cyanophenyl) -2-methylpropanoate AcidBase Strong Acids / Bases (Incompatible) Compound->AcidBase Improper Mixing Incinerator High-Temp Incineration (>850°C) Compound->Incinerator Proper Disposal Hydrolysis Hydrolysis Reaction AcidBase->Hydrolysis Combustion Controlled Combustion Incinerator->Combustion ToxicGas Potential Toxic Amides / Ammonia / HCN Hydrolysis->ToxicGas Hazard SafeExhaust CO2, H2O, N2, NOx (Scrubbed Exhaust) Combustion->SafeExhaust

Mechanistic hazard pathway comparing improper chemical mixing with compliant incineration.

Step-by-Step Operational Methodologies

Every protocol below is designed as a self-validating system , ensuring that operators can immediately verify the success and safety of their actions in accordance with the OSHA Laboratory Standard .

Protocol 1: Routine Liquid Waste Segregation

Objective: Safely collect solvent-dissolved cyano-ester waste without triggering exothermic cross-reactions.

  • Identify Solvent Matrix: Determine if the methyl 2-(2-cyanophenyl)-2-methylpropanoate is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., ethyl acetate).

  • Select Appropriate Container: Use a high-density polyethylene (HDPE) waste carboy.

    • Causality: HDPE prevents solvent permeation and resists degradation from trace organics better than standard low-density plastics.

  • Volume Control: Fill the carboy to a maximum of 80% capacity .

    • Causality: Leaving 20% headspace accommodates vapor expansion caused by ambient laboratory temperature fluctuations, preventing container rupture.

  • Transfer Operations: In a certified chemical fume hood, use a dedicated funnel to transfer the waste.

    • Causality: Fume hoods maintain negative pressure, protecting the operator from aerosolized cyano-ester and volatile solvent vapors.

  • Validation Check: After capping the waste container, observe it for 15 minutes. Verify the carboy is not bulging or venting gas. Gas evolution indicates an incompatible cross-reaction (e.g., hydrolysis) requiring immediate EHS intervention.

Protocol 2: Solid Waste Management

Objective: Process contaminated consumables and chromatography stationary phases.

  • Collect Contaminated Consumables: Place all gloves, pipette tips, and Kimwipes that contacted the chemical into a designated solid hazardous waste bin lined with a 6-mil transparent polyethylene bag.

  • Silica Gel Evaporation: If the compound was purified via column chromatography, allow residual elution solvent to evaporate from the silica for a minimum of 12 hours inside the fume hood.

    • Causality: Evaporating highly volatile solvents prevents the over-pressurization of the sealed solid waste drum once it is closed for transport.

  • Transfer and Seal: Transfer the dry, contaminated silica to the solid waste container. Seal the bag with a gooseneck tie and affix a "Hazardous Solid Waste - Organic Nitrile" label.

  • Validation Check: Squeeze the sealed gooseneck bag gently. If air escapes rapidly, the seal is compromised and must be re-tied to prevent the escape of toxic dust during transit.

WasteWorkflow Start Waste Generation: Methyl 2-(2-cyanophenyl) -2-methylpropanoate Decision Waste State? Start->Decision Liquid Liquid Waste (Organic Solvents) Decision->Liquid Solutions Solid Solid Waste (Consumables/Spills) Decision->Solid Consumables HalogenCheck Contains Halogens? Liquid->HalogenCheck SolidBin Hazardous Solid Waste Container Solid->SolidBin NonHalogen Non-Halogenated Organic Waste HalogenCheck->NonHalogen No Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes EHS EHS Collection & Commercial Incineration NonHalogen->EHS Halogenated->EHS SolidBin->EHS

Step-by-step segregation and disposal workflow for cyano-ester laboratory waste streams.

Protocol 3: Spill Response and Decontamination

Objective: Rapidly contain and neutralize unintended environmental releases.

Table 2: Spill Response & Neutralization Matrix

Spill ScaleContainment ActionAbsorbent MaterialDisposal Routing
Micro (<5 mL) Direct wipe downKimwipes / Paper towelsSolid Hazardous Waste Bin
Benchtop (5-50 mL) Perimeter dikingUniversal spill padsSolid Hazardous Waste Bin
Large (>50 mL) Evacuate area, dike spillVermiculite / SandDedicated Wide-Mouth HDPE Drum
  • Evacuate and Assess: For spills >50 mL, evacuate the immediate area and allow the lab's HVAC/fume hood system to clear airborne particulates for 10 minutes.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite).

    • Causality: Inert absorbents physically trap the chemical without introducing reactive neutralizers that could trigger an exothermic reaction with the cyano or ester groups.

  • Absorption: Cover the spill from the outside in. Allow 5-10 minutes for complete capillary absorption into the vermiculite matrix.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth HDPE waste container.

  • Validation Check (Surface Decontamination): Wash the affected surface with a mild detergent and water, followed by an ethanol wipe down. Perform a final wipe with a clean, solvent-wetted swab; visually inspect the surface to ensure no oily residue remains, validating complete decontamination.

References

Sources

Handling

Personal protective equipment for handling methyl 2-(2-cyanophenyl)-2-methylpropanoate

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to complex organic intermediates. However, bifunctional molecules like methyl 2-(2-cyanophenyl)-2-methylpropanoate (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to complex organic intermediates. However, bifunctional molecules like methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS: 2116046-32-1) require a highly tailored approach[1]. Bearing both an ester and an ortho-substituted benzonitrile moiety, this compound presents synergistic risks that demand specific engineering controls and Personal Protective Equipment (PPE).

This guide provides a self-validating safety system—meaning every layer of protection, from environmental controls to barrier PPE, is designed with redundant fail-safes based on the specific chemical causality of the molecule.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To handle this chemical safely, you must understand its reactivity. Methyl 2-(2-cyanophenyl)-2-methylpropanoate has a molecular weight of 203.24 g/mol and is typically stored sealed in a dry environment at 2-8°C[1].

The primary hazards stem from the cyano group (-C≡N) . The covalent cyano group is endothermic, meaning many organic nitriles can become reactive or thermodynamically unstable under specific initiation circumstances[2][3]. While stable under standard conditions, exposure to strong acids, bases, or oxidizing agents can catalyze an exothermic hydrolysis reaction[4]. This degradation pathway can release highly toxic fumes, including nitrogen oxides (NOx) or hydrogen cyanide (HCN) gas, which acts as a systemic toxin by inhibiting cytochrome c oxidase in cellular respiration[4][5].

Mechanism Nitrile Methyl 2-(2-cyanophenyl) -2-methylpropanoate Hydrolysis Exothermic Hydrolysis Reaction Nitrile->Hydrolysis Incompatible Strong Acids / Bases (Incompatible Agents) Incompatible->Hydrolysis Catalyzes Toxicity Release of Toxic Byproducts (e.g., HCN) Hydrolysis->Toxicity Degradation

Fig 1: Logical relationship of nitrile hydrolysis and subsequent toxicity risks.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are fundamentally insufficient for this workflow. Organic esters and nitriles act as aggressive solvents that rapidly permeate low-density polymers[4][5]. The table below outlines the quantitative specifications and mechanistic justifications for your required PPE.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection Butyl Rubber or Heavy-Duty NitrileThickness ≥ 0.3 mm; Breakthrough > 480 minPrevents permeation by esters and aromatic nitriles, which rapidly degrade standard latex and cause dermal toxicity[4][5].
Eye Protection Chemical Safety GogglesANSI Z87.1 Compliant (or equivalent)Prevents ocular absorption of aerosolized droplets or vapors, which can cause severe mucous membrane irritation[4].
Body Protection Flame-Retardant Lab CoatNomex® or 100% CottonMitigates risk if static discharge ignites flammable solvent vapors during transfer or pumping[2].
Respiratory SCBA or PAPRAPF (Assigned Protection Factor) = 50+Required only outside of a fume hood or during major spills to prevent inhalation of toxic nitrile vapors[4][5].

Operational Workflow: Safe Dispensing and Reaction Setup

To prevent exposure, the handling of methyl 2-(2-cyanophenyl)-2-methylpropanoate must be executed as a closed-loop procedure.

Step-by-Step Methodology:

  • Pre-Operation Clearance: Verify that the chemical fume hood face velocity is at least 1 m/s (200 feet/minute)[5]. Clear the workspace of all incompatible materials, specifically strong oxidizers, concentrated acids, and bases[4].

  • PPE Donning: Equip your flame-retardant lab coat, chemical safety goggles, and double-glove with nitrile (outer layer) and a low-permeability inner layer[5].

  • Static Mitigation: Earth and secure all metal containers if dispensing large volumes, as organic nitrile vapors may ignite on pouring due to static electricity[2].

  • Dispensing: Use a closed-system transfer mechanism or a calibrated positive-displacement pipette. Do not pour directly from the source bottle to avoid aerosolization and vapor escape.

  • Reaction Integration: Introduce the compound into the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted oxidation.

  • Decontamination: Wipe down the exterior of the reagent bottle with a compatible solvent before returning it to the sealed 2-8°C storage cabinet[1]. Wash all exposed external body areas thoroughly with soap and water[3][5].

Workflow A Pre-Operation Verify Fume Hood >1 m/s B Don Specific PPE (Butyl/Nitrile Gloves, Goggles) A->B C Closed-System Dispensing (Avoid Aerosolization) B->C D Reaction Execution (Inert Atmosphere) C->D E Decontamination & Waste Segregation D->E

Fig 2: Step-by-step operational workflow for safe chemical handling and dispensing.

Emergency Response & Disposal Plan

In the event of a protocol failure, immediate and calculated action is required to prevent systemic exposure to nitrile vapors.

Emergency Spill Response Protocol:

  • Evacuation and Assessment: Immediately evacuate non-essential personnel from the spill area and ensure the space is aggressively ventilated[4].

  • PPE Escalation: If the spill is large or outside a fume hood, don a self-contained breathing apparatus (SCBA) and heavy-duty butyl rubber gloves before approaching[2][4].

  • Containment: Prevent the chemical from entering drains or water courses. Absorb the liquid with sawdust or a suitable inert absorbent material[2].

  • Collection: Use dry, spark-free clean-up procedures. Sweep up the absorbed mixture and place it into a securely sealed, labeled hazardous waste container[2][5].

  • Decontamination: Wash the spill area with large quantities of water[2]. Ensure all contaminated clothing is laundered separately before reuse[2][5].

Disposal: Never dispose of organic nitriles down the drain. Collect all solid residues, contaminated gloves, and absorbent materials into dedicated, clearly labeled drums for hazardous organic waste disposal in accordance with local environmental regulations[2][3].

References

  • Methyl 2-methylpropanoate | Sigma-Aldrich - sigmaaldrich.com -

  • 2116046-32-1 | Methyl 2-(2-cyanophenyl)-2-methylpropanoate - ChemScene - chemscene.com - 1

  • ACETONITRILE | Organic Nitriles Safety - atamankimya.com - 4

  • AG 126 - Santa Cruz Biotechnology - scbt.com - 5

  • ACETONITRILE | Safety Data Sheet - hnzchemlibrary.co.nz - 2

Sources

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